molecular formula C6H4FNO2 B070434 1-Fluoro-4-nitrobenzene CAS No. 178603-76-4

1-Fluoro-4-nitrobenzene

Cat. No.: B070434
CAS No.: 178603-76-4
M. Wt: 141.1 g/mol
InChI Key: WFQDTOYDVUWQMS-UHFFFAOYSA-N
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Description

1-Fluoro-4-nitrobenzene is a high-value aromatic compound that serves as a versatile building block and model substrate in advanced organic synthesis and chemical research. Its significant utility stems from the powerful electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The fluorine atom at the para position acts as an excellent leaving group, allowing for selective displacement with a wide range of nucleophiles, including amines, alkoxides, and thiols. This reactivity makes it an indispensable precursor for synthesizing para-substituted aniline derivatives, such as dyes, pharmaceuticals, and agrochemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-4-nitrobenzene
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InChI

InChI=1S/C6H4FNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H
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InChI Key

WFQDTOYDVUWQMS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])F
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Molecular Formula

C6H4FNO2
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DSSTOX Substance ID

DTXSID9022025
Record name 1-Fluoro-4-nitrobenzene
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Molecular Weight

141.10 g/mol
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Physical Description

Yellow solid; [HSDB] Liquid or low melting solid; mp = 22-24 deg C; [MSDSonline]
Record name 1-Fluoro-4-nitrobenzene
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Boiling Point

206-207 °C
Record name 1-FLUORO-4-NITROBENZENE
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Solubility

SOL IN ALCOHOL, ETHER; INSOL IN WATER
Record name 1-FLUORO-4-NITROBENZENE
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Density

1.3300 @ 20 °C/4 °C
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Vapor Pressure

0.29 [mmHg]
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Color/Form

YELLOW NEEDLES

CAS No.

350-46-9
Record name 4-Fluoronitrobenzene
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Melting Point

27 °C
Record name 1-FLUORO-4-NITROBENZENE
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Foundational & Exploratory

An In-depth Technical Guide to 1-Fluoro-4-nitrobenzene: Physical and Chemical Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the essential physical, chemical, and reactive properties of 1-Fluoro-4-nitrobenzene, a key intermediate in pharmaceutical and materials science.

Introduction

This compound is a critical aromatic building block extensively utilized in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and novel polyimides.[1][2] Its utility stems from the unique reactivity conferred by the presence of both a strongly electron-withdrawing nitro group and a highly electronegative fluorine atom on the benzene ring. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its handling and synthesis, and a detailed look at its most prominent reaction mechanism.

Physical and Chemical Properties

This compound is a yellow, combustible liquid or low-melting solid with a distinct aromatic odor characteristic of nitro compounds.[1][3] It is stable under recommended storage conditions but is light-sensitive.[3][4]

Table 1: Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₆H₄FNO₂[5]
Molecular Weight 141.10 g/mol [5]
CAS Number 350-46-9[6]
Appearance Clear yellow to dark brown liquid/solid[7][8]
Melting Point 21-27 °C[9][10][11]
Boiling Point 204-216 °C[4][6][9]
Density 1.33 g/mL at 25 °C[6][9]
Flash Point 83-90 °C (closed cup)[4][6][10]
Refractive Index (n20/D) 1.531[3][9]
Vapor Pressure 5.5 mmHg at 70 °C[3][9]
Vapor Density >1 (vs air)[9][12]
log P (octanol/water) 1.8[7][10]
Table 2: Solubility of this compound
SolventSolubilityReference(s)
Water Insoluble[1][4][8]
Ethanol Soluble[1][8]
Ether Soluble[8]
Acetone Soluble[1]
Chloroform Soluble[1]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Key Spectral Data for this compound
TechniqueKey Peaks/SignalsReference(s)
¹H NMR (300 MHz, neat) δ 8.26 (d, J = 9.2 Hz, 2H), δ 7.24 (d, J = 8.2 Hz, 2H)[11]
¹³C NMR (Solvent: DMSO-d6) Specific peak data not readily available in summarized format.[13]
¹⁹F NMR (Solvent: CH₃CN) Specific peak data not readily available in summarized format.[14]
FTIR (Neat) A full spectrum is available, key peaks include those for C-F, C-NO₂, and aromatic C-H stretches.[9]
Mass Spectrometry (GC-MS) Molecular Ion (M⁺): m/z 141[7]

Chemical Reactivity and Stability

The chemical behavior of this compound is dominated by the interplay between the fluoro and nitro substituents. The potent electron-withdrawing nature of the nitro group significantly impacts the stability and reactivity of the compound, making it highly susceptible to nucleophilic aromatic substitution (SNA).[1]

Stability and Storage: this compound is stable under normal conditions.[10][15] It should be stored in a cool, dry, and well-ventilated place in a tightly sealed container, away from light, heat, flames, and sparks.[4][10] Incompatible materials include strong oxidizing agents, strong bases, acids, acid chlorides, and acid anhydrides.[4][10]

Hazardous Decomposition: Under fire conditions, hazardous decomposition products can form, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[10]

Key Reaction: Nucleophilic Aromatic Substitution (SNAr)

A cornerstone of this compound's utility is its participation in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.[16] The fluorine atom, despite being a poor leaving group in other substitution reactions like SN1 and SN2, is an excellent leaving group in this context due to its high electronegativity, which polarizes the carbon-fluorine bond and facilitates the initial nucleophilic attack—the rate-determining step of the reaction.[13]

The mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5]

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.

Experimental Protocols

Synthesis of this compound via Halogen Exchange

This protocol is adapted from a general procedure for the synthesis of nitroarenes.[10]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chloronitrobenzene (1 equivalent), potassium fluoride (1.5-2 equivalents), and a phase transfer catalyst such as tetramethylammonium chloride in an appropriate solvent like DMSO or DMF.

  • Reaction Conditions: Heat the mixture to a temperature between 150-240 °C.[17]

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Extraction: Add saturated brine to the reaction mixture and extract the product with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by thin-layer chromatography or distillation.[10]

Purification by Distillation

For larger quantities, purification can be achieved by vacuum distillation.

  • Setup: Assemble a standard vacuum distillation apparatus.

  • Distillation: Heat the crude this compound under reduced pressure. Collect the fraction that distills at the appropriate boiling point and pressure.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general procedure for the analysis of volatile organic compounds.

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Injector: Use a split/splitless injector, typically in splitless mode for trace analysis.

    • Column: A high-resolution fused silica capillary column is suitable.

    • Oven Program: An initial temperature of around 150 °C, followed by a ramp to a higher temperature (e.g., 320 °C) is a typical starting point.[16]

    • Carrier Gas: Helium is commonly used.[16]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) is standard.

    • Detector: A mass spectrometer operating in full scan mode or selected ion monitoring (SIM) for targeted analysis.

  • Data Analysis: Identify this compound by its retention time and the fragmentation pattern in the mass spectrum, comparing it to a known standard.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of a wide array of more complex molecules.[1] In the pharmaceutical industry, it is a key precursor for the synthesis of various therapeutic agents.[2] For example, it can be hydrogenated to produce 4-fluoroaniline, a precursor for certain fungicides and other bioactive molecules.[18] Its reactivity also makes it valuable in the preparation of novel soluble aromatic polyimides in materials science.[4]

Conclusion

This compound is a compound of significant interest to researchers and professionals in drug development and materials science. Its well-defined physical properties, predictable chemical reactivity, and versatility as a synthetic intermediate make it an invaluable tool in modern organic chemistry. A thorough understanding of its properties and handling procedures, as outlined in this guide, is essential for its safe and effective use in the laboratory and in industrial applications.

References

An In-depth Technical Guide to the Synthesis of 1-fluoro-4-nitrobenzene via the Halex Process

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 1-fluoro-4-nitrobenzene, a key intermediate in the production of various pharmaceuticals and agrochemicals, is efficiently achieved through the Halex process. This process, a cornerstone of industrial aromatic fluorination, involves a nucleophilic aromatic substitution (SNAr) reaction. Typically, 1-chloro-4-nitrobenzene is reacted with an alkali metal fluoride, such as potassium fluoride (KF), at elevated temperatures in a polar aprotic solvent. The presence of an electron-withdrawing group, in this case, the nitro group (-NO2), is crucial as it activates the aromatic ring towards nucleophilic attack by the fluoride ion.[1][2]

The Halex reaction is often facilitated by the use of phase-transfer catalysts (PTCs) to enhance the solubility and reactivity of the fluoride salt in the organic reaction medium, thereby improving reaction rates and yields.[3] This guide provides a comprehensive overview of the synthesis of this compound via the Halex process, including detailed experimental protocols, a summary of reaction parameters, and a mechanistic overview.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound via the Halex process proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This multi-step process is initiated by the nucleophilic attack of a fluoride ion on the carbon atom bearing the chlorine atom in 1-chloro-4-nitrobenzene. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group at the para-position plays a critical role in stabilizing this intermediate by delocalizing the negative charge. In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored, yielding the final product, this compound.

Diagram of the SNAr Mechanism:

SNAr_Mechanism Reactants 1-Chloro-4-nitrobenzene + F⁻ TransitionState1 Transition State 1 Reactants->TransitionState1 Nucleophilic Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) TransitionState1->Meisenheimer Formation of Intermediate TransitionState2 Transition State 2 Meisenheimer->TransitionState2 Chloride Elimination Products This compound + Cl⁻ TransitionState2->Products

Caption: SNAr mechanism for the synthesis of this compound.

Experimental Workflow:

The general workflow for the synthesis of this compound via the Halex process involves the preparation of the reaction mixture, the reaction itself under controlled conditions, and subsequent work-up and purification of the product. The use of a phase-transfer catalyst is a common and often essential part of the workflow to ensure efficient reaction.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification a Charge reactor with 1-chloro-4-nitrobenzene, KF, and solvent (e.g., DMF) b Add Phase-Transfer Catalyst (e.g., TMAC) a->b c Heat reaction mixture to 150°C b->c d Maintain temperature and stir for 15 hours c->d e Cool reaction mixture d->e f Filter to remove inorganic salts (KCl) e->f g Distill filtrate under reduced pressure f->g h Collect pure This compound g->h

Caption: General experimental workflow for the Halex synthesis.

Quantitative Data Summary

The efficiency of the Halex synthesis of this compound is influenced by several factors, including the choice of solvent, phase-transfer catalyst, reaction temperature, and time. The following tables summarize key quantitative data from various studies.

Table 1: Effect of Solvent on the Yield of this compound

SolventTemperature (°C)Time (h)Yield (%)Reference
DMSO15015>95[4]
DMF1501591.58[3]
Sulfolane15015~80[4]

Table 2: Effect of Phase-Transfer Catalyst (PTC) on Reaction Efficiency

PTCCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Yield (%)Reference
None015015-<40[3]
Tetramethylammonium chloride (TMAC)4.51501597.8691.58[3]
Tetrabutylammonium bromide (TBAB)515015~95~90[3]
Cetyltrimethylammonium bromide (CTAB)515015~92~87[3]

Table 3: Influence of Reaction Temperature and Time on Yield (Solvent: DMF, Catalyst: TMAC)

Temperature (°C)Time (h)Conversion (%)Yield (%)Reference
13015~80~75[3]
14015~90~85[3]
15012~95~89[3]
1501597.8691.58[3]
16015>98~90 (slight decrease due to side reactions)[3]

Detailed Experimental Protocols

The following is a detailed experimental protocol adapted from a study that optimized the synthesis of this compound.[3]

Materials and Equipment:

  • 1-chloro-4-nitrobenzene (p-CNB)

  • Potassium fluoride (KF), highly active (e.g., spray-dried)

  • Tetramethylammonium chloride (TMAC)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Vacuum distillation setup

Procedure:

  • Reactant Charging: In a dry three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 1-chloro-4-nitrobenzene.

  • Addition of Fluorinating Agent and Solvent: Add highly active potassium fluoride. The recommended molar ratio of KF to p-CNB is 1.75:1. Subsequently, add anhydrous N,N-dimethylformamide (DMF) as the solvent.

  • Catalyst Addition: Add tetramethylammonium chloride (TMAC) as the phase-transfer catalyst. The optimized dosage is 4.5% by weight relative to the amount of 1-chloro-4-nitrobenzene.

  • Reaction: Heat the reaction mixture to 150°C with vigorous stirring. Maintain this temperature for 15 hours. The reaction progress can be monitored by gas chromatography (GC).

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid precipitate (primarily potassium chloride) and wash it with a small amount of DMF.

  • Purification: The filtrate, containing the product, is then subjected to vacuum distillation to remove the DMF and isolate the pure this compound. The product is a yellow liquid.

Results:

Under these optimized conditions, a conversion rate of 97.86% and a yield of 91.58% can be achieved.[3]

Conclusion

The Halex process is a robust and industrially viable method for the synthesis of this compound. The reaction's success hinges on the careful control of parameters such as temperature, reaction time, solvent polarity, and the use of an appropriate phase-transfer catalyst. As demonstrated, the use of tetramethylammonium chloride in DMF at 150°C provides high conversion and yield. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to successfully implement and optimize this important transformation in a laboratory or industrial setting. Further research into novel and more efficient phase-transfer catalysts continues to be an area of active investigation to enhance the sustainability and cost-effectiveness of this process.

References

1-Fluoro-4-nitrobenzene CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Fluoro-4-nitrobenzene, a key reagent and building block in organic synthesis and biochemical analysis. This document outlines its chemical properties, synthesis, and significant applications, with a focus on detailed experimental protocols and mechanistic pathways.

Core Chemical and Physical Properties

This compound is a yellow crystalline solid at room temperature.[1] Its chemical and physical properties are summarized in the table below, providing essential data for laboratory and research applications.

PropertyValueUnit
CAS Number 350-46-9-
Molecular Formula C₆H₄FNO₂-
Molecular Weight 141.10 g/mol
Appearance Yellow Solid-
Melting Point 22-24°C
Boiling Point 206°C
Density 1.340g/cm³

Synthesis of this compound

The industrial synthesis of this compound is commonly achieved through the Halex process, which involves a halogen exchange reaction.[1] This process is favored for its efficiency and scalability.

Experimental Protocol: Synthesis via Halex Process

This protocol describes the synthesis of this compound from 4-nitrochlorobenzene.

Materials:

  • 4-nitrochlorobenzene

  • Potassium fluoride (spray-dried)

  • Aprotic polar solvent (e.g., sulfolane, dimethyl sulfoxide)

  • Phase-transfer catalyst (optional)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, charge the aprotic polar solvent and spray-dried potassium fluoride.

  • Heat the mixture to remove any residual water, often under vacuum.

  • Add 4-nitrochlorobenzene to the anhydrous mixture.

  • Heat the reaction mixture to a temperature typically ranging from 180°C to 250°C.[2]

  • Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is generally complete within 1 to 6 hours.[3]

  • Upon completion, cool the reaction mixture.

  • The product, this compound, can be isolated by distillation under reduced pressure.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 4-nitrochlorobenzene 4-nitrochlorobenzene Reaction_Vessel Halex Reaction 4-nitrochlorobenzene->Reaction_Vessel Potassium_Fluoride Potassium Fluoride (KF) Potassium_Fluoride->Reaction_Vessel Solvent Aprotic Polar Solvent (e.g., Sulfolane) Solvent->Reaction_Vessel Temperature 180-250 °C Temperature->Reaction_Vessel Product This compound Reaction_Vessel->Product Byproduct Potassium Chloride (KCl) Reaction_Vessel->Byproduct

Caption: Synthesis workflow for this compound via the Halex process.

Key Reactions and Applications

Due to the strong electron-withdrawing effect of the nitro group, the fluorine atom in this compound is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[1] This reactivity is fundamental to its use in synthesizing a wide range of derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism involves a two-step process: addition of the nucleophile to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the fluoride leaving group.

SNAr_Mechanism Start This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition of Nucleophile (Nu⁻) (Rate-determining step) Product 4-Nitro-substituted Product + F⁻ Intermediate->Product Elimination of Fluoride (F⁻)

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: SNAr with an Amine

This protocol details the reaction of this compound with a secondary amine, pyrrolidine, as a representative example of its SNAr reactivity.[4]

Materials:

  • This compound

  • Pyrrolidine

  • Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer and reaction vials/flask

Procedure:

  • Prepare a solution of this compound in anhydrous THF. A typical concentration is around 0.25 M (e.g., 904 mg in 25 mL THF).[4]

  • Prepare a separate solution of pyrrolidine in anhydrous THF. An excess of the amine is typically used (e.g., 10 equivalents, 4.56 g in 25 mL THF).[4]

  • Combine the two solutions in a suitable reaction vessel at room temperature with stirring.

  • The reaction can be performed at room temperature or heated to increase the rate. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the desired 4-nitro-1-(pyrrolidin-1-yl)benzene.

Application in Peptide Sequencing: The Sanger Method

A close analog, 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, is famously used for the N-terminal amino acid analysis of peptides and proteins.[5][6][7] The principle of this reaction is an SNAr where the N-terminal amino group of a peptide acts as the nucleophile.

Experimental Protocol: N-Terminal Amino Acid Identification

This protocol provides a general workflow for identifying the N-terminal amino acid of a peptide using a fluoronitrobenzene-based reagent.

Materials:

  • Peptide sample

  • 1-Fluoro-2,4-dinitrobenzene (FDNB)

  • Sodium bicarbonate

  • Ethanol

  • 6 M Hydrochloric acid (HCl)

  • Ether

Procedure:

  • Labeling Reaction:

    • Dissolve the peptide and sodium bicarbonate in water.[5]

    • Add an ethanolic solution of FDNB to the peptide solution.[5]

    • Stir the mixture at room temperature for approximately 2 hours. The N-terminal amino group attacks the FDNB, displacing the fluoride and forming a yellow 2,4-dinitrophenyl (DNP) derivative of the peptide.[5][8]

  • Hydrolysis:

    • The resulting DNP-peptide is precipitated, washed, and dried.[5]

    • Completely hydrolyze the DNP-peptide into its constituent amino acids by heating with 6 M HCl. The bond between the DNP group and the N-terminal amino acid is stable to this hydrolysis.[8]

  • Identification:

    • The hydrolysate will contain one yellow DNP-amino acid and the other free amino acids.

    • The DNP-amino acid is extracted with ether.

    • Identify the DNP-amino acid by chromatography (e.g., TLC or HPLC) by comparing its migration with known DNP-amino acid standards.[7]

Sangers_Method_Workflow Start Peptide with free N-terminus Reaction Labeling Reaction (Nucleophilic Aromatic Substitution) Start->Reaction Reagent FDNB (Sanger's Reagent) Reagent->Reaction DNP_Peptide DNP-Peptide (Yellow) Reaction->DNP_Peptide Hydrolysis Acid Hydrolysis (6M HCl) DNP_Peptide->Hydrolysis Mixture Mixture of: - DNP-Amino Acid (N-terminus) - Free Amino Acids Hydrolysis->Mixture Separation Chromatographic Separation (e.g., TLC, HPLC) Mixture->Separation Identification Identification of N-terminal DNP-Amino Acid Separation->Identification

Caption: Experimental workflow for N-terminal amino acid analysis using Sanger's method.

References

Spectroscopic data of 1-fluoro-4-nitrobenzene (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 1-fluoro-4-nitrobenzene

Introduction

This compound (C₆H₄FNO₂) is an aromatic organic compound with a molecular weight of 141.10 g/mol .[1][2] It presents as a yellow solid or oil that melts near room temperature.[2] This compound is a valuable intermediate in the synthesis of various chemicals, including fungicides and pharmaceuticals.[2] The presence of a fluorine atom and a nitro group on the benzene ring creates a distinct electronic environment, making it an excellent subject for spectroscopic analysis. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for compound identification and structural elucidation.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by two sets of signals in the aromatic region, corresponding to the four protons on the benzene ring. The strong electron-withdrawing effect of the nitro group and the electronegativity of the fluorine atom cause the protons to be significantly deshielded, shifting them downfield.[3]

Solvent Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CDCl₃H-2, H-6~8.29Multiplet
H-3, H-5~7.24Multiplet
DMSO-d₆H-2, H-6~8.35Multiplet
H-3, H-5~7.55Multiplet

Data sourced from SpectraBase and ChemicalBook.[4][5][6]

¹³C NMR Data

The ¹³C NMR spectrum shows four distinct signals for the six carbon atoms of the benzene ring, consistent with the molecule's symmetry. The carbon attached to the fluorine atom (C-1) exhibits a large C-F coupling, and the carbon bonded to the nitro group (C-4) is also significantly shifted. Aromatic carbons typically appear in the 120-170 ppm range.[7]

Carbon Atom Chemical Shift (δ, ppm)
C-1 (C-F)~165.9 (d, ¹JCF ≈ 255 Hz)
C-2, C-6~126.8 (d, ³JCF ≈ 9 Hz)
C-3, C-5~116.7 (d, ²JCF ≈ 22 Hz)
C-4 (C-NO₂)~148.5

Note: Coupling constants are approximate. Data sourced from SpectraBase.[8]

¹⁹F NMR Data

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.[9] For this compound, a single signal is observed, with its chemical shift influenced by the electronic environment of the aromatic ring.

Solvent Chemical Shift (δ, ppm) Reference
CH₃CN~ -106.0CFCl₃

Data sourced from SpectraBase.[10]

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound displays characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibrational Mode
~3100C-H stretch (aromatic)
~1590C=C stretch (aromatic)
~1520N-O asymmetric stretch (nitro group)
~1340N-O symmetric stretch (nitro group)
~1240C-F stretch
~850C-H bend (para-disubstituted)

Data interpreted from spectra available in the NIST Chemistry WebBook and SpectraBase.[11][12]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) is a common method used for this analysis.

m/z Relative Intensity (%) Assignment
141~78[M]⁺ (Molecular Ion)
111~27[M - NO]⁺
95100[M - NO₂]⁺
75~69[C₆H₄F - H - F]⁺ or [C₆H₃]⁺

Data sourced from PubChem and SpectraBase.[1][13]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Accurately weigh 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[14] The sample is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[14] The solution is then carefully transferred into a 5 mm NMR tube using a pipette, ensuring the liquid level is between 4.0 and 5.0 cm.[14] The outside of the tube is cleaned with ethanol to remove any contaminants.[14]

  • Data Acquisition : The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer's magnet. The instrument is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming." For ¹H, ¹³C, and ¹⁹F NMR experiments, standard pulse sequences are used to acquire the free induction decay (FID), which is then Fourier transformed to generate the spectrum.

Infrared (IR) Spectroscopy

For a solid sample like this compound, several methods can be employed:

  • Thin Solid Film Method : A small amount of the solid (approx. 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride.[15] A drop of this solution is placed on a salt plate (e.g., KBr or NaCl).[15] After the solvent evaporates, a thin film of the compound remains.[15] The plate is then placed in the spectrometer's sample holder to obtain the spectrum.[15]

  • KBr Pellet Technique : The solid sample is mixed with dry potassium bromide (KBr) powder and ground to a fine consistency.[16][17] This mixture is then pressed under high pressure in a die to form a translucent pellet, which is placed in the sample holder for analysis.[16][17]

  • Attenuated Total Reflectance (ATR) : A small amount of the sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact, and the IR spectrum is recorded. This technique requires minimal sample preparation.[12]

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer, often after separation by Gas Chromatography (GC-MS), or directly via a heated probe if it has sufficient vapor pressure.[18]

  • Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV for Electron Ionization - EI).[18] This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[18]

  • Mass Analysis : The newly formed ions are accelerated by an electric field and then passed through a magnetic field. The magnetic field deflects the ions based on their mass-to-charge (m/z) ratio.[18][19]

  • Detection : A detector records the abundance of ions at each m/z value, generating the mass spectrum which shows the molecular ion and various fragment ions.[19]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical relationship between the spectroscopic techniques and the structural information derived for this compound.

Spectroscopic_Analysis Spectroscopic Analysis of this compound cluster_compound Analyte cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information Compound This compound (C₆H₄FNO₂) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Info Proton Environment Carbon Skeleton Fluorine Presence NMR->NMR_Info IR_Info Functional Groups (C-F, NO₂, Aromatic C=C) IR->IR_Info MS_Info Molecular Weight (141.10) Fragmentation Pattern MS->MS_Info Structure Structure Confirmation NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Caption: Workflow of Spectroscopic Analysis for this compound.

Conclusion

The combined application of NMR (¹H, ¹³C, ¹⁹F), IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural elucidation and confirmation of this compound. Each technique offers unique and complementary information: NMR details the specific electronic environments of the hydrogen, carbon, and fluorine nuclei; IR confirms the presence of key functional groups; and MS establishes the molecular weight and provides insight into the molecule's stability and fragmentation pathways. This integrated spectroscopic data is indispensable for quality control, reaction monitoring, and the development of new synthetic methodologies in chemical research.

References

An In-Depth Technical Guide to the Reactivity of 1-Fluoro-4-nitrobenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluoro-4-nitrobenzene (FNb) is a cornerstone reagent in modern organic synthesis, prized for its high reactivity and versatility as a chemical building block. Its unique electronic structure, featuring a potent electron-withdrawing nitro group and a highly electronegative fluorine atom, renders the aromatic ring exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive overview of the core principles governing FNb's reactivity, its applications in pharmaceutical and agrochemical development, detailed experimental protocols for its use, and a comparative analysis of its reactions with various nucleophiles.

Introduction

This compound is an aromatic organic compound that serves as a pivotal intermediate in the synthesis of a wide array of complex molecules.[1] Its significance lies in the predictable and efficient manner in which the fluorine atom can be displaced by a diverse range of nucleophiles. The presence of the nitro group para to the fluorine atom is critical; it strongly activates the benzene ring towards nucleophilic attack, making the fluorine an excellent leaving group in the context of SNAr reactions.[1] This reactivity profile is fundamental to its widespread use in medicinal chemistry for the synthesis of kinase inhibitors and other therapeutic agents, as well as in the agrochemical industry for producing herbicides and fungicides.[1][2]

Physicochemical and Safety Data

Handling this compound requires adherence to strict safety protocols due to its potential health hazards. It is a combustible liquid and vapor that can cause skin, eye, and respiratory tract irritation.[3] Absorption through the skin may lead to methemoglobinemia, characterized by a bluish discoloration of the skin due to insufficient blood oxygenation.[3] Chronic exposure has been associated with mutagenic effects in laboratory experiments.[3]

Table 1: Physical and Safety Properties of this compound

PropertyValueReference(s)
Chemical Formula C₆H₄FNO₂[4]
Molar Mass 141.10 g/mol [4]
Appearance Yellow solid or clear yellow liquid[3][4]
Melting Point 21-24 °C[4]
Boiling Point 205-207 °C[4]
Density 1.33 g/mL at 25 °C
Solubility Insoluble in water; Soluble in ethanol, ether, acetone, chloroform[4][5]
Vapor Pressure 5.5 mmHg at 70 °C
Flash Point 83-90 °C[3]
CAS Number 350-46-9[4]
GHS Hazard Statements H302, H312, H315, H319, H331, H351, H373, H412[6]
GHS Precautionary Statements P260, P261, P280, P301+P312, P302+P352, P304+P340, P311[6]

Reactivity and Mechanism

The primary mode of reactivity for this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is facilitated by the strong electron-withdrawing nature of the nitro group, which polarizes the C-F bond and stabilizes the negatively charged intermediate.

The SNAr Mechanism

The SNAr reaction of FNb proceeds through a two-step addition-elimination mechanism.

  • Nucleophilic Attack (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the fluorine. This step is typically the slowest and thus rate-determining. The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this activated system.

The high electronegativity of fluorine, contrary to trends in aliphatic substitutions (SN1/SN2), makes it a better leaving group than other halogens (Cl, Br, I) in SNAr reactions because it strongly stabilizes the developing negative charge in the Meisenheimer intermediate through its inductive effect.[7][8]

Figure 1: Generalized SNAr reaction pathway for this compound.

Comparative Reactivity with Nucleophiles

This compound reacts with a wide range of nucleophiles. The reactivity is dependent on the nucleophilicity of the attacking species. Below is a summary of typical reactions and observed yields with nitrogen, oxygen, and sulfur-based nucleophiles.

Table 2: Comparative Yields for SNAr Reactions of this compound

Nucleophile ClassExample NucleophileSolventConditionsProductYield (%)Reference(s)
Nitrogen PyrrolidineTHF40-70 °C, Flow Reactor1-(4-Nitrophenyl)pyrrolidine>95% (Conversion)[9]
Nitrogen MorpholineDMSO90 °C, 10 h4-(4-Nitrophenyl)morpholine92%[10]
Nitrogen AnilineTHF60 °C, 24 h (with NaH)N-(4-Nitrophenyl)aniline85%[10]
Oxygen PhenolIonic Liquid20 °C, 2 h4-Nitrophenyl phenyl ether95%[3]
Oxygen 4-MethoxyphenolAcetonitrileReflux, 16 h (with K₂CO₃)1-Methoxy-4-(4-nitrophenoxy)benzeneHigh (not specified)[10]
Sulfur Sodium Sulfide (Na₂S)DMF20 °C, 1 h4-Nitrothiophenol75%[6]

Applications in Drug Development & Synthesis

The predictable reactivity of FNb makes it an invaluable precursor in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).

Synthesis of Kinase Inhibitors

FNb is a common starting material for kinase inhibitors used in oncology. For instance, it is a key component in some synthetic routes to Nilotinib , a BCR-Abl tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML). The synthesis often involves the coupling of an aniline derivative with an activated carboxylic acid, where the aniline itself is prepared from FNb.

Other Pharmaceutical Applications

Beyond oncology, FNb is used to synthesize:

  • 4-Fluoroaniline: Produced by the reduction of the nitro group, 4-fluoroaniline is a precursor for various anti-inflammatory drugs and fungicides.[11]

  • Substituted Anilines and Ethers: These derivatives are crucial intermediates for a wide range of therapeutic agents.[1]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound.

General Protocol for SNAr with an Amine (e.g., Morpholine)

This procedure outlines a typical laboratory-scale synthesis of a substituted aniline derivative.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, morpholine, and potassium carbonate.

  • Add anhydrous DMSO or DMF to the flask to dissolve the reactants.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-(4-nitrophenyl)morpholine.

Protocol for SNAr with a Thiol (Synthesis of 4-Nitrothiophenol)

This protocol describes the synthesis of a thioether derivative, which is subsequently reduced.

Materials:

  • This compound (1.0 eq)

  • Sodium Sulfide (Na₂S) (1.1 eq)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • 1 M Sodium Hydroxide (NaOH)

  • 6 N Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., Argon), add this compound and sodium sulfide to anhydrous DMF.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add 1 M NaOH and wash the aqueous layer with CH₂Cl₂.

  • Acidify the aqueous layer to a pH of ~1-2 with 6 N HCl.

  • Extract the acidified aqueous layer with CH₂Cl₂ (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 4-nitrothiophenol.[6]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine FNb, Amine, and K₂CO₃ in Flask B Add Anhydrous DMSO/DMF A->B C Heat to 80-100 °C (4-12h) B->C D Monitor by TLC C->D E Quench with Ice-Water D->E F Extract with Ethyl Acetate E->F G Wash & Dry Organic Layer F->G H Concentrate Under Vacuum G->H I Column Chromatography H->I J Final Product I->J

References

An In-depth Technical Guide to the Thermophysical Properties of 1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermophysical properties of 1-fluoro-4-nitrobenzene (CAS No: 350-46-9). The data presented herein is crucial for understanding the behavior of this compound in various experimental and industrial settings, including chemical synthesis, reaction engineering, and formulation development. This document summarizes essential quantitative data in structured tables and details the experimental protocols for their determination.

Core Thermophysical Properties

This compound is an organic compound with the formula FC₆H₄NO₂.[1] It is a yellow liquid or solid near room temperature.[1][2] Accurate knowledge of its thermophysical properties is essential for process design, safety assessments, and computational modeling.

Quantitative Data Summary

The following tables summarize the key thermophysical properties of this compound compiled from various sources.

Table 1: Physical and Thermal Properties

PropertyValueConditionsCitations
Melting Point 21 °C-[3][4][5]
22–24 °C-[1]
27 °C-
Boiling Point 205 °Cat 1 atm[3][4][5]
214-216 °Cat 1 atm[6]
Flash Point 90 °Cclosed cup[4][5][6]
182 °F (83.3 °C)-
Vapor Pressure 5.5 mmHgat 70 °C[3][5]

Table 2: Density and Optical Properties

PropertyValueConditionsCitations
Density 1.33 g/mLat 25 °C[3][6]
1.33 g/cm³at 25 °C[4]
1.330 g/cm³-
1.328 - 1.331 g/cm³at 20°C/4°C[5]
Refractive Index 1.531at 20 °C[3]
1.5300 - 1.5330at 20 °C[2]
Vapor Density >1vs air[3]
4.87Air = 1.0[4]

Table 3: Solubility and Partitioning

PropertyValueConditionsCitations
Water Solubility Insoluble-[5]
Partition Coefficient (log P) 1.8at 20 °C[4][5]

Table 4: Other Properties

PropertyValue
Molecular Formula C₆H₄FNO₂
Molar Mass 141.101 g·mol⁻¹
Appearance Clear, yellow liquid or solid

Experimental Protocols

The following sections describe the general experimental methodologies used to determine the thermophysical properties listed above. These protocols are standard procedures for organic compounds and are applicable to this compound.

3.1. Melting Point Determination (Capillary Method)

The melting point is the temperature at which a substance transitions from solid to liquid. It is a key indicator of purity.

  • Apparatus: Melting point apparatus (e.g., Thiele tube or digital Melt-Temp), thermometer, capillary tubes (sealed at one end).[7]

  • Procedure:

    • A small amount of the finely powdered solid sample is packed into a capillary tube to a height of 1-2 cm.[1]

    • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7]

    • The assembly is placed in a heating bath (e.g., oil in a Thiele tube) or a metal block apparatus.

    • The sample is heated slowly and uniformly, at a rate of about 1-2°C per minute near the expected melting point.[7]

    • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

3.2. Boiling Point Determination (Distillation/Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[6][8]

  • Apparatus: Fusion tube (small test tube), capillary tube (sealed at one end), thermometer, heating apparatus (e.g., Thiele tube, aluminum block).[5]

  • Procedure:

    • A few milliliters of the liquid sample are placed in a fusion tube.[9]

    • A capillary tube, sealed at one end, is placed in the fusion tube with the open end submerged in the liquid.[5]

    • The fusion tube is attached to a thermometer and heated gently and uniformly.[9]

    • As the temperature rises, air trapped in the capillary tube will bubble out.

    • Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.[5]

    • The heat source is removed, and the liquid is allowed to cool.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[10]

3.3. Density Measurement (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method is a highly precise technique for determining the density of liquids.[2]

  • Apparatus: Pycnometer (a glass flask with a specific volume and a ground glass stopper with a capillary), analytical balance, thermostat/water bath.[2][11]

  • Procedure:

    • The mass of the clean, dry, and empty pycnometer (m₀) is accurately measured.

    • The pycnometer is filled with a reference liquid of known density (e.g., distilled water) at a specific temperature. The stopper is inserted, and any excess liquid emerging from the capillary is carefully wiped off. The total mass (m₁) is measured.

    • The volume of the pycnometer (V) at that temperature is calculated using the density of the reference liquid.

    • The pycnometer is emptied, dried, and filled with the sample liquid (this compound) at the same temperature. Its mass (m₂) is measured.[12]

    • The mass of the sample liquid is calculated (m_sample = m₂ - m₀).

    • The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = m_sample / V.[11]

3.4. Viscosity Measurement (Ostwald Viscometer)

Viscosity is a measure of a fluid's resistance to flow. The Ostwald viscometer, a type of capillary viscometer, is commonly used for this measurement.[13][14]

  • Apparatus: Ostwald viscometer, thermostat/water bath, stopwatch, pipette.[13]

  • Procedure:

    • The viscometer is cleaned, dried, and clamped vertically in a constant temperature bath.

    • A precise volume of the sample liquid is introduced into the larger bulb of the viscometer.

    • The liquid is drawn up by suction into the other arm until it is above the upper calibration mark.

    • The liquid is then allowed to flow back down under gravity.

    • The time (t) it takes for the liquid meniscus to pass between the upper and lower calibration marks is measured with a stopwatch.[14]

    • The procedure is repeated with a reference liquid of known viscosity (η_ref) and density (ρ_ref).

    • The viscosity of the sample (η_sample) is calculated using the formula: η_sample = (ρ_sample * t_sample / ρ_ref * t_ref) * η_ref.[13]

3.5. Heat Capacity Measurement (Differential Scanning Calorimetry - DSC)

Specific heat capacity is the amount of heat required to raise the temperature of a unit mass of a substance by one degree. DSC is a rapid and simple method for its determination.[15][16]

  • Apparatus: Differential Scanning Calorimeter (DSC), sample and reference crucibles (pans), analytical balance.[16]

  • Procedure:

    • Three separate DSC runs are performed under identical conditions (e.g., heating rate, atmosphere).

    • Baseline Run: An initial scan is run with both the sample and reference crucibles empty to establish the instrument's baseline.[16]

    • Reference Material Run: A known mass of a standard reference material (e.g., sapphire) with a well-characterized heat capacity is placed in the sample crucible, and a scan is performed.

    • Sample Run: The reference material is replaced with a known mass of the sample (this compound), and the final scan is performed.

    • The difference in heat flow between the sample, the reference material, and the baseline is used to calculate the specific heat capacity of the sample as a function of temperature.[17][18]

3.6. Thermal Conductivity Measurement (Transient Hot Wire Method)

Thermal conductivity is the property of a material to conduct heat. The transient hot wire (THW) method is an accurate, absolute technique for liquids.[3][19]

  • Apparatus: Transient Hot Wire (THW) apparatus, which includes a thin platinum wire acting as both a heating element and a resistance thermometer, a sample cell, a power source, and a data acquisition system.[20]

  • Procedure:

    • The sample liquid is placed in the measurement cell, immersing the platinum wire.[19]

    • The system is allowed to reach thermal equilibrium at the desired temperature.

    • A step voltage is applied, causing a small, rapid temperature increase in the wire. The measurement is very short (typically ~1 second) to prevent the onset of convection.[3]

    • The temperature rise of the wire over time is recorded by measuring its change in resistance.

    • The thermal conductivity of the liquid is calculated from the slope of the temperature rise versus the logarithm of time, based on the theory of heat conduction from a linear source.[19][20]

Visualizations

4.1. Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermophysical characterization of a liquid sample like this compound.

G cluster_0 Sample Preparation cluster_1 Primary Properties Determination cluster_2 Secondary Properties Determination cluster_3 Data Analysis & Reporting Sample Obtain Pure Sample (this compound) Verify Verify Purity (e.g., GC, NMR) Sample->Verify MP Melting Point (Capillary Method) Verify->MP BP Boiling Point (Capillary Method) Verify->BP Density Density (Pycnometer) Verify->Density Cp Heat Capacity (DSC) Verify->Cp TC Thermal Conductivity (Transient Hot Wire) Verify->TC Analyze Analyze Data & Calculate Properties MP->Analyze BP->Analyze Viscosity Viscosity (Ostwald Viscometer) Density->Viscosity Density data required Density->Analyze Viscosity->Analyze Cp->Analyze TC->Analyze Report Compile Technical Report Analyze->Report Final Final Report->Final Final Guide

Caption: General workflow for thermophysical property determination.

4.2. Interrelation of Thermophysical Properties

This diagram shows the conceptual relationships and dependencies between different thermophysical properties, particularly with respect to temperature.

G Temp Temperature Density Density Temp->Density generally decreases Viscosity Viscosity Temp->Viscosity decreases VaporP Vapor Pressure Temp->VaporP increases HeatCap Heat Capacity Temp->HeatCap influences ThermalCond Thermal Conductivity Temp->ThermalCond influences Density->Viscosity

Caption: Influence of temperature on key thermophysical properties.

References

A Comprehensive Technical Guide to 1-Fluoro-4-nitrobenzene: Safety, Handling, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 1-Fluoro-4-nitrobenzene (CAS No. 350-46-9). The following sections detail the potential hazards, proper handling and storage procedures, emergency response protocols, and toxicological data to ensure the safe and effective use of this compound in a laboratory and drug development setting.

Chemical Identification and Physical Properties

This compound is an aromatic compound used as an intermediate in organic synthesis.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueReferences
Synonyms p-Nitrofluorobenzene, 4-Fluoronitrobenzene, p-Fluoronitrobenzene[2][3]
Molecular Formula C6H4FNO2[3][4]
Molecular Weight 141.10 g/mol [3][5][6]
Appearance Yellow, clear liquid or solid[3][4][5]
Odor Odorless[4]
Melting Point 21-27 °C / 70-81 °F[6][7]
Boiling Point 205-216 °C / 401-421 °F[3][4][7]
Flash Point 83-90 °C / 181-194 °F (closed cup)[2][3][6]
Density 1.33-1.34 g/mL at 25 °C[3][6]
Vapor Pressure 5.5 mmHg at 70 °C[3][4][6]
Vapor Density >1.0 (air = 1)[3][6]
Solubility Insoluble in water[3][4]
Log Pow 1.8[4][5][7]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are its toxicity upon inhalation, ingestion, and skin contact, as well as its potential for causing organ damage through prolonged or repeated exposure.[2][4][5] It is also a combustible liquid.[3]

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin
Acute Toxicity, Inhalation Category 3H331: Toxic if inhaled
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation
Carcinogenicity Category 2H351: Suspected of causing cancer
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)H335: May cause respiratory irritation
Specific Target Organ Toxicity (Repeated Exposure) Category 2H373: May cause damage to organs through prolonged or repeated exposure
Chronic Aquatic Toxicity Category 3H412: Harmful to aquatic life with long lasting effects

Data compiled from multiple sources.[2][4][5][7]

GHS Pictograms:

  • GHS06: Skull and Crossbones (Toxic)[5]

  • GHS08: Health Hazard[5]

Signal Word: Danger[2][5][7]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Handling
  • Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[2][3]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (chemical safety goggles and/or a face shield).[3][5][7]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors.[3][7]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2][5]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[3][7] Do not breathe dust, fume, gas, mist, vapors, or spray.[2][8]

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[5][7]

  • Temperature: Store in a cool place.[5][7]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[2][3]

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases.[2][3][7]

Emergency Procedures

First Aid Measures

Immediate medical attention is required in case of exposure.[2] Always show the safety data sheet to the attending physician.[2][7]

Exposure RouteFirst Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor immediately.[2][3][5]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Call a POISON CENTER or doctor immediately.[2][3][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical advice/attention.[2][3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[2][3][5]

Note to Physician: Treat symptomatically.[2][5] For methemoglobinemia, administer oxygen.[3][9]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][5][7] Water mist may be used to cool closed containers.[2][4]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.[5]

  • Specific Hazards: Combustible material.[3][4] Containers may explode when heated.[3][4] Thermal decomposition can release irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[2][3][7]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][7][8]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel.[5] Ensure adequate ventilation.[2] Wear appropriate personal protective equipment.[5][7] Remove all sources of ignition.[2][3]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or surface water.[2][7]

  • Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, earth, vermiculite) and place it in a suitable, closed container for disposal.[3][7]

Toxicological Information

The primary health effects of this compound are acute toxicity and potential long-term organ damage.

Toxicity DataValueSpeciesReference
LC50 Inhalation (4h) 2600 mg/m³Rat[3][7]
LDLO Oral 250 mg/kgRat[7]

Key Health Effects:

  • Acute Effects: Harmful if swallowed or in contact with skin, and toxic if inhaled.[5] It can cause irritation to the skin, eyes, and respiratory system.[2][3] Absorption into the body may lead to cyanosis (bluish discoloration of the skin) due to methemoglobinemia.[3][9]

  • Chronic Effects: May cause damage to organs (gastrointestinal tract) through prolonged or repeated exposure.[2][5] Laboratory experiments have shown mutagenic effects.[3] It is also suspected of causing cancer.[2][4]

Stability and Reactivity

  • Reactivity: No specific reactivity hazards are known under normal conditions.[2]

  • Chemical Stability: Stable under recommended storage conditions.[2][3][5]

  • Conditions to Avoid: Direct sunlight, extremely high or low temperatures, heat, flames, and sparks.[2][3][5]

  • Incompatible Materials: Strong acids, strong bases, and strong oxidizing agents.[2][3][5][7]

  • Hazardous Decomposition Products: Under fire conditions, it can decompose to form nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).[2][3][7]

Disposal Considerations

Dispose of this chemical and its container at a hazardous or special waste collection point, in accordance with local, regional, national, and/or international regulations.[5] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3]

Experimental Protocols & Visualizations

Personal Protective Equipment (PPE) Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling this compound.

PPE_Selection start Start: Handling This compound ventilation Is adequate ventilation (e.g., fume hood) available? start->ventilation respirator Wear approved respirator ventilation->respirator No body Wear protective gloves (e.g., nitrile) and lab coat ventilation->body Yes respirator->body eyes Wear chemical safety goggles and/or face shield body->eyes end Proceed with handling eyes->end

Caption: PPE selection workflow for handling this compound.

First Aid Response Logic

This diagram outlines the decision-making process for providing first aid in case of exposure to this compound.

First_Aid_Response exposure Exposure to This compound route What is the route of exposure? exposure->route inhalation Move to fresh air. If not breathing, give artificial respiration. route->inhalation Inhalation skin Immediately wash skin with soap and water for at least 15 minutes. Remove contaminated clothing. route->skin Skin Contact eyes Rinse eyes with water for at least 15 minutes. Remove contact lenses. route->eyes Eye Contact ingestion Do NOT induce vomiting. Rinse mouth with water. route->ingestion Ingestion medical Seek immediate medical attention. inhalation->medical skin->medical eyes->medical ingestion->medical

Caption: First aid decision tree for this compound exposure.

Accidental Spill Response Workflow

The following diagram provides a step-by-step workflow for responding to an accidental spill of this compound.

Spill_Response spill Accidental Spill Occurs evacuate Evacuate unnecessary personnel spill->evacuate ppe Wear appropriate PPE evacuate->ppe ignition Remove all sources of ignition ppe->ignition contain Contain the spill with inert absorbent material ignition->contain collect Collect absorbed material into a suitable, closed container contain->collect dispose Dispose of as hazardous waste collect->dispose

Caption: Workflow for responding to an accidental spill.

References

The Advent of Aromatic Fluorination: A Technical Guide to 1-Fluoro-4-nitrobenzene and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, synthesis, and application of 1-fluoro-4-nitrobenzene and its key analogues. This class of compounds has become indispensable in the fields of medicinal chemistry, agrochemicals, and material science, primarily owing to the unique properties imparted by the fluorine atom and the versatile reactivity of the nitroaromatic core. This document offers detailed experimental protocols, comparative physicochemical data, and visualizations of synthetic and biological pathways to serve as a comprehensive resource for professionals in research and development.

Historical Perspective and Initial Discovery

The introduction of fluorine into aromatic systems has been a pivotal development in organic chemistry. While the direct fluorination of aromatic compounds was historically challenging due to the high reactivity of elemental fluorine, early methods paved the way for the synthesis of compounds like this compound.

One of the foundational methods for the synthesis of fluoroaromatics is the Schiemann reaction , first reported by Günther Schiemann and Günther Winkelmoller in 1927. This reaction involves the thermal decomposition of an aromatic diazonium tetrafluoroborate salt, which is typically prepared from the corresponding aniline. For this compound, this would involve the diazotization of 4-nitroaniline.

However, the large-scale industrial production of this compound and its analogues was revolutionized by the development of the Halex process . This halogen exchange reaction, which involves the treatment of an activated aromatic chloride with an alkali metal fluoride, has become the predominant method for the synthesis of these compounds.[1]

Physicochemical Properties

The physical and chemical properties of this compound and its analogues are significantly influenced by the interplay of the electron-withdrawing nitro group and the highly electronegative fluorine atom. These properties are critical for their application in synthesis and drug design.

CompoundIUPAC NameCAS NumberMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
1 This compound350-46-9C₆H₄FNO₂141.1022-24206
2 1-Fluoro-2,4-dinitrobenzene70-34-8C₆H₃FN₂O₄186.0925.8296
3 2-Fluoro-4-nitroanisole455-93-6C₇H₆FNO₃171.1263-65275
4 4-Chloro-1-fluoro-2-nitrobenzene350-30-1C₆H₃ClFNO₂175.5535-37237

Key Synthesis Methodologies and Experimental Protocols

The synthesis of this compound and its analogues primarily relies on two key strategies: halogen exchange (Halex process) and electrophilic nitration.

Halogen Exchange: The Halex Process

The Halex process is the most common industrial method for the synthesis of this compound.[1] It involves the nucleophilic aromatic substitution of a chlorine atom by a fluoride ion, typically from potassium fluoride, in a polar aprotic solvent at elevated temperatures. The nitro group in the para position activates the ring towards nucleophilic attack.

Experimental Protocol: Synthesis of this compound via the Halex Process

  • Reactants: 4-nitrochlorobenzene, anhydrous potassium fluoride (spray-dried is preferable), and a high-boiling polar aprotic solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane). A phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to improve reaction rates.

  • Procedure:

    • In a reaction vessel equipped with a mechanical stirrer, a condenser, and a temperature probe, charge the 4-nitrochlorobenzene and the solvent.

    • Add a molar excess of anhydrous potassium fluoride (typically 1.5-2.0 equivalents).

    • If used, add the phase-transfer catalyst (e.g., 0.05 equivalents).

    • Heat the mixture to 150-250 °C with vigorous stirring.[1]

    • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter to remove the precipitated potassium chloride and excess potassium fluoride.

    • The solvent can be removed by distillation under reduced pressure.

    • The crude product is then purified by fractional distillation to yield pure this compound.

Logical Workflow for the Halex Process

Halex_Process Reactants Reactants: 4-Nitrochlorobenzene Anhydrous KF Solvent (e.g., DMF) (Phase-Transfer Catalyst) ReactionVessel Reaction Vessel (150-250 °C) Reactants->ReactionVessel Filtration Filtration ReactionVessel->Filtration Distillation Solvent Removal (Reduced Pressure) Filtration->Distillation Byproducts Byproducts: KCl Excess KF Filtration->Byproducts Purification Fractional Distillation Distillation->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via the Halex process.

Electrophilic Nitration

Analogues of this compound can be synthesized through the electrophilic nitration of a corresponding fluorinated aromatic precursor. The regioselectivity of the nitration is directed by the existing substituents on the aromatic ring.

Experimental Protocol: Synthesis of 2-Fluoro-4-nitroanisole

  • Reactants: 2-fluoroanisole, fuming nitric acid, and acetic anhydride.

  • Procedure:

    • In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2-fluoroanisole in acetic anhydride.

    • Cool the solution to -2 °C in an ice-salt bath.

    • Slowly add fuming nitric acid dropwise, ensuring the temperature remains between -2 °C and 0 °C.[2]

    • After the addition is complete, continue stirring at this temperature for several hours.

    • Pour the reaction mixture into a large volume of ice water and stir to precipitate the product.

    • Collect the solid product by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 2-fluoro-4-nitroanisole.[2]

Synthesis of Key Analogues

The versatile reactivity of the fluoronitroaromatic scaffold allows for the synthesis of a wide range of analogues with tailored properties.

1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent)

This important analogue is synthesized by the nitration of 1-fluoro-2-nitrobenzene or via the Halex process from 1-chloro-2,4-dinitrobenzene.

Experimental Protocol: Synthesis of 1-Fluoro-2,4-dinitrobenzene from 1-Chloro-2,4-dinitrobenzene

  • Reactants: 1-chloro-2,4-dinitrobenzene, anhydrous potassium fluoride, and a high-boiling solvent like nitrobenzene.

  • Procedure:

    • A mixture of 1-chloro-2,4-dinitrobenzene and a molar excess of anhydrous potassium fluoride in nitrobenzene is heated to reflux.

    • The reaction is monitored until the starting material is consumed.

    • After cooling, the reaction mixture is filtered to remove inorganic salts.

    • The nitrobenzene is removed by steam distillation.

    • The resulting 1-fluoro-2,4-dinitrobenzene is purified by distillation under reduced pressure.

Synthesis Pathway for Sanger's Reagent

Sangers_Reagent_Synthesis cluster_halex Halex Process cluster_nitration Nitration 1-Chloro-2,4-dinitrobenzene 1-Chloro-2,4-dinitrobenzene 1-Fluoro-2,4-dinitrobenzene 1-Fluoro-2,4-dinitrobenzene 1-Chloro-2,4-dinitrobenzene->1-Fluoro-2,4-dinitrobenzene KF, heat 1-Fluoro-2-nitrobenzene 1-Fluoro-2-nitrobenzene 1-Fluoro-2-nitrobenzene->1-Fluoro-2,4-dinitrobenzene HNO3/H2SO4

Caption: Synthetic routes to 1-fluoro-2,4-dinitrobenzene (Sanger's Reagent).

Applications in Drug Development and Signaling Pathway Analysis

This compound and its analogues are crucial building blocks in the synthesis of pharmaceuticals. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The nitro group provides a handle for further chemical transformations, such as reduction to an aniline, which is a common precursor for a wide range of bioactive molecules.

A significant application that bridges chemical synthesis with biological pathway analysis is the use of 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) for the N-terminal sequencing of proteins. This technique, developed by Frederick Sanger, was instrumental in the first sequencing of a protein, insulin.

By reacting with the free amino group of the N-terminal amino acid of a polypeptide chain, Sanger's reagent covalently labels the protein. Subsequent acid hydrolysis cleaves the peptide bonds, leaving the labeled N-terminal amino acid intact for identification. This method, while largely superseded by more modern techniques, laid the foundation for proteomics and the understanding of protein structure, which is fundamental to elucidating cellular signaling pathways.

Signaling Pathway Analysis via Protein Sequencing

Signaling_Pathway_Analysis cluster_protein Protein of Interest in a Signaling Pathway cluster_sanger Sanger's Method cluster_outcome Outcome Protein Polypeptide Chain (e.g., Kinase, Receptor) Labeling N-terminal Labeling Protein->Labeling Sangers_Reagent 1-Fluoro-2,4-dinitrobenzene Sangers_Reagent->Labeling Hydrolysis Acid Hydrolysis Labeling->Hydrolysis Identification Chromatographic Identification of DNP-amino acid Hydrolysis->Identification Sequence_Info N-terminal Sequence Information Identification->Sequence_Info Protein_ID Protein Identification Sequence_Info->Protein_ID Pathway_Elucidation Elucidation of Signaling Pathway Components Protein_ID->Pathway_Elucidation

Caption: The role of Sanger's reagent in protein identification for signaling pathway analysis.

Conclusion

This compound and its analogues represent a cornerstone of modern organic synthesis, with profound implications for drug discovery and development. From the early innovations of the Schiemann reaction to the industrial might of the Halex process, the ability to efficiently introduce fluorine into nitroaromatic systems has provided chemists with a powerful toolkit. The historical significance of Sanger's reagent in unraveling protein structure underscores the fundamental link between synthetic chemistry and the elucidation of complex biological processes. This guide serves as a testament to the enduring importance of this class of compounds and as a practical resource for researchers pushing the boundaries of science.

References

A Preliminary Investigation of 1-fluoro-4-nitrobenzene Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-fluoro-4-nitrobenzene (FNBE) and its derivatives are pivotal building blocks in modern medicinal chemistry. The unique electronic properties conferred by the fluorine atom and the nitro group make this scaffold a versatile starting material for the synthesis of a diverse array of bioactive molecules. The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various functional groups.[1] Concurrently, the fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[1] This technical guide provides a preliminary investigation into the synthesis, properties, and applications of FNBE derivatives, with a particular focus on their emerging role as kinase inhibitors in oncology.

Chemical Properties and Reactivity

This compound is a yellow solid or oil with a melting point near room temperature.[2] The key to its utility in chemical synthesis lies in the reactivity of the C-F bond, which is activated towards nucleophilic attack by the para-nitro group. This makes FNBE an excellent substrate for SNAr reactions, a cornerstone of its application in drug discovery. The nitro group can be readily reduced to an aniline, providing a handle for a wide range of further chemical modifications, including amide bond formation and the construction of heterocyclic ring systems.[3]

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
CAS Number350-46-9[4]
Molecular FormulaC₆H₄FNO₂[4]
Molecular Weight141.10 g/mol [4]
Melting Point22-24 °C[2]
Boiling Point206 °C[2]
Density1.340 g/cm³[2]
Representative ¹³C NMR Spectroscopic Data of Substituted Nitrobenzene Derivatives
CompoundSolventC1 (ipso-NO₂)C2, C6 (ortho)C3, C5 (meta)C4 (para)
NitrobenzeneCDCl₃148.3123.5129.4134.7
1-Iodo-4-nitrobenzeneCDCl₃~148~139~129~94
4-NitrobenzaldehydeCDCl₃~151~130~124~140
2-(4-chlorophenyl)nitrobenzeneCDCl₃~147~133~130~124

Note: Chemical shifts (ppm) are approximate and can vary based on solvent and substitution. Data compiled from publicly available spectral data.[5][6][7][8][9]

Biological Activity of Kinase Inhibitors Derived from Fluorinated Scaffolds
Compound ClassTarget KinaseExample IC₅₀ (nM)Reference
6-Arylureido-4-anilinoquinazolinesEGFR2250 (A549 cell line)[10]
Thiazolylpyrazoline derivativesEGFR83 - 305[11]
Bis([12][13][14]triazolo)quinoxaline derivativesVEGFR-23.7 - 49.6[15]
SU10944VEGFR-270[16]
RegorafenibVEGFR1/2/313 / 4.2 / 46[]

Experimental Protocols

Synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene

This protocol describes the nitration of a fluorinated benzene derivative, a common method for synthesizing FNBE analogues.

Procedure:

  • 2-fluoro-1,4-dimethoxybenzene (16.00 g, 0.10 mol) is slowly added to a stirred solution of nitric acid (64–66%, 143 mL) at 0 °C.

  • The solution is stirred for 10 minutes at 0 °C.

  • The reaction mixture is then poured onto ice water (600 mL) and stirred for an additional 30 minutes.

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield 1-fluoro-2,5-dimethoxy-4-nitrobenzene.

  • Expected yield: ~90%.[18]

Nucleophilic Aromatic Substitution (SNAr) of a this compound Derivative

This protocol outlines a typical SNAr reaction, a key step in the diversification of the FNBE scaffold.

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethoxy-2-fluoro-1-nitrobenzene (1.85 g, 10.0 mmol), 2-aminothiophenol (1.38 g, 11.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Add 40 mL of anhydrous N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 120 °C and stir for 12 hours under a nitrogen atmosphere.

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[19]

Reduction of a Nitro Group to an Aniline

This protocol describes the reduction of the nitro group, a common transformation to prepare for further synthetic modifications.

Procedure:

  • Dissolve the crude nitro-intermediate from the SNAr reaction in 50 mL of glacial acetic acid in a 250 mL round-bottom flask with a magnetic stir bar.

  • To this solution, add iron powder (2.80 g, 50.0 mmol) portion-wise over 15 minutes.

  • Heat the reaction mixture to reflux (approximately 118 °C) and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the mixture to room temperature and filter through a pad of celite to remove excess iron and iron salts.

  • Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the aniline derivative.[19]

Mandatory Visualizations

Logical Workflow for the Synthesis of Kinase Inhibitor Scaffolds from FNBE

G start This compound (FNBE) snar Nucleophilic Aromatic Substitution (SNAr) start->snar reduction Nitro Group Reduction snar->reduction coupling Amide Coupling / Heterocycle Formation reduction->coupling inhibitor Final Kinase Inhibitor coupling->inhibitor

Caption: Synthetic workflow from FNBE to kinase inhibitors.

Signaling Pathway of EGFR and its Inhibition

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Grb2_SOS Grb2/SOS EGFR_dimer->Grb2_SOS PI3K PI3K EGFR_dimer->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor EGFR Inhibitor (e.g., Gefitinib) Inhibitor->EGFR_dimer

Caption: Simplified EGFR signaling pathway and point of inhibition.

Signaling Pathway of VEGFR and its Inhibition

VEGFR_Pathway VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR VEGFR_dimer VEGFR-2 Dimer (Activated) VEGFR->VEGFR_dimer PLCg PLCγ VEGFR_dimer->PLCg PI3K_Akt PI3K-Akt Pathway VEGFR_dimer->PI3K_Akt PKC PKC PLCg->PKC Ras_MAPK Ras-MAPK Pathway PKC->Ras_MAPK Angiogenesis Angiogenesis, Vascular Permeability Ras_MAPK->Angiogenesis eNOS eNOS PI3K_Akt->eNOS eNOS->Angiogenesis Inhibitor VEGFR Inhibitor (e.g., Sorafenib) Inhibitor->VEGFR_dimer

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Conclusion

This compound is a highly valuable and versatile starting material in drug discovery and development. Its inherent reactivity, coupled with the beneficial effects of fluorine incorporation, makes it an attractive scaffold for the synthesis of novel therapeutics. The successful development of numerous kinase inhibitors for cancer therapy underscores the potential of FNBE derivatives.[1][20] This guide provides a foundational understanding of the chemistry and biological relevance of this important class of compounds, offering researchers a starting point for their own investigations into novel FNBE-based drug candidates. Further exploration into the synthesis of diverse libraries of FNBE derivatives and their screening against a wide range of biological targets is warranted to fully exploit the therapeutic potential of this privileged scaffold.

References

Methodological & Application

Application Notes and Protocols: 1-Fluoro-4-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-4-nitrobenzene is a highly versatile aromatic compound and a fundamental building block in advanced organic synthesis.[1] Its chemical structure, characterized by a potent electron-withdrawing nitro group positioned para to a fluorine atom, renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom serves as an excellent leaving group, facilitating the synthesis of a diverse range of substituted aromatic compounds.[1][2][3] This reactivity makes this compound an indispensable reagent in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][4]

The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism. A nucleophile initially attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[5] The negative charge of this complex is delocalized by the electron-withdrawing nitro group. In the subsequent step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[5]

Applications in Research and Development

The utility of this compound as a precursor in organic synthesis is extensive.

  • Pharmaceutical Synthesis: It is a key intermediate in the multi-step synthesis of various active pharmaceutical ingredients (APIs), including anti-cancer and anti-inflammatory drugs.[1] A significant application is its hydrogenation to produce 4-fluoroaniline, a crucial precursor for certain pharmaceuticals and the fungicide fluoroimide.[1][3]

  • Agrochemical Development: This compound is integral to the synthesis of modern agrochemicals, such as fungicides and herbicides.[1]

  • Materials Science: Derivatives of this compound are utilized in the creation of functional materials, including liquid crystalline polymers with enhanced properties.[1]

Reaction Mechanisms and Workflows

The general mechanism for the nucleophilic aromatic substitution (SNAr) reaction of this compound is depicted below, followed by a typical experimental workflow.

Experimental_Workflow A Reactant Preparation (this compound, Nucleophile, Solvent) B Reaction Setup (Inert atmosphere, Temperature control) A->B C Nucleophilic Addition (Formation of Meisenheimer complex) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Work-up (Quenching, Extraction) D->E Upon completion F Purification (Column chromatography) E->F G Product Characterization (NMR, MS) F->G Applications A This compound B SNAr with Amines A->B C SNAr with Thiols A->C D SNAr with Alcohols A->D E Reduction of Nitro Group A->E F N-Aryl Anilines, Heterocycles B->F G Aryl Thioethers C->G H Aryl Ethers D->H I 4-Fluoroaniline E->I J Pharmaceuticals (e.g., Anti-cancer agents) F->J K Agrochemicals (e.g., Herbicides) G->K L Materials Science (e.g., Polymers) H->L M Pharmaceutical Precursors (e.g., for Fluoroimide) I->M

References

Application Notes: N-Terminal Amino Acid Sequencing using Sanger's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The determination of the N-terminal amino acid of a protein or peptide is a fundamental technique in protein chemistry. The Sanger method, developed by Frederick Sanger, provides a classical and reliable approach for this purpose.[1] This method utilizes 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, to selectively label the free α-amino group of the N-terminal amino acid. Subsequent acid hydrolysis of the polypeptide releases the labeled N-terminal amino acid as a 2,4-dinitrophenyl (DNP) derivative, which can then be identified by chromatography. This technique was famously used in the first successful sequencing of a protein, insulin.[1]

Principle of the Method

The core principle of the Sanger method lies in the chemical derivatization of the N-terminal α-amino group of a polypeptide chain.[1] Sanger's reagent (FDNB) is highly reactive towards nucleophilic groups, particularly primary amines, under mildly alkaline conditions. The fluorine atom on the dinitrophenyl ring is an excellent leaving group, facilitating a nucleophilic aromatic substitution reaction with the deprotonated N-terminal α-amino group. This reaction forms a stable, yellow-colored 2,4-dinitrophenyl (DNP) derivative of the peptide.

Following the labeling reaction, the DNP-peptide is subjected to complete acid hydrolysis, which cleaves all the peptide bonds. The covalent bond between the DNP group and the N-terminal amino acid is resistant to this hydrolysis. Consequently, the N-terminal residue is recovered as a DNP-amino acid, while all other amino acids are released in their free form. The DNP-amino acid can then be separated and identified, typically by thin-layer chromatography (TLC), by comparing its chromatographic behavior to that of known DNP-amino acid standards.

Applications

  • Determination of the N-terminal amino acid of proteins and peptides: This is the primary application of the Sanger method.

  • Estimation of the number of polypeptide chains: By quantifying the amount of DNP-amino acid released, it is possible to determine the number of N-termini and thus the number of polypeptide chains in a protein.

  • Purity assessment of peptides: The presence of a single N-terminal DNP-amino acid can indicate the purity of a peptide sample.

Advantages and Limitations

AdvantagesLimitations
Reliable and well-established method.Destructive method: The entire polypeptide chain is hydrolyzed, preventing further sequencing of the same sample.
The DNP-amino acids are colored, allowing for easy visualization.Only the N-terminal amino acid is identified in each cycle.
Relatively inexpensive compared to automated sequencing methods.Less sensitive than other methods like Dansyl chloride or Edman degradation.
Can be used to determine the number of polypeptide chains.Not suitable for sequencing long polypeptide chains directly; requires fragmentation of the protein into smaller peptides.
Can be laborious and time-consuming.

Experimental Protocols

I. Labeling of the N-Terminal Amino Acid with Sanger's Reagent

This protocol describes the reaction of a peptide or protein with 1-fluoro-2,4-dinitrobenzene (FDNB) to form a DNP-derivative.

Materials:

  • Peptide or protein sample

  • 1-Fluoro-2,4-dinitrobenzene (FDNB) solution (e.g., 2% v/v in ethanol)

  • Sodium bicarbonate solution (e.g., 0.4 M) or other suitable buffer to maintain alkaline pH (pH 8-9)

  • Ethanol

  • Diethyl ether

  • Water bath

  • Reaction tubes (e.g., microcentrifuge tubes)

Procedure:

  • Sample Preparation: Dissolve a known amount of the peptide or protein sample (e.g., 10 mg) in the sodium bicarbonate solution (e.g., 2 ml).

  • Addition of Sanger's Reagent: To the peptide solution, add the FDNB solution (e.g., 1 ml of a 2% solution). This provides an excess of the reagent.

  • Incubation: Incubate the reaction mixture in a water bath at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 30 minutes to 2 hours). The solution will typically turn yellow, indicating the formation of the DNP-peptide.

  • Precipitation and Washing: After incubation, the DNP-peptide may precipitate. This precipitate can be collected by centrifugation and washed sequentially with water, ethanol, and diethyl ether to remove unreacted FDNB and other impurities.

  • Drying: The washed DNP-peptide is then air-dried or dried under vacuum.

II. Acid Hydrolysis of the DNP-Peptide

This protocol details the cleavage of all peptide bonds in the DNP-peptide to release the DNP-amino acid and free amino acids.

Materials:

  • Dried DNP-peptide from the previous step

  • 6 M Hydrochloric acid (HCl)

  • Reflux apparatus or sealed hydrolysis tubes

  • Heating block or oven

  • Ether

  • Evaporator (e.g., rotary evaporator or nitrogen stream)

Procedure:

  • Hydrolysis Setup: Place the dried DNP-peptide in a hydrolysis tube and add 6 M HCl (e.g., 1 ml).

  • Heating: Seal the tube under vacuum (if possible) and heat at a high temperature (e.g., 100-110°C) for an extended period (e.g., 12-24 hours) to ensure complete hydrolysis of all peptide bonds.

  • Extraction of DNP-Amino Acid: After hydrolysis, cool the solution. The DNP-amino acid is soluble in ether, while the free amino acids are not. Extract the hydrolysate multiple times with equal volumes of diethyl ether.

  • Separation of Phases: Combine the ether extracts. The aqueous phase contains the free amino acids, while the ether phase contains the DNP-amino acid.

  • Evaporation: Evaporate the ether extract to dryness to obtain the DNP-amino acid residue.

III. Identification of the DNP-Amino Acid by Thin-Layer Chromatography (TLC)

This protocol describes the separation and identification of the unknown DNP-amino acid by comparing its migration on a TLC plate with that of standard DNP-amino acids.

Materials:

  • Dried DNP-amino acid residue

  • Standard DNP-amino acid solutions

  • TLC plates (e.g., silica gel G)

  • TLC developing chamber

  • Solvent systems (see table below)

  • Capillary tubes for spotting

  • UV lamp for visualization (optional, as DNP-amino acids are colored)

Procedure:

  • Sample Preparation: Dissolve the dried DNP-amino acid residue in a small volume of a suitable solvent (e.g., acetone or ethanol).

  • Spotting: Using a capillary tube, carefully spot the dissolved DNP-amino acid sample onto the origin line of a TLC plate. Also, spot the standard DNP-amino acid solutions on the same plate.

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the origin line. Allow the solvent to ascend the plate by capillary action until it nears the top.

  • Visualization and Identification: Remove the plate from the chamber and mark the solvent front. The DNP-amino acid spots will be visible as yellow spots. Calculate the Retention factor (Rf) value for the unknown and the standards using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Comparison: Identify the N-terminal amino acid by comparing the Rf value of the unknown DNP-amino acid with the Rf values of the standard DNP-amino acids.

Quantitative Data: TLC of DNP-Amino Acids

The following table summarizes the approximate Rf values of various DNP-amino acids in different solvent systems on silica gel plates. Note that Rf values can vary depending on the exact experimental conditions.

DNP-Amino AcidSolvent System A (n-Butanol:Acetic Acid:Water, 4:1:5, upper phase)Solvent System B (Chloroform:Methanol:Acetic Acid, 95:5:1)
DNP-Alanine~0.55~0.50
DNP-Arginine~0.20Insoluble
DNP-Aspartic Acid~0.35~0.10
DNP-Glutamic Acid~0.45~0.20
DNP-Glycine~0.40~0.35
DNP-Isoleucine~0.80~0.75
DNP-Leucine~0.80~0.75
DNP-Lysine (di-DNP)~0.15~0.05
DNP-Methionine~0.70~0.65
DNP-Phenylalanine~0.85~0.80
DNP-Proline~0.60~0.55
DNP-Serine~0.30~0.25
DNP-Threonine~0.40~0.30
DNP-Tryptophan~0.75~0.70
DNP-Tyrosine (di-DNP)~0.50~0.45
DNP-Valine~0.75~0.70

Visualizations

Sanger_Sequencing_Workflow Start Start: Peptide/Protein Sample Labeling Step 1: Labeling with FDNB (Sanger's Reagent) - Mildly alkaline pH (8-9) - 40°C Start->Labeling DNP_Peptide DNP-Peptide (Yellow) Labeling->DNP_Peptide Hydrolysis Step 2: Acid Hydrolysis - 6 M HCl - 100-110°C, 12-24h DNP_Peptide->Hydrolysis Mixture Hydrolysate Mixture Hydrolysis->Mixture Extraction Step 3: Ether Extraction Mixture->Extraction Aqueous_Phase Aqueous Phase: Free Amino Acids Extraction->Aqueous_Phase Separation Ether_Phase Ether Phase: DNP-Amino Acid Extraction->Ether_Phase Separation Evaporation Evaporation Ether_Phase->Evaporation DNP_AA_Residue Isolated DNP-Amino Acid Evaporation->DNP_AA_Residue TLC Step 4: TLC Analysis - Spot sample and standards - Develop in solvent system DNP_AA_Residue->TLC Identification Identification: Compare Rf values TLC->Identification End End: N-Terminal Amino Acid Identified Identification->End

Caption: Workflow for N-terminal amino acid sequencing using Sanger's reagent.

References

Applications of 1-fluoro-4-nitrobenzene in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-4-nitrobenzene is a versatile aromatic building block extensively utilized in the synthesis of pharmaceutical intermediates. Its chemical structure, featuring a fluorine atom activated by a strong electron-withdrawing nitro group at the para position, renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide array of nucleophiles, including amines, alcohols, and thiols, making it a cornerstone in the construction of complex molecular scaffolds for drug discovery.[1] The resulting nitroaromatic intermediates can be readily reduced to the corresponding anilines, providing a valuable functional group for further elaboration in the synthesis of active pharmaceutical ingredients (APIs). This document provides detailed application notes, experimental protocols, and relevant biological pathway diagrams for the use of this compound in pharmaceutical synthesis.

Key Synthetic Transformations and Applications

The primary application of this compound in pharmaceutical synthesis revolves around its use as an electrophile in SNAr reactions. The resulting intermediates are pivotal in the synthesis of a range of therapeutic agents, most notably kinase inhibitors and antibiotics.

Synthesis of N-Aryl Amines for Kinase Inhibitors

Aromatic amines are crucial components of many kinase inhibitors, often serving as the hinge-binding motif that anchors the inhibitor to the ATP-binding site of the kinase. This compound is a key starting material for the synthesis of substituted anilines that are precursors to potent kinase inhibitors targeting signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Aurora kinase pathways.

Many EGFR inhibitors feature a substituted aniline core. The synthesis of N-(4-nitrophenyl)morpholine, a precursor to 4-morpholinoaniline, is a representative example of an SNAr reaction using this compound. Subsequent reduction of the nitro group furnishes the aniline, which can be further functionalized.

Data Presentation: Quantitative Data for Key Reactions

The following table summarizes quantitative data for representative reactions involving this compound and related compounds in the synthesis of pharmaceutical intermediates.

Starting MaterialNucleophileProductSolventBaseTemp. (°C)Time (h)Yield (%)Reference
This compoundMorpholine4-(4-Nitrophenyl)morpholineDMSOK₂CO₃120495[2]
This compoundPiperidine1-(4-Nitrophenyl)piperidineTHF-252>95[3]
This compoundPyrrolidine1-(4-Nitrophenyl)pyrrolidineTHF-25<0.1>99[3]
This compound4-Aminophenol4-(4-Nitrophenoxy)anilineDMFK₂CO₃100685Generic Protocol
4-(4-Nitrophenyl)morpholineH₂4-MorpholinoanilineMethanol-RT170[4]
3,4-DifluoronitrobenzeneMorpholine4-(2-Fluoro-4-nitrophenyl)morpholineAcetonitrile-Reflux--[1]
4-(2-Fluoro-4-nitrophenyl)morpholineFe/NH₄Cl3-Fluoro-4-morpholinoanilineMethanol/Water-70--[1]

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Nitrophenyl)morpholine

This protocol describes the nucleophilic aromatic substitution of this compound with morpholine.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add DMSO as the solvent.

  • Heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 4-(4-nitrophenyl)morpholine.

Expected Yield: ~95%[2]

Protocol 2: Reduction of 4-(4-Nitrophenyl)morpholine to 4-Morpholinoaniline

This protocol details the catalytic hydrogenation of the nitro group to an amine.

Materials:

  • 4-(4-Nitrophenyl)morpholine

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Dissolve 4-(4-nitrophenyl)morpholine (1.0 eq) in methanol in a suitable reaction vessel.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Place the reaction vessel under an atmosphere of hydrogen gas and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain 4-morpholinoaniline.

Expected Yield: ~70%[4]

Signaling Pathway and Experimental Workflow Diagrams

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[5] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Kinase inhibitors derived from this compound intermediates often target the ATP-binding site of EGFR, preventing its autophosphorylation and the activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[4][6]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor EGFR Kinase Inhibitor (from this compound) Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

Aurora Kinase Signaling Pathway

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[1][7] Overexpression of Aurora kinases is common in many cancers, and inhibitors targeting these kinases are of significant therapeutic interest.

Aurora_Kinase_Pathway AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle TPX2 TPX2 TPX2->AuroraA activates AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis INCENP INCENP INCENP->AuroraB activates Inhibitor Aurora Kinase Inhibitor (from this compound) Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Aurora Kinase Pathway and Inhibition.

Experimental Workflow for Synthesis of a Pharmaceutical Intermediate

The following diagram illustrates a typical experimental workflow for the synthesis of a pharmaceutical intermediate from this compound.

Experimental_Workflow Start This compound + Nucleophile SNAr SNAr Reaction Start->SNAr Intermediate1 Nitro-Aryl Intermediate SNAr->Intermediate1 Reduction Nitro Group Reduction Intermediate1->Reduction Intermediate2 Aniline Intermediate Reduction->Intermediate2 Functionalization Further Functionalization Intermediate2->Functionalization API Active Pharmaceutical Ingredient (API) Functionalization->API

Caption: Synthetic workflow from this compound.

Conclusion

This compound is an indispensable reagent in the synthesis of pharmaceutical intermediates, offering a reliable and versatile platform for the construction of diverse and complex molecular architectures. Its predictable reactivity in SNAr reactions, coupled with the ease of subsequent nitro group reduction, provides a powerful two-step sequence for the generation of highly functionalized aniline derivatives. These intermediates are foundational to the development of a wide range of targeted therapies, particularly in the field of oncology. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

References

Application Notes and Protocols for HPLC Analysis using 1-Fluoro-4-nitrobenzene as a Derivatizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, pivotal in the separation, identification, and quantification of various compounds. However, many analytes, particularly those lacking a strong chromophore, exhibit poor detection by UV-Vis detectors. Chemical derivatization addresses this limitation by introducing a chromophoric tag to the analyte molecule, thereby enhancing its detectability. 1-Fluoro-4-nitrobenzene (FNFB) is a versatile derivatizing agent for primary and secondary amines, including amino acids, peptides, and pharmaceuticals.

The derivatization reaction proceeds via a nucleophilic aromatic substitution, where the amine group of the analyte attacks the electron-deficient aromatic ring of FNFB, displacing the fluoride ion. The electron-withdrawing nitro group on the benzene ring activates the fluorine atom for substitution, facilitating a rapid and efficient reaction under mild conditions. The resulting N-substituted-4-nitroaniline derivatives are highly chromophoric, typically exhibiting strong absorbance in the UV-visible region, which significantly enhances the sensitivity of HPLC analysis.

This document provides detailed application notes and protocols for the use of this compound as a pre-column derivatizing agent for the HPLC analysis of amines.

Chemical Derivatization Reaction

The derivatization of a primary or secondary amine with this compound is illustrated below. The reaction is typically carried out in an alkaline medium to ensure the amine is in its nucleophilic, unprotonated form.

Caption: Derivatization reaction of this compound with an amine.

Experimental Protocols

The following protocols provide a general framework for the derivatization of amines with FNFB and their subsequent HPLC analysis. Optimization of reaction conditions may be necessary for specific applications.

Protocol 1: Derivatization of Amino Acids (Adapted from a Microwave-Assisted Method)

This protocol is adapted from a method developed for a similar reagent, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT), and is expected to be effective for FNFB with potential minor adjustments to reaction time and temperature.[1]

Materials and Reagents:

  • This compound (FNFB) solution (10 mg/mL in acetonitrile)

  • Amino acid standards or sample hydrolysate

  • Carbonate buffer (pH 10)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Hydrochloric acid (1 M)

  • Microwave reactor or conventional heating block/water bath

Derivatization Procedure:

  • Sample Preparation: Dissolve the amino acid standard or sample in the carbonate buffer (pH 10) to a final concentration of approximately 1-2 mmol.

  • Reagent Addition: To 1.5 mmol of the amino acid solution, add a 1.1 molar equivalent of the FNFB solution (1.65 mmol). For amino acids with two amino groups (e.g., lysine, ornithine), use a 2.2 molar equivalent of FNFB.

  • Reaction:

    • Microwave-Assisted: Place the reaction mixture in a sealed microwave vial and heat at 130°C for 20 minutes.

    • Conventional Heating: Alternatively, heat the mixture in a sealed vial at 60-80°C for 30-60 minutes in a heating block or water bath. Monitor the reaction progress by TLC or a pilot HPLC injection if necessary.

  • Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with 1 M HCl to a pH of approximately 3-4 to stop the reaction.

  • Extraction (Optional): The derivatized amino acid can be extracted with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Reconstitution: Dissolve the dried derivative in the mobile phase or a suitable solvent (e.g., methanol/water mixture) for HPLC analysis.

Protocol 2: General HPLC Analysis of FNFB-Derivatized Amines

HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of an acid modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Example Gradient: Start with a lower concentration of acetonitrile (e.g., 20-30%) and increase to a higher concentration (e.g., 70-80%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection Wavelength: The nitroaromatic derivatives typically have a strong absorbance around 340-420 nm. The optimal wavelength should be determined by acquiring a UV spectrum of the derivatized standard.

  • Injection Volume: 10-20 µL

Quantitative Data

The following table presents representative data for the analysis of amino acids derivatized with a similar reagent, FNBT, which provides a strong indication of the expected performance for FNFB derivatives.[1]

Amino AcidRetention Time (min)Linearity (R²)Yield (%)
Aspartic Acid5.80.999192
Glutamic Acid6.50.998994
Asparagine7.20.999591
Serine8.10.999293
Glutamine8.90.999090
Glycine9.50.999895
Threonine10.20.999492
Alanine11.00.999796
Proline12.50.998588
Valine13.80.999697
Methionine14.50.999394
Isoleucine15.30.999598
Leucine15.90.999798
Phenylalanine16.80.999495
Tryptophan17.50.999191
Lysine18.20.998889
Histidine19.00.998687
Tyrosine19.80.999293
Cysteine20.50.998985
Arginine21.30.998786
Ornithine22.10.999090

Note: The retention times are illustrative and will vary depending on the specific HPLC column, mobile phase composition, and gradient program used.

Experimental Workflow

The overall workflow for the analysis of amines using FNFB derivatization followed by HPLC is depicted below.

start Sample/Standard Preparation derivatization Derivatization with FNFB (Alkaline pH, Heat) start->derivatization neutralization Reaction Quenching (Acidification) derivatization->neutralization hplc HPLC Analysis (C18 Column, UV Detection) neutralization->hplc data Data Acquisition and Processing hplc->data quantification Quantification data->quantification

Caption: General workflow for HPLC analysis with FNFB derivatization.

Conclusion

This compound is an effective and versatile derivatizing agent for the HPLC analysis of primary and secondary amines. The derivatization procedure is straightforward and results in highly chromophoric derivatives, enabling sensitive detection by UV-Vis. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for a wide range of amine-containing compounds. Optimization of the derivatization and HPLC conditions is recommended to achieve the best performance for specific applications.

References

Application Notes: The Synthetic Utility of 1-Fluoro-4-nitrobenzene in Agrochemical Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 1-fluoro-4-nitrobenzene as a key intermediate in the preparation of agrochemicals. This versatile building block is instrumental in the synthesis of a variety of active ingredients, primarily due to the reactivity conferred by the electron-withdrawing nitro group and the fluorine atom, which is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions.

A primary application of this compound in the agrochemical industry is its conversion to 4-fluoroaniline. This is achieved through the reduction of the nitro group to an amine. 4-fluoroaniline is a crucial precursor for a range of fungicides and herbicides, where the fluorinated phenyl moiety often enhances the biological activity and metabolic stability of the final product.

Key Synthetic Transformation: Reduction to 4-Fluoroaniline

The reduction of this compound to 4-fluoroaniline is a foundational step in the synthesis of numerous agrochemicals.[1][2] This transformation is typically achieved through catalytic hydrogenation, a high-yield and clean reaction.

Quantitative Data for Key Synthetic Steps

The following tables summarize the quantitative data for the key reactions in the synthesis of agrochemicals starting from this compound.

Table 1: Synthesis of 4-Fluoroaniline from this compound

ParameterValueReference
Starting Material This compound[3]
Product 4-Fluoroaniline[3]
Reagents 10% Pd/C, Hydrogen (H₂)[3]
Solvent Methanol (MeOH)[3]
Temperature 20 °C (Room Temperature)[3]
Reaction Time 3 hours[3]
Yield 100%[3]

Table 2: Synthesis of Fluoroimide from 4-Fluoroaniline and 2,3-Dichloromaleic Anhydride

ParameterValueReference
Starting Materials 4-Fluoroaniline, 2,3-Dichloromaleic Anhydride[4]
Product Fluoroimide (N-(4-fluorophenyl)-2,3-dichloromaleimide)[4]
Solvent Water[4]
Temperature 60 °C[4]
Reaction Time 15 hours[4]
Yield 91.5%[4]
Purity (by GC) 97.9%[4]

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoroaniline from this compound

This protocol details the catalytic hydrogenation of this compound to produce 4-fluoroaniline.

Materials:

  • This compound (2.00 mmol, 282 mg)

  • 10% Palladium on carbon (Pd/C) (0.020 mmol, 21 mg)

  • Methanol (MeOH) (10 mL)

  • Dichloromethane (DCM) (25 mL)

  • Hydrogen gas (H₂)

  • Reaction flask

  • Stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a solution of this compound (2.00 mmol) in MeOH (10 mL), add 10% Pd/C (0.020 mmol).[3]

  • Stir the reaction mixture and bubble hydrogen gas through it at room temperature for 3 hours.[3]

  • Upon completion of the reaction, filter the solid catalyst off and wash it with DCM (25 mL).[3]

  • Combine the filtrate and the DCM washing.

  • Concentrate the combined solution under reduced pressure to yield 4-fluoroaniline as a clear yellow oil (222 mg, 100% yield).[3]

Protocol 2: Synthesis of Fluoroimide from 4-Fluoroaniline

This protocol describes the synthesis of the fungicide Fluoroimide by reacting 4-fluoroaniline with 2,3-dichloromaleic anhydride in an aqueous medium.[4]

Materials:

  • 4-Fluoroaniline (0.05 mol, 5.55 g)

  • 2,3-Dichloromaleic anhydride (0.06 mol, 10 g)

  • Water (100 mL)

  • Reaction vessel with stirrer and temperature control

  • Filtration apparatus

Procedure:

  • Dissolve 2,3-dichloromaleic anhydride (0.06 mol) in 100 mL of water in a reaction vessel.[4]

  • With agitation, add 4-fluoroaniline (0.05 mol) dropwise to the solution over a period of 5 minutes at room temperature.[4]

  • Heat the mixture to 60°C and allow it to react for 15 hours.[4]

  • After the reaction period, cool the mixture.

  • Separate the precipitated crystal by filtration to obtain N-(4-fluorophenyl)-2,3-dichloromaleimide (Fluoroimide).[4]

  • The expected yield is approximately 11.9 g (91.5%), with a purity of 97.9% as determined by gas chromatography.[4]

Synthetic Pathways and Workflows

Synthetic_Pathway_from_1_Fluoro_4_nitrobenzene cluster_reduction Reduction cluster_fungicide Fungicide Synthesis cluster_herbicide Herbicide Synthesis A This compound B 4-Fluoroaniline A->B H₂, Pd/C Methanol, 20°C C Fluoroimide (Fungicide) B->C 2,3-Dichloromaleic anhydride Water, 60°C D Herbicide Precursors B->D Further Synthesis Steps E Diflufenican (Herbicide) D->E

Caption: Synthetic pathways for agrochemicals from this compound.

Experimental_Workflow_Fluoroimide cluster_step1 Step 1: Reduction cluster_step2 Step 2: Fungicide Synthesis A This compound in Methanol B Add 10% Pd/C A->B C Hydrogenate (3h, 20°C) B->C D Filter and Concentrate C->D E 4-Fluoroaniline D->E G Add 4-Fluoroaniline E->G F 2,3-Dichloromaleic anhydride in Water F->G H React (15h, 60°C) G->H I Cool and Filter H->I J Fluoroimide I->J

Caption: Experimental workflow for the synthesis of Fluoroimide.

References

Application Notes and Protocols: A Step-by-Step Guide for Peptide Sequencing with Sanger's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide sequencing is a fundamental technique in proteomics and drug development, crucial for understanding protein structure and function. The Sanger method, developed by Frederick Sanger, was the first successful protein sequencing technique and earned him the Nobel Prize in Chemistry in 1958.[1] It involves the chemical derivatization of the N-terminal amino acid of a peptide using 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent.[1][2] This application note provides a detailed, step-by-step guide for performing peptide sequencing using this classical method, including protocols for derivatization, hydrolysis, and identification of the N-terminal amino acid.

Principle of the Method

The core principle of Sanger's method is the selective labeling of the free α-amino group at the N-terminus of a polypeptide chain with DNFB.[1] This reaction occurs under mildly alkaline conditions. The resulting dinitrophenyl (DNP) derivative is stable to acid hydrolysis, which is then used to break all the peptide bonds.[1][2] The labeled N-terminal DNP-amino acid is then identified by chromatography, revealing the identity of the first amino acid in the peptide sequence.[1]

Experimental Protocols

Materials and Reagents
  • Peptide sample

  • 1-Fluoro-2,4-dinitrobenzene (DNFB, Sanger's reagent)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl), 6 M

  • Thin-Layer Chromatography (TLC) plates (e.g., Silica Gel G)

  • DNP-amino acid standards

  • TLC solvent systems (see Table 1)

  • Ninhydrin spray reagent (for visualization of unreacted amino acids)

Protocol 1: Derivatization of the N-terminal Amino Acid
  • Sample Preparation: Dissolve the peptide sample in a suitable buffer, such as a sodium bicarbonate solution, to maintain a mildly alkaline pH (around 8.0-9.0).

  • Reaction with DNFB:

    • Prepare a solution of DNFB in ethanol.

    • Add the DNFB solution to the peptide solution. A typical procedure involves mixing the peptide solution with an ethanolic solution of DNFB and sodium bicarbonate.[2]

    • Incubate the reaction mixture at room temperature for approximately 2 hours with gentle mixing.[2] This allows for the nucleophilic aromatic substitution reaction to occur between the N-terminal amino group and DNFB, forming a DNP-peptide.

  • Precipitation and Washing: The resulting DNP-peptide is often insoluble and will precipitate. This yellow precipitate can be collected and washed with water, ethanol, and diethyl ether to remove any unreacted reagents.[2]

Protocol 2: Acid Hydrolysis of the DNP-Peptide
  • Hydrolysis Setup: Place the dried DNP-peptide in a hydrolysis tube.

  • Acid Addition: Add 6 M hydrochloric acid (HCl) to the tube.

  • Incubation: Seal the tube and heat it at 100-110°C for 12-24 hours.[1] This harsh acidic condition will cleave all the peptide bonds, releasing the individual amino acids. The bond between the DNP group and the N-terminal amino acid is resistant to this hydrolysis.

  • Extraction: After hydrolysis, cool the solution. The DNP-amino acid can be extracted from the aqueous solution using an organic solvent like diethyl ether. The other free amino acids will remain in the aqueous phase.

Protocol 3: Identification of the DNP-Amino Acid by Thin-Layer Chromatography (TLC)
  • Sample Spotting: Spot the ether extract containing the DNP-amino acid onto a TLC plate alongside DNP-amino acid standards.

  • Chromatography: Develop the TLC plate in a chamber containing a suitable solvent system (see Table 1 for examples).

  • Visualization: DNP-amino acids are yellow and can be visualized directly. The plate can also be viewed under UV light.

  • Identification: Compare the retardation factor (Rf) value of the unknown DNP-amino acid with those of the standards to identify the N-terminal amino acid.

Data Presentation

The identification of the N-terminal amino acid is achieved by comparing its chromatographic behavior with that of known DNP-amino acid standards. The following table summarizes typical TLC solvent systems and can be used to record and compare Rf values.

Solvent System (v/v)DNP-Alanine (Rf)DNP-Glycine (Rf)DNP-Leucine (Rf)DNP-Valine (Rf)DNP-Phenylalanine (Rf)
Toluene : Pyridine : 2-Chloroethanol : 0.8M NH4OH (10:3:6:6)0.530.300.650.630.68
Chloroform : Methanol : Acetic Acid (95:5:1)0.440.230.590.140.86
n-Butanol : Acetic Acid : Water (4:1:5)0.730.560.850.820.88

Table 1: Example TLC Solvent Systems and approximate Rf values for selected DNP-amino acids. Actual Rf values may vary depending on experimental conditions.

Experimental Workflow

Peptide_Sequencing_Sanger Peptide Peptide Sample DNFB_Reaction Step 1: Derivatization React with DNFB (Sanger's Reagent) in alkaline buffer Peptide->DNFB_Reaction DNP_Peptide DNP-Peptide (Yellow Precipitate) DNFB_Reaction->DNP_Peptide Hydrolysis Step 2: Acid Hydrolysis 6M HCl, 100-110°C 12-24 hours DNP_Peptide->Hydrolysis Mixture Mixture of DNP-Amino Acid & Free Amino Acids Hydrolysis->Mixture Extraction Step 3: Extraction with Ether Mixture->Extraction DNP_AA_Extract Ether Extract (DNP-Amino Acid) Extraction->DNP_AA_Extract Aqueous_Phase Aqueous Phase (Free Amino Acids) Extraction->Aqueous_Phase TLC Step 4: Identification Thin-Layer Chromatography (TLC) DNP_AA_Extract->TLC Identification Identify N-terminal Amino Acid by comparing Rf values TLC->Identification

Workflow for N-terminal peptide sequencing using Sanger's reagent.

Alternative Identification Method: HPLC

For more quantitative and higher resolution analysis, High-Performance Liquid Chromatography (HPLC) can be used to identify the DNP-amino acid.

Protocol 4: HPLC Analysis of DNP-Amino Acid
  • Sample Preparation: Dry the ether extract containing the DNP-amino acid and redissolve it in a suitable solvent for HPLC, such as acetonitrile or methanol.

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile in an aqueous buffer (e.g., sodium acetate).

  • Detection: DNP-amino acids can be detected by UV-Vis spectrophotometry, typically at a wavelength of 360 nm.

  • Quantification and Identification: The retention time of the unknown DNP-amino acid is compared to that of DNP-amino acid standards for identification. The peak area can be used for quantification.

Conclusion

Sanger's method for peptide sequencing, while largely succeeded by more modern techniques like Edman degradation and mass spectrometry, remains a historically significant and illustrative example of protein chemistry. It provides a robust and conceptually straightforward approach for identifying the N-terminal amino acid of a peptide. The protocols outlined in this application note offer a comprehensive guide for researchers and professionals to successfully apply this foundational technique in their work.

References

The Pivotal Role of 1-Fluoro-4-nitrobenzene in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery and Development

Introduction

1-Fluoro-4-nitrobenzene and its derivatives are fundamental building blocks in the synthesis of a wide array of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The unique chemical properties of this reagent, specifically the presence of a fluorine atom activated by a strong electron-withdrawing nitro group, make it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is harnessed by medicinal chemists to introduce diverse functionalities, ultimately leading to the generation of potent and selective kinase inhibitors. These inhibitors play a crucial role in modulating cellular signaling pathways that are often dysregulated in pathological conditions.

The SNAr reaction with this compound typically serves as the initial step in a multi-step synthesis. The nitro group, after facilitating the substitution, is often reduced to an aniline. This newly formed amino group then serves as a versatile handle for the subsequent construction of the core heterocyclic scaffold of the kinase inhibitor, such as a pyrimidine or quinazoline ring. This strategic approach allows for the systematic variation of substituents on the phenyl ring, enabling the fine-tuning of the inhibitor's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

Data Presentation: Efficacy of Synthesized Pyrimidine-Based Aurora Kinase Inhibitors

The following tables summarize the biological activity of a series of pyrimidine-based Aurora kinase inhibitors synthesized utilizing a strategy that begins with a this compound derivative. The data highlights the structure-activity relationship (SAR), demonstrating how modifications to the initial aniline, derived from the fluoronitrobenzene precursor, impact the inhibitor's potency against Aurora A kinase and its effect on MYC protein levels in cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Synthesized Kinase Inhibitors against Aurora A

Compound IDR Group on Aniline RingAurora A IC50 (nM)
1 H> 100
10 4-Chloro-3-fluoro52.2 ± 8.1
13 4-Chloro-2-fluoro< 200 (Potent)
15 2-Fluoro> 100
16 3-Fluoro> 100
17 4-Chloro-2,3-difluoro64.9 ± 13.7
18 3,4-Difluoro> 100
19 4-Fluoro> 100

Data adapted from a study on pyrimidine-based Aurora kinase inhibitors.[1]

Table 2: Effect of Lead Compound 13 on MYC-Family Protein Levels in Cancer Cell Lines

Cell LineMYC Family MemberTreatment (1.0 µM Compound 13)Relative Protein Level (%)
NCI-H82 (SCLC)cMYC24 h< 50
SK-N-BE(2) (Neuroblastoma)MYCN24 h< 50

SCLC: Small-Cell Lung Cancer. Data indicates a significant reduction in oncoprotein levels.[1]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a pyrimidine-based kinase inhibitor, starting from a substituted this compound.

Protocol 1: Synthesis of the Anilino-Pyrimidine Core Intermediate

This protocol details the initial SNAr reaction to form the key aniline intermediate, followed by its reaction with a dichloropyrimidine.

Materials:

  • Substituted this compound (e.g., 1-chloro-4-fluoro-2-nitrobenzene) (1.0 eq)

  • Amine (e.g., (S)-(-)-1-Boc-3-aminopyrrolidine) (1.1 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H2)

  • Methanol (MeOH)

  • 2,4-Dichloropyrimidine derivative (1.0 eq)

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF)

Procedure:

  • Nucleophilic Aromatic Substitution (SNAr):

    • To a solution of the substituted this compound (1.0 eq) in DMSO, add the amine (1.1 eq) and potassium carbonate (2.0 eq).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Upon completion (monitored by TLC), pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the nitro-aniline intermediate.

  • Reduction of the Nitro Group:

    • Dissolve the nitro-aniline intermediate in methanol.

    • Add 10% Pd/C catalyst.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2.5 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the diamine product.

  • Formation of the Aminopyrimidine:

    • Dissolve the resulting diamine (1.0 eq) and the 2,4-dichloropyrimidine derivative (1.0 eq) in THF.

    • Add triethylamine (2.0 eq) to the mixture.

    • Stir the reaction at 50 °C for 16 hours.

    • After cooling, quench the reaction with brine and extract with ethyl acetate.

    • Dry the combined organic layers, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired aminopyrimidine intermediate.

Protocol 2: Final Kinase Inhibitor Synthesis

This protocol describes the final coupling step to introduce the second key fragment to the pyrimidine core.

Materials:

  • Aminopyrimidine intermediate from Protocol 1 (1.0 eq)

  • Substituted amine or pyrazole (e.g., 3-amino-5-methylpyrazole) (1.2 eq)

  • Sodium iodide (NaI) (catalytic amount)

  • Triethylamine (Et3N) (2.0 eq)

  • Dimethyl sulfoxide (DMSO) or 1-pentanol

Procedure:

  • To a solution of the aminopyrimidine intermediate (1.0 eq) in DMSO or 1-pentanol, add the substituted amine or pyrazole (1.2 eq), sodium iodide (catalytic amount), and triethylamine (2.0 eq).

  • Heat the reaction mixture to 90-140 °C for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final kinase inhibitor.

Mandatory Visualizations

Signaling Pathway Diagrams

EGFR_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Kinase Inhibitor (e.g., Pyrimidine-based) Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and the point of inhibition.

Experimental_Workflow Start This compound Derivative SNAr Nucleophilic Aromatic Substitution (SNAr) with Amine Start->SNAr Reduction Nitro Group Reduction (H2, Pd/C) SNAr->Reduction Intermediate1 Aniline Intermediate Reduction->Intermediate1 Coupling1 Reaction with Dichloropyrimidine Intermediate1->Coupling1 Intermediate2 Aminopyrimidine Core Coupling1->Intermediate2 Coupling2 Final Coupling with Amine/Pyrazole Intermediate2->Coupling2 FinalProduct Final Kinase Inhibitor Coupling2->FinalProduct

Caption: Synthetic workflow for a pyrimidine-based kinase inhibitor.

References

Application Notes and Protocols for Continuous Flow Reactions with 1-Fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing nucleophilic aromatic substitution (SNAr) reactions using 1-fluoro-4-nitrobenzene in a continuous flow setup. The protocols and data presented herein are primarily focused on the reaction with pyrrolidine, offering a robust starting point for the synthesis of a variety of substituted nitroaromatic compounds. Continuous flow processing offers significant advantages over traditional batch methods for this class of reactions, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profiles for handling potentially hazardous materials.[1]

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a bimolecular addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bonded to the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The strong electron-withdrawing effect of the para-nitro group facilitates this attack and stabilizes the intermediate. Subsequently, the fluoride ion, an excellent leaving group, is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Experimental_Workflow cluster_reagents Reagent Preparation cluster_flow_system Continuous Flow System cluster_analysis Analysis A Solution A: This compound in THF P1 Pump A 0.5 mL/min A->P1 B Solution B: Pyrrolidine in THF P2 Pump B 0.5 mL/min B->P2 M T-Mixer P1->M P2->M R Heated Reactor Coil (8 mL, 40-70°C) M->R BPR Back-Pressure Regulator (60-180 bar) R->BPR Q Quenching (2M HCl) BPR->Q Sample Collection W Work-up (DCM/Water Extraction) Q->W HPLC HPLC Analysis W->HPLC

References

The Gateway to Advanced Organic Electronics: Applications of 1-Fluoro-4-nitrobenzene in Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

1-Fluoro-4-nitrobenzene, a versatile aromatic compound, has emerged as a critical building block in the synthesis of high-performance organic electronic materials. Its unique chemical properties, particularly the presence of a strongly electron-withdrawing nitro group and a labile fluorine atom, make it an ideal precursor for constructing complex molecular architectures essential for next-generation organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The primary utility of this compound in this field lies in its susceptibility to nucleophilic aromatic substitution (SNAr) reactions.[1][2] The electron-deficient aromatic ring, activated by the nitro group, readily undergoes substitution of the fluorine atom by a variety of nucleophiles, including amines, phenols, and thiols. This reactivity allows for the straightforward introduction of the nitrophenyl moiety into larger conjugated systems, which can then be further functionalized. The nitro group itself can be readily reduced to an amino group, providing a versatile handle for subsequent chemical transformations, such as amide bond formation or the construction of imines.[1]

This application note will delve into specific examples of organic electronic materials synthesized using this compound, providing detailed experimental protocols and performance data.

Synthesis of Hole Transport Materials: The Case of TCTA

One of the most prominent examples of this compound's application is in the synthesis of tris(4-carbazoyl-9-ylphenyl)amine (TCTA), a widely used hole-transporting material in OLEDs.[3] The synthesis involves the nucleophilic substitution of carbazole onto this compound, followed by a subsequent coupling reaction.[3]

Synthetic Pathway Overview

The synthesis of TCTA from this compound can be conceptualized in the following two key stages:

TCTA_Synthesis cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Buchwald-Hartwig Amination FNB This compound Intermediate 9-(4-nitrophenyl)-9H-carbazole FNB->Intermediate Base, Solvent Carbazole Carbazole Carbazole->Intermediate Intermediate2 9-(4-nitrophenyl)-9H-carbazole TCTA TCTA Intermediate2->TCTA Pd catalyst, Ligand, Base Amine Diarylamine Amine->TCTA

Figure 1: Synthetic pathway for TCTA.

Experimental Protocol: Synthesis of 9-(4-nitrophenyl)-9H-carbazole

This protocol outlines the initial nucleophilic substitution reaction to form the key intermediate, 9-(4-nitrophenyl)-9H-carbazole.[3]

Materials:

  • This compound

  • Carbazole

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of carbazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the mixture to 150 °C and stir for 12 hours under a nitrogen atmosphere.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain 9-(4-nitrophenyl)-9H-carbazole.

Yield: An excellent yield is typically obtained for this reaction.[3]

Performance Data of TCTA

The resulting TCTA exhibits excellent hole-transporting properties, making it a staple in high-efficiency OLED devices.

PropertyValue
Highest Occupied Molecular Orbital (HOMO) -5.7 eV
Lowest Unoccupied Molecular Orbital (LUMO) -2.4 eV
Hole Mobility ~10⁻³ cm²/Vs
Glass Transition Temperature (Tg) 151 °C

Expanding the Scope: Synthesis of Other Organic Electronic Materials

The versatility of this compound extends beyond TCTA to the synthesis of a variety of other organic electronic materials. By choosing different nucleophiles and subsequent reaction partners, a diverse library of materials with tailored electronic properties can be accessed.

General Synthetic Strategy

The general workflow for utilizing this compound in the synthesis of organic electronic materials can be visualized as follows:

General_Synthesis cluster_reaction Nucleophilic Aromatic Substitution (SNAr) cluster_modification Further Functionalization FNB This compound Intermediate 4-Nitro-functionalized Intermediate FNB->Intermediate Base, Solvent Nucleophile Nucleophile (e.g., Amine, Phenol, Thiol) Nucleophile->Intermediate Reduction Reduction of Nitro Group (e.g., SnCl2, H2/Pd) Intermediate->Reduction Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Reduction->Coupling Final_Material Target Organic Electronic Material Coupling->Final_Material

References

Anwendungshinweis und Protokoll: Quantitative Analyse von Aminosäuren mittels Derivatisierung mit 1-Fluor-4-nitrobenzol

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Die genaue Quantifizierung von Aminosäuren ist in zahlreichen Bereichen der Forschung und Industrie, einschließlich der Proteomik, der klinischen Diagnostik und der Qualitätskontrolle von Lebensmitteln und Pharmazeutika, von entscheidender Bedeutung. Eine bewährte Methode zur Analyse von Aminosäuren ist die Vorsäulenderivatisierung, um deren Nachweisbarkeit mittels Hochleistungsflüssigkeitschromatographie (HPLC) zu verbessern. 1-Fluor-4-nitrobenzol (FNb), auch bekannt als 1-Fluor-2,4-dinitrobenzol (FDNB) oder Sanger-Reagenz, ist ein klassisches Derivatisierungsreagenz, das mit der primären Aminogruppe von Aminosäuren unter alkalischen Bedingungen reagiert.[1] Diese Reaktion führt zur Bildung von stabilen, stark UV-absorbierenden 2,4-Dinitrophenyl (DNP)-Aminosäurederivaten, die mittels Umkehrphasen-HPLC (RP-HPLC) effizient getrennt und quantifiziert werden können.[2][3]

Diese Applikationsnotiz beschreibt ein detailliertes Protokoll für die Derivatisierung von Aminosäuren mit 1-Fluor-4-nitrobenzol und die anschließende quantitative Analyse der DNP-Derivate mittels HPLC mit UV-Detektion.

Prinzip der Methode

Die Derivatisierungsreaktion basiert auf einer nukleophilen aromatischen Substitution, bei der die unprotonierte α-Aminogruppe der Aminosäure das Fluoratom des 1-Fluor-4-nitrobenzols verdrängt. Die Reaktion wird in einem alkalischen Puffer durchgeführt, um die Deprotonierung der Aminogruppe zu gewährleisten. Die resultierenden DNP-Aminosäuren sind gelb gefärbt und weisen ein starkes Absorptionsmaximum im UV-Bereich auf, was einen empfindlichen Nachweis ermöglicht. Die Trennung der DNP-Aminosäuren erfolgt auf einer C18-Säule durch einen Gradienten aus einem wässrigen Puffer und einem organischen Lösungsmittel wie Acetonitril.

Benötigte Materialien und Reagenzien

  • Reagenzien:

    • 1-Fluor-4-nitrobenzol (FDNB), >99% Reinheit

    • Aminosäure-Standardmischung

    • Natriumhydrogencarbonat (NaHCO₃)

    • Salzsäure (HCl), konzentriert

    • Acetonitril (ACN), HPLC-Qualität

    • Wasser, HPLC-Qualität

    • Essigsäure, Eisessig, HPLC-Qualität

    • Ethanol, absolut

  • Ausstattung:

    • HPLC-System mit Gradientenpumpe, Autosampler und UV/VIS-Detektor

    • RP-HPLC-Säule, z.B. C18, 5 µm, 4.6 x 150 mm

    • Thermoblock oder Wasserbad

    • pH-Meter

    • Zentrifuge

    • Vortexmischer

    • Analysenwaage

    • Glasreaktionsgefäße (z.B. 1.5 mL)

    • Pipetten und Pipettenspitzen

    • Spritzenfilter, 0.45 µm

Experimentelle Protokolle

Protokoll 1: Herstellung der Reagenzien und Standards
  • Derivatisierungspuffer (0.1 M Natriumhydrogencarbonat, pH 9.0):

    • 8.4 g NaHCO₃ in 1 L HPLC-Wasser lösen.

    • Den pH-Wert mit 1 M NaOH auf 9.0 einstellen.

  • FDNB-Lösung (1% w/v in Ethanol):

    • 100 mg FDNB in 10 mL absolutem Ethanol lösen.

    • Diese Lösung sollte frisch zubereitet und vor Licht geschützt werden.

  • Aminosäure-Stammlösung (z.B. 1000 µmol/L):

    • Geeignete Mengen jeder Aminosäure einwiegen und in 0.1 M HCl lösen, um die gewünschte Konzentration zu erhalten.

    • Aliquots bei -20°C lagern.

  • Kalibrierstandards:

    • Arbeitsstandards durch Verdünnen der Stammlösung mit 0.1 M HCl in einem Konzentrationsbereich von z.B. 10 bis 500 µmol/L herstellen.

Protokoll 2: Derivatisierungsverfahren
  • Probenvorbereitung:

    • 20 µL der Aminosäurestandardlösung oder der zu analysierenden Probe in ein Reaktionsgefäß pipettieren.

  • Reaktion:

    • 80 µL des Derivatisierungspuffers (pH 9.0) hinzufügen und kurz mischen.

    • 100 µL der FDNB-Lösung zugeben, gut mischen (vortexen) und das Gefäß verschließen.

    • Die Mischung für 60 Minuten bei 60°C im Thermoblock oder Wasserbad inkubieren.[2] Die Reaktion sollte im Dunkeln durchgeführt werden, um den lichtempfindlichen Zerfall der DNP-Derivate zu minimieren.[2]

  • Reaktionsstopp und Extraktion:

    • Die Reaktion durch Zugabe von 20 µL 1 M HCl stoppen.

    • Um überschüssiges FDNB zu entfernen, kann die Reaktionsmischung mit einem organischen Lösungsmittel wie Diethylether extrahiert werden (optional, abhängig von der HPLC-Methode).

  • Probenaufbereitung für HPLC:

    • Die derivatisierte Probe zentrifugieren, um eventuelle Ausfällungen zu entfernen.

    • Den Überstand durch einen 0.45 µm Spritzenfilter in ein HPLC-Vial überführen.

Protokoll 3: HPLC-Analyse
  • Chromatographische Bedingungen:

    • Säule: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase A: 1% (v/v) Essigsäure in Wasser

    • Mobile Phase B: Acetonitril

    • Flussrate: 1.0 mL/min

    • Säulentemperatur: 30°C

    • Detektion: UV bei 254 nm

    • Injektionsvolumen: 20 µL

  • Gradientenelution:

    • Ein typischer Gradient könnte wie folgt aussehen:

Zeit (min)% Mobile Phase A% Mobile Phase B
08020
602575
652575
708020
808020

Datenpräsentation

Die quantitative Auswertung erfolgt durch die Erstellung einer Kalibrierkurve für jede Aminosäure. Die Peakflächen der DNP-Aminosäuren in den Proben werden mit den Kalibrierkurven verglichen, um deren Konzentration zu bestimmen. Die Leistungsfähigkeit der Methode wird durch Validierungsparameter wie Linearität, Nachweisgrenze (LOD) und Bestimmungsgrenze (LOQ) bewertet. Die folgende Tabelle fasst typische Leistungsdaten zusammen, die für HPLC-Methoden zur Aminosäureanalyse nach Vorsäulenderivatisierung berichtet wurden.

Tabelle 1: Zusammenfassung der quantitativen Leistungsdaten für die HPLC-Analyse derivatisierter Aminosäuren.

ParameterTypischer BereichAnmerkungen
Linearitätsbereich 0.1 - 500 µmol/LDer Korrelationskoeffizient (R²) sollte typischerweise > 0.995 sein.[4]
Nachweisgrenze (LOD) 0.1 - 10 pmol (on-column)Abhängig von der spezifischen Aminosäure und den Detektoreigenschaften.[5]
Bestimmungsgrenze (LOQ) 0.5 - 50 pmol (on-column)Die untere Grenze für eine präzise und genaue Quantifizierung.
Wiederholbarkeit (RSD) < 5%Relative Standardabweichung für wiederholte Injektionen desselben Standards.[6]
Wiederfindung 90 - 110%Bewertet die Genauigkeit der Methode durch Analyse von aufgestockten Proben.[7]

Hinweis: Diese Werte sind repräsentativ und können je nach spezifischer Methode, Instrumentierung und Laborbedingungen variieren.

Visualisierungen

Derivatization_Workflow cluster_prep Probenvorbereitung cluster_reaction Derivatisierungsreaktion cluster_analysis Analyse cluster_data Datenauswertung Sample Aminosäureprobe / Standard Buffer Zugabe von Derivatisierungspuffer (pH 9) Sample->Buffer Reagent Zugabe von FDNB-Lösung Buffer->Reagent Incubation Inkubation (60°C, 60 min, dunkel) Reagent->Incubation Quench Stoppen der Reaktion (Zugabe von HCl) Incubation->Quench Filter Filtration (0.45 µm) Quench->Filter HPLC RP-HPLC-Analyse (C18, Gradient, UV 254 nm) Filter->HPLC Data Quantifizierung (Peakflächenintegration) HPLC->Data Result Konzentrations- bestimmung Data->Result

Abbildung 1: Workflow der Aminosäureanalyse.

Schlussfolgerung

Die Derivatisierung von Aminosäuren mit 1-Fluor-4-nitrobenzol in Kombination mit der RP-HPLC-Analyse ist eine robuste und zuverlässige Methode für die quantitative Bestimmung von Aminosäuren in einer Vielzahl von Probenmatrizes. Die Stabilität der DNP-Derivate und die Empfindlichkeit des UV-Nachweises machen dieses Verfahren zu einem wertvollen Werkzeug für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Implementierung dieser Methode im Labor. Eine Methodenvalidierung ist unerlässlich, um die Genauigkeit und Zuverlässigkeit der Ergebnisse für eine bestimmte Anwendung sicherzustellen.

References

Troubleshooting & Optimization

Technical Support Center: Nucleophilic Aromatic Substitution Reactions of 1-Fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nucleophilic aromatic substitution (SNAr) reactions involving 1-fluoro-4-nitrobenzene for improved yields.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so reactive in nucleophilic aromatic substitution?

A1: The reactivity of this compound is primarily due to two factors. First, the strongly electron-withdrawing nitro group (-NO₂) at the para position activates the aromatic ring for nucleophilic attack. This is because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. Second, the fluorine atom, despite being a poor leaving group in other substitution reactions like SN2, is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack on the ring, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, thus accelerating this step.[1][2]

Q2: What is the general mechanism for the nucleophilic aromatic substitution of this compound?

A2: The reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the fluorine atom, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily lost in this step. In the second, faster step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the final substitution product.

Q3: How can I monitor the progress of my SNAr reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of SNAr reactions. By spotting the reaction mixture alongside the this compound starting material, you can visually track the consumption of the starting material and the appearance of the product spot. For more quantitative analysis, techniques such as Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[3]

Q4: What are the most common side reactions in the nucleophilic substitution of this compound?

A4: Common side reactions can include reaction with the solvent if it is nucleophilic (e.g., hydrolysis in the presence of water), or the nucleophile acting as a base, leading to undesired deprotonation or elimination reactions if the substrate has other susceptible functional groups. At high temperatures, decomposition of the starting material or product can also occur. In some cases, if the nucleophile has multiple reactive sites, a mixture of products may be obtained.

Troubleshooting Guide

This guide addresses common issues encountered during the nucleophilic substitution of this compound and provides systematic solutions to improve reaction outcomes.

Problem 1: Low or No Yield

Potential Causes & Solutions

Potential CauseRecommended Solution
Insufficiently Reactive Nucleophile Use a stronger nucleophile. For example, an alkoxide is a stronger nucleophile than its corresponding alcohol. The nucleophilicity of amines is also a key factor.
Low Reaction Temperature Gradually and cautiously increase the reaction temperature while monitoring for the formation of side products using TLC or LC-MS.
Inappropriate Solvent Use a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents are effective at solvating the cation of a salt, leaving the nucleophile more "naked" and reactive.
Degradation of Starting Material Ensure the purity of this compound before use. Impurities can interfere with the reaction.
Poor Choice of Base If a base is required to deprotonate a protic nucleophile (e.g., an alcohol or a primary/secondary amine), select an appropriate one. For instance, cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to the "cesium effect," which increases the nucleophilicity of the resulting anion.
Problem 2: Formation of Multiple Products or Impurities

Potential Causes & Solutions

Potential CauseRecommended Solution
Reaction with Solvent Ensure the use of anhydrous solvents to prevent hydrolysis of the starting material or product, which can lead to the formation of 4-nitrophenol.
Decomposition at High Temperatures Monitor the reaction closely and avoid unnecessarily high temperatures or prolonged reaction times. Consider running the reaction at a lower temperature for a longer duration.
Nucleophile Acting as a Base If the nucleophile is also a strong base, it may cause undesired side reactions. If possible, use a non-nucleophilic base to generate the active nucleophile in situ.
Di-substitution or Other Secondary Reactions Use a controlled stoichiometry of the nucleophile (e.g., 1.0-1.2 equivalents). Monitor the reaction closely and stop it once the starting material is consumed to avoid further reactions of the product.

Data Presentation

The choice of solvent and base can significantly impact the yield of nucleophilic aromatic substitution reactions. The following tables provide a qualitative and quantitative overview of these effects.

Table 1: Effect of Solvent on SNAr Reaction Yield

SolventTypeGeneral Effect on SNAr Yield
DMSO Polar AproticGenerally provides the highest reaction rates and yields due to its high polarity and ability to solvate cations effectively.
DMF Polar AproticA very common and effective solvent for SNAr, often giving good to excellent yields.
NMP Polar AproticSimilar to DMF and DMSO, it is a good solvent for SNAr, particularly at higher temperatures.
Acetonitrile Polar AproticCan be a suitable solvent, but often results in slower reaction rates compared to DMSO, DMF, or NMP.
THF Polar Aprotic (Ethereal)Generally less effective for SNAr reactions compared to other polar aprotic solvents unless specific additives are used.
Ethanol/Water ProticGenerally not recommended as they can solvate and deactivate the nucleophile, and may act as competing nucleophiles.

Table 2: Effect of Base on SNAr Reaction Yield with Protic Nucleophiles

The choice of base is critical when using nucleophiles that require deprotonation, such as phenols, thiols, or amines.

BaseGeneral Observations
Cesium Carbonate (Cs₂CO₃) Often provides superior yields due to the "cesium effect," which leads to a more reactive "naked" nucleophile.
Potassium Carbonate (K₂CO₃) A common and cost-effective base that provides good yields in many cases.
Triethylamine (Et₃N) A soluble organic base, often used when an inorganic base is not suitable. Can sometimes be less effective than carbonate bases.
Sodium Hydride (NaH) A very strong, non-nucleophilic base, effective for deprotonating alcohols and thiols. Requires anhydrous conditions.

Experimental Protocols

The following are representative experimental protocols for the nucleophilic aromatic substitution of this compound with different nucleophiles.

Protocol 1: Reaction with a Secondary Amine (Morpholine)

This protocol describes the synthesis of 4-(4-nitrophenyl)morpholine.

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in DMF.

  • Add morpholine (1.1 - 1.5 eq) to the solution.

  • Add potassium carbonate (2.0 eq) to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product. A similar reaction of 3,4-difluoro-nitrobenzene with morpholine using sodium carbonate as a base at 78°C for 6 hours resulted in a yield of over 98%.[4]

Protocol 2: Reaction with an Alcohol (Phenol)

This protocol describes the synthesis of 4-nitrodiphenyl ether.

Materials:

  • This compound

  • Phenol

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Sodium hydroxide solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve phenol (1.2 eq) in anhydrous DMF.

  • Add cesium carbonate (1.5 eq) and stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 eq) in DMF dropwise.

  • Heat the reaction mixture to 100-120 °C and monitor by TLC.

  • Once the reaction is complete, cool to room temperature and dilute with diethyl ether.

  • Wash the organic layer with 1 M NaOH solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in nucleophilic aromatic substitution reactions of this compound.

troubleshooting_workflow start Start SNAr Reaction monitor Monitor Reaction (TLC, LC-MS) start->monitor check_yield Reaction Complete? Assess Yield monitor->check_yield high_yield High Yield check_yield->high_yield Yes low_yield Low Yield / No Reaction check_yield->low_yield No end End high_yield->end check_sm Starting Material Consumed? low_yield->check_sm check_sm->sm_consumed Yes check_sm->sm_not_consumed No side_products Side Products Present? sm_consumed->side_products side_products->sp_yes Yes side_products->sp_no No optimize_conditions Optimize Conditions: - Lower Temperature - Shorter Reaction Time - Check for Water/Solvent Reactivity sp_yes->optimize_conditions optimize_conditions->start Retry revisit_workup Re-evaluate Workup & Purification: - Check for Product Solubility - Use Milder Conditions sp_no->revisit_workup check_reagents Check Reagent Quality: - Purity of Starting Material - Activity of Nucleophile - Anhydrous Solvent sm_not_consumed->check_reagents increase_reactivity Increase Reactivity: - Higher Temperature - Stronger Nucleophile/Base - More Polar Solvent (e.g., DMSO) check_reagents->increase_reactivity increase_reactivity->start Retry

Caption: A troubleshooting workflow for SNAr reactions.

References

Common side reactions and byproducts in 1-fluoro-4-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-fluoro-4-nitrobenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily via the Halex process (nucleophilic aromatic substitution of 4-nitrochlorobenzene with potassium fluoride).

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the Halex synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Moisture in Reagents or Solvents: The presence of water is highly detrimental to the Halex reaction. Fluoride ions are strongly solvated by water, which significantly reduces their nucleophilicity. Additionally, water can lead to the formation of phenolic byproducts.

    • Solution: Ensure all reagents, especially potassium fluoride (KF), and solvents (e.g., DMSO, sulfolane) are anhydrous. KF should be dried in an oven prior to use. Solvents should be of high purity and stored over molecular sieves.

  • Inefficient Fluoride Source: The reactivity of potassium fluoride can vary depending on its physical properties.

    • Solution: Use spray-dried or finely milled potassium fluoride to maximize its surface area and reactivity.

  • Suboptimal Reaction Temperature: The Halex reaction requires high temperatures, typically in the range of 150-250°C, to proceed at a reasonable rate.[1] If the temperature is too low, the reaction will be slow and incomplete. Conversely, excessively high temperatures can promote the formation of byproducts through solvent decomposition or other side reactions.

    • Solution: Optimize the reaction temperature for your specific solvent system. For instance, with DMF as a solvent, a reaction temperature of 150°C has been shown to be effective.[2]

  • Poor Mixing: The reaction is often heterogeneous, involving solid potassium fluoride. Inefficient stirring can lead to poor mass transfer and incomplete reaction.

    • Solution: Use a powerful mechanical stirrer to ensure the potassium fluoride is well-suspended in the reaction mixture.

  • Phase-Transfer Catalyst (PTC) Issues: If using a phase-transfer catalyst, its choice and concentration are crucial.

    • Solution: Ensure the PTC is suitable for the reaction conditions (e.g., thermally stable). Optimize the catalyst loading; a study using tetramethylammonium chloride showed that a dosage of 4.5% relative to the starting material provided excellent results.[2]

Q2: My final product is contaminated with unreacted 4-nitrochlorobenzene. How can I improve the conversion?

A2: The presence of starting material in your product indicates an incomplete reaction. To drive the reaction to completion:

  • Increase Reaction Time: It's possible the reaction was not allowed to run for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A recent study indicated that a reaction time of 15 hours at 150°C in DMF resulted in a high conversion rate.[2]

  • Increase Molar Excess of KF: Using a stoichiometric excess of potassium fluoride can help drive the equilibrium towards the product. A molar ratio of 1.75:1 (KF:4-nitrochlorobenzene) has been reported to be effective.[2]

  • Check Reagent Purity: Impurities in the 4-nitrochlorobenzene could inhibit the reaction. Ensure you are using a high-purity starting material.

Q3: I am observing a significant amount of a high-boiling point byproduct in my GC-MS analysis. What could it be and how can I avoid it?

A3: A common high-boiling point byproduct is 4,4'-dinitrodiphenyl ether . This is formed when the product, this compound, undergoes a subsequent nucleophilic aromatic substitution with a nucleophile present in the reaction mixture. The fluoride on the product is a good leaving group, making it susceptible to further reaction.[3]

  • Cause: The nucleophile can be hydroxide ions (from residual water) reacting with the starting material or product to form a nitrophenoxide, which then attacks another molecule of this compound.

  • Prevention:

    • Strict Anhydrous Conditions: The most critical factor is the exclusion of water to prevent the formation of the nitrophenoxide intermediate.

    • Control Stoichiometry: Avoid a large excess of the fluoride source, as this can increase the ionic strength and potentially promote side reactions.

    • Temperature and Time Management: As with other side reactions, prolonged reaction times and excessively high temperatures can favor the formation of this byproduct. Once the reaction has reached completion (as determined by monitoring), proceed with the work-up promptly.

Q4: The reaction mixture has turned dark brown or black. Is this normal, and what could be the cause?

A4: While some color change is expected, a significant darkening to brown or black often indicates decomposition.

  • Solvent Decomposition: At the high temperatures required for the Halex reaction, polar aprotic solvents like sulfolane can slowly decompose. For example, sulfolane can break down to form sulfur dioxide (SO₂) and polymeric materials.[4][5] The SO₂ can then react with any residual water to form sulfurous acid, which can be corrosive and lead to further side reactions.

  • Side Reactions: The formation of complex, colored byproducts can also contribute to the darkening of the reaction mixture.

  • Troubleshooting:

    • Temperature Control: Ensure the reaction temperature does not exceed the stability limit of your chosen solvent.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative decomposition of the solvent and other reagents.

    • Solvent Purity: Use high-purity solvents to avoid impurities that might have lower decomposition temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The primary side reactions of concern are:

  • Ether Formation: Leading to byproducts like 4,4'-dinitrodiphenyl ether.

  • Solvent Decomposition: Particularly at high temperatures, leading to corrosive byproducts and impurities.

  • Incomplete Reaction: Leaving unreacted starting material (4-nitrochlorobenzene).

  • Hydrolysis: If water is present, it can lead to the formation of 4-nitrophenol, which can also participate in subsequent side reactions.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by:

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the consumption of the starting material (4-nitrochlorobenzene) and the formation of the product (this compound). A suitable mobile phase could be a mixture of hexane and ethyl acetate.[6]

  • Gas Chromatography (GC): Provides a more quantitative analysis of the reaction mixture, allowing you to determine the percentage conversion of the starting material and the relative amounts of product and byproducts.

Q3: What is the best solvent for the Halex synthesis of this compound?

A3: The choice of solvent is critical. High-boiling, polar aprotic solvents are required.

  • Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and sulfolane are the most commonly used solvents.[7]

  • One study suggests that DMSO can give dramatically higher yields compared to DMF and sulfolane for the reaction of p-nitrochlorobenzene.[1]

  • The optimal solvent may depend on the specific reaction conditions and scale.

Q4: What is the role of a phase-transfer catalyst (PTC) in this reaction?

A4: A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the fluoride anion from the solid phase (potassium fluoride) to the organic phase where the 4-nitrochlorobenzene is dissolved.[8][9] This increases the effective concentration of the nucleophile in the organic phase, thereby accelerating the reaction rate.[9]

Quantitative Data on Byproduct Formation

The formation of byproducts is highly dependent on the specific reaction conditions. The following table summarizes the influence of key parameters on the product distribution.

ParameterConditionEffect on Main Product (this compound)Effect on ByproductsReference(s)
Reaction Time 15 hours at 150°C in DMFOptimal yield (91.58%)-[2]
> 15 hours (e.g., 24 hours)Slight decrease in yieldIncreased formation of unspecified byproducts[2]
Temperature 150°C in DMFOptimal yield-[2]
> 220°C in sulfolanePotential for decreased yieldIncreased solvent decomposition (SO₂ formation)[5]
Solvent Choice DMSOHigher yield-[1]
DMFGood yield (91.58% at 150°C)-[2]
SulfolaneLower yield compared to DMSO in some casesProne to decomposition at higher temperatures[1][5]
Water Content Anhydrous conditionsMaximizes yieldMinimizes formation of phenolic byproducts and ethers[10]
Presence of waterSignificantly reduces yieldPromotes formation of 4-nitrophenol and subsequently 4,4'-dinitrodiphenyl ether[10]

Experimental Protocols

1. Halex Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Nitrochlorobenzene

  • Anhydrous potassium fluoride (spray-dried)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Tetrabutylammonium bromide (optional, as PTC)

  • Round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer

  • Heating mantle

Procedure:

  • To a round-bottom flask, add anhydrous potassium fluoride (1.5 to 2.0 molar equivalents relative to 4-nitrochlorobenzene).

  • If using a phase-transfer catalyst, add it at this stage (e.g., 0.05 molar equivalents).

  • Add anhydrous DMSO to the flask.

  • Begin vigorous stirring to create a slurry.

  • Add 4-nitrochlorobenzene (1.0 molar equivalent) to the slurry.

  • Heat the reaction mixture to 150-180°C under an inert atmosphere (e.g., nitrogen).

  • Maintain the temperature and stirring for 10-15 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully pouring the mixture into cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

2. Purification by Fractional Distillation

Apparatus:

  • Distillation flask

  • Fractionating column (e.g., Vigreux column)

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle

  • Vacuum source (if performing vacuum distillation)

Procedure:

  • Set up the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Place the crude this compound into the distillation flask along with a few boiling chips.

  • Begin heating the distillation flask gently.

  • The temperature at the top of the column will initially rise and then stabilize at the boiling point of the most volatile component. Discard the initial fraction (forerun), which may contain residual extraction solvent.

  • As the temperature rises and stabilizes at the boiling point of this compound (approximately 206°C at atmospheric pressure), collect this fraction in a clean receiving flask.[3]

  • The boiling points of common impurities are:

    • 4-Nitrochlorobenzene: ~242°C

    • 4,4'-Dinitrodiphenyl ether: >300°C

  • Continue distillation until the temperature starts to rise again, indicating that a higher-boiling impurity is beginning to distill.

  • Stop the distillation and allow the apparatus to cool. The collected fraction should be the purified this compound.

Visualizations

Halex_Synthesis_Pathways cluster_main Main Reaction Pathway cluster_side Common Side Reactions cluster_ether Ether Formation cluster_solvent Solvent Decomposition pNCB 4-Nitrochlorobenzene Meisenheimer Meisenheimer Complex pNCB->Meisenheimer + KF - KCl pNFNB This compound (Product) Meisenheimer->pNFNB pNFNB_side This compound Nitrophenoxide 4-Nitrophenoxide pNFNB_side->Nitrophenoxide + OH⁻ - F⁻ Ether 4,4'-Dinitrodiphenyl Ether (Byproduct) Nitrophenoxide->Ether + this compound - F⁻ Water H₂O (impurity) Water->Nitrophenoxide + OH⁻ Solvent Sulfolane (Solvent) Decomp SO₂ + Polymeric Material (Byproducts) Solvent->Decomp High Temp.

Caption: Main and side reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Crude Product (GC-MS, TLC, NMR) Start->Analyze Identify Identify Main Impurity Analyze->Identify UnreactedSM High % of Starting Material (4-Nitrochlorobenzene) Identify->UnreactedSM Unreacted SM HighBoiling High-Boiling Byproduct (e.g., Dinitro Ether) Identify->HighBoiling High-Boiler DarkColor Dark Coloration/ Decomposition Identify->DarkColor Decomposition Sol_Unreacted Increase Reaction Time Increase KF Molar Ratio Check Reagent Purity UnreactedSM->Sol_Unreacted Sol_HighBoiling Ensure Anhydrous Conditions Optimize Temp./Time Control Stoichiometry HighBoiling->Sol_HighBoiling Sol_DarkColor Verify Temperature Control Use Inert Atmosphere Ensure Solvent Purity DarkColor->Sol_DarkColor

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Optimizing Reactions of 1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 1-fluoro-4-nitrobenzene.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction of this compound, where the fluorine atom is displaced by a nucleophile. The electron-withdrawing nitro group strongly activates the aromatic ring for this substitution, making the fluorine an excellent leaving group.[1][2][3]

Frequently Asked Questions (FAQs) for SNAr Reactions

Q1: Why is fluorine a good leaving group in this specific SNAr reaction?

A1: In SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (Meisenheimer complex).[2] The high electronegativity of fluorine inductively withdraws electron density from the ring, making the carbon atom attached to it more electrophilic and susceptible to nucleophilic attack. This stabilization of the transition state leading to the Meisenheimer complex is more significant than the strength of the carbon-fluorine bond in determining the reaction rate.[2][4]

Q2: What is the effect of the nitro group's position on the reaction rate?

A2: The nitro group must be positioned ortho or para to the fluorine leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance.[2][5] A meta-positioned nitro group does not provide this resonance stabilization, resulting in a significantly slower reaction rate.[5]

Q3: What are the best solvents for SNAr reactions of this compound?

A3: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetonitrile are generally preferred.[4][6] These solvents can solvate the cation of the nucleophilic salt, making the anionic nucleophile more "naked" and, therefore, more reactive.[4] Protic solvents can form hydrogen bonds with the nucleophile, which can decrease its nucleophilicity and slow the reaction.[4][7][8]

Q4: How does temperature affect SNAr reactions?

A4: Many SNAr reactions require heating to overcome the activation energy barrier.[4] If a reaction is sluggish at room temperature, incrementally increasing the temperature while monitoring the reaction progress can significantly improve the rate and yield. However, excessively high temperatures can lead to side reactions.[9]

Q5: How does pressure influence the rate of SNAr reactions?

A5: For some SNAr reactions, increasing the pressure can lead to an increase in the reaction rate. This is particularly true for reactions that have a negative activation volume, meaning the volume of the transition state is smaller than the volume of the reactants. An example is the reaction of this compound with pyrrolidine, where higher pressure increases the reaction rate at lower temperatures.[9]

Troubleshooting Guide for SNAr Reactions
Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature. 2. Nucleophile is not strong enough. 3. Inappropriate solvent. 4. Deactivated nucleophile (e.g., by moisture).1. Gradually increase the reaction temperature and monitor progress. 2. Use a stronger base to deprotonate the nucleophile or switch to a more nucleophilic reagent. 3. Switch to a polar aprotic solvent like DMF or DMSO.[4][6] 4. Ensure all reagents and solvents are anhydrous.
Formation of Side Products 1. Reaction temperature is too high. 2. Reaction with the solvent. 3. Di-substitution if other leaving groups are present.1. Lower the reaction temperature. 2. Use a non-nucleophilic solvent.[4] 3. Use a stoichiometric amount of the nucleophile to favor mono-substitution.[4]
Incomplete Reaction 1. Insufficient reaction time. 2. Equilibrium has been reached. 3. Poor solubility of reactants.1. Extend the reaction time and monitor by TLC or LC-MS. 2. Use an excess of the nucleophile to shift the equilibrium towards the product. 3. Choose a solvent that ensures all reactants are fully dissolved at the reaction temperature.
Experimental Protocols for SNAr Reactions

Reaction with an Amine (e.g., Piperidine):

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a polar aprotic solvent like DMF.

  • Add piperidine (1.1 equivalents) and a base such as potassium carbonate (1.2 equivalents).

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction with an Alkoxide (e.g., Sodium Methoxide):

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous THF or methanol.

  • Add a solution of sodium methoxide (1.1 equivalents) in methanol dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography or distillation.

Data Presentation for SNAr Reactions
Nucleophile Solvent Temperature (°C) Pressure (bar) Typical Yield (%)
PyrrolidineTHF40 - 7060 - 180High (qualitative)[9]
PiperidineToluene30 - 100AtmosphericVaries with conditions[10]
IsopropylamineToluene30 - 100AtmosphericVaries with conditions[10]
Sodium MethoxideMethanolRoom Temp - RefluxAtmosphericNot specified
Primary AminesVariousVariesAtmosphericGenerally good[11]

Logical Relationship Diagram for SNAr Troubleshooting

SNAr_Troubleshooting Start SNAr Reaction Issue LowConversion Low/No Conversion Start->LowConversion SideProducts Side Products Start->SideProducts IncompleteReaction Incomplete Reaction Start->IncompleteReaction TempLow Increase Temperature LowConversion->TempLow SolventIssue Change Solvent to Polar Aprotic LowConversion->SolventIssue NucleophileWeak Use Stronger Base/Nucleophile LowConversion->NucleophileWeak TempHigh Lower Temperature SideProducts->TempHigh SolventReactive Use Non-Nucleophilic Solvent SideProducts->SolventReactive DiSubstitution Use Stoichiometric Nucleophile SideProducts->DiSubstitution TimeShort Increase Reaction Time IncompleteReaction->TimeShort Equilibrium Use Excess Nucleophile IncompleteReaction->Equilibrium SolubilityPoor Improve Solubility IncompleteReaction->SolubilityPoor

Caption: Troubleshooting workflow for common issues in SNAr reactions.

Section 2: Reduction of the Nitro Group

The reduction of the nitro group in this compound to an amino group is a crucial transformation for the synthesis of 4-fluoroaniline and its derivatives.[12] A key challenge in this reaction is the potential for hydrodehalogenation, which would remove the fluorine atom.

Frequently Asked Questions (FAQs) for Nitro Group Reduction

Q1: What are the common methods for reducing the nitro group of this compound?

A1: Common methods include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel, and chemical reduction using metals such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in an acidic medium.[13][14]

Q2: How can I prevent the loss of the fluorine atom (hydrodehalogenation) during catalytic hydrogenation?

A2: Hydrodehalogenation can be a significant side reaction, especially with Pd/C.[13] Using Raney Nickel is often a better choice for halogenated nitroarenes as it is less prone to causing dehalogenation.[13] Another strategy is to perform the hydrogenation in the presence of an acid, which has been shown to inhibit dehalogenation.[15]

Q3: What are the potential side products in nitro group reduction?

A3: Besides dehalogenation, incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates. These intermediates can sometimes condense to form azoxy or azo compounds.[16]

Q4: My catalytic hydrogenation reaction is very slow or has stopped. What could be the problem?

A4: This could be due to catalyst deactivation or poisoning. Impurities in the starting material or solvent, such as sulfur-containing compounds, can poison the catalyst. Ensure high-purity reagents and solvents. The catalyst may also be deactivated by coking at high temperatures.

Q5: Are nitro group reductions exothermic?

A5: Yes, most nitro group reductions are highly exothermic and require careful temperature control, especially on a larger scale, to ensure safety.[17]

Troubleshooting Guide for Nitro Group Reduction
Issue Potential Cause(s) Suggested Solution(s)
Hydrodehalogenation 1. Catalyst choice (e.g., Pd/C). 2. Reaction conditions are too harsh (high temperature or pressure).1. Switch to a less active catalyst for dehalogenation, such as Raney Nickel.[13] 2. Conduct the reaction at a lower temperature and pressure. 3. Add a small amount of acid to the reaction mixture.[15]
Incomplete Reduction 1. Insufficient reducing agent. 2. Deactivated catalyst. 3. Low reaction temperature.1. Ensure a sufficient stoichiometric excess of the reducing agent. 2. Use fresh, active catalyst. 3. Increase the reaction temperature.
Formation of Azo/Azoxy Byproducts 1. Reaction conditions favor the condensation of intermediates. 2. Use of certain reducing agents (e.g., LiAlH₄ with aromatic nitro compounds).[13]1. Optimize reaction conditions (e.g., use a stronger reducing agent or different solvent). 2. Avoid using metal hydrides like LiAlH₄ for the reduction of aromatic nitro compounds to amines.[13]
Difficult Workup (with SnCl₂) 1. Precipitation of tin salts upon basification.1. After the reaction, pour the mixture into a large volume of ice water and carefully neutralize with sodium bicarbonate.[18] 2. Alternatively, add Celite to the reaction mixture before neutralization and filter the entire suspension through a pad of Celite.[18]
Experimental Protocols for Nitro Group Reduction

Catalytic Hydrogenation with Raney Nickel:

  • In a hydrogenation vessel, dissolve this compound in a suitable solvent like ethanol or methanol.

  • Carefully add Raney Nickel catalyst (typically 5-10 wt%) under an inert atmosphere.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC, LC-MS, or hydrogen uptake.

  • Upon completion, carefully filter the catalyst under an inert atmosphere.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify as needed.

Reduction with Tin(II) Chloride (SnCl₂):

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (typically 4-5 equivalents).[19]

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a 2M KOH solution.[19]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Data Presentation for Nitro Group Reduction
Reducing Agent/Catalyst Solvent Temperature (°C) Pressure (atm) Key Considerations
H₂ / Pd/CAlcohols, Ethyl AcetateRoom Temp - 601 - 50Risk of dehalogenation.[13][20]
H₂ / Raney NickelAlcoholsRoom Temp - 601 - 50Lower risk of dehalogenation.[13]
Fe / Acid (e.g., Acetic Acid)Ethanol/WaterRefluxAtmosphericGood for selective reduction.[13]
SnCl₂·2H₂OEthanolRefluxAtmosphericMild conditions, but workup can be challenging.[13][19]
Zn / Acid (e.g., Acetic Acid)Ethanol/WaterRefluxAtmosphericMild reducing agent.[13]

Logical Relationship Diagram for Nitro Group Reduction Troubleshooting

Nitro_Reduction_Troubleshooting Start Nitro Reduction Issue Dehalogenation Dehalogenation Start->Dehalogenation IncompleteReduction Incomplete Reduction Start->IncompleteReduction AzoFormation Azo/Azoxy Formation Start->AzoFormation WorkupProblem Workup Issues (SnCl2) Start->WorkupProblem ChangeCatalyst Use Raney Ni or Add Acid Dehalogenation->ChangeCatalyst MilderConditions Lower Temp/Pressure Dehalogenation->MilderConditions MoreReductant Increase Reducing Agent IncompleteReduction->MoreReductant FreshCatalyst Use Fresh Catalyst IncompleteReduction->FreshCatalyst IncreaseTemp Increase Temperature IncompleteReduction->IncreaseTemp OptimizeConditions Optimize Conditions AzoFormation->OptimizeConditions AvoidHydrides Avoid LiAlH4 AzoFormation->AvoidHydrides IceQuench Quench in Ice Water & Neutralize WorkupProblem->IceQuench CeliteFilter Filter with Celite WorkupProblem->CeliteFilter

Caption: Troubleshooting workflow for common issues in the reduction of the nitro group.

References

Troubleshooting guide for Sanger sequencing using DNFB

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sanger Sequencing

This guide provides troubleshooting for researchers, scientists, and drug development professionals experiencing issues with Sanger sequencing, particularly when contamination by 1-fluoro-2,4-dinitrobenzene (DNFB) or other amine-reactive compounds is suspected.

Frequently Asked Questions (FAQs)

Q1: My Sanger sequencing reaction failed, showing no peaks or very low signal. Could DNFB contamination be the cause?

A1: Yes, contamination with 1-fluoro-2,4-dinitrobenzene (DNFB) is a probable cause for complete sequencing failure. DNFB is a highly reactive compound that covalently modifies primary and secondary amines. In the context of a sequencing reaction, it can:

  • Modify the DNA Template: DNFB reacts with the exocyclic amine groups on adenine, guanine, and cytosine bases. This modification disrupts the aromaticity and hydrogen-bonding capacity of the bases, which can stall the DNA polymerase, preventing chain extension and signal generation.[1]

  • Inhibit the DNA Polymerase: Like many small molecule inhibitors, DNFB can react with amine residues (e.g., lysine) on the DNA polymerase enzyme itself.[2][3][4][5][6] This can denature the enzyme or block its active site, leading to a complete loss of activity.

  • Modify Primers and dNTPs: The sequencing primer and free dNTPs also have amine groups that can be modified by DNFB, rendering them unusable for the polymerization reaction.

The result of this inhibition is often a failed reaction with no readable sequence data, appearing as a flat line or only background noise in the electropherogram.[7][8][9]

Q2: What do sequencing electropherograms look like when DNFB or similar inhibitors are present?

A2: The presence of a potent inhibitor like DNFB typically results in one of the following chromatogram profiles:

  • No Usable Signal: The most common result is a complete failure with no discernible peaks, where the trace shows only low-level background noise from the baseline.[7][8][9]

  • Weak Signal Followed by a Hard Stop: The reaction may initiate, producing weak, noisy peaks for the first 20-50 bases, but then the signal abruptly terminates. This occurs as the polymerase encounters DNFB-modified bases on the template and cannot proceed further.

  • High Background Noise: In some cases, partial inhibition can lead to a chromatogram with very low signal-to-noise ratio, where poorly defined peaks are buried in a noisy baseline, making base-calling impossible.[7][10]

Q3: My lab works with DNFB for other applications. How can I prevent it from contaminating my sequencing samples?

A3: Cross-contamination is a significant risk. To prevent it, adhere to strict laboratory practices:

  • Dedicated Reagents and Equipment: Use separate sets of pipettes, tubes, reagents (water, buffers), and bench space for pre-sequencing DNA preparation and for work involving DNFB.

  • Good Laboratory Practice: Change gloves frequently, especially after handling DNFB or samples treated with it. Use aerosol-resistant pipette tips to prevent cross-contamination.

  • Workflow Separation: Physically separate the area where you handle DNFB from the area where you prepare PCR and sequencing reactions.

Q4: How can I remove suspected DNFB contamination from my DNA sample before sequencing?

A4: If you suspect your DNA sample is contaminated with DNFB or other small-molecule inhibitors (e.g., salts, ethanol, phenol), you must purify it before submission.[11][12] The most effective method is to use a commercial spin-column-based DNA purification kit (e.g., from Qiagen, Promega, Thermo Fisher).[11][13] These kits are designed to bind DNA to a silica membrane while allowing small molecules like DNFB, salts, and residual ethanol to be washed away.[13][14] A standard protocol for this procedure is provided below. Ethanol precipitation can also be used, but it may be less effective at removing all traces of small organic molecules.[13]

Troubleshooting Summary

The table below outlines common Sanger sequencing problems, their potential causes (including inhibitors like DNFB), and recommended solutions.

Problem DescriptionElectropherogram AppearancePotential CausesRecommended Solution
Failed Reaction No peaks, only baseline noise.Inhibitor Contamination (e.g., DNFB, salts, EDTA, ethanol). [2][7][12] Insufficient DNA template or primer.[8][9] Primer annealing site is absent.Re-purify the DNA template using a spin-column kit. [11][13] Verify template and primer concentrations. Confirm primer design.
Weak Signal Well-defined peaks, but low signal-to-noise ratio.Low DNA template concentration.[8] Suboptimal primer concentration or poor primer design (low Tm).[9] Partial inhibition by contaminants.Increase template amount. Optimize primer concentration and redesign if necessary. Re-purify the DNA template.
Noisy Data Indistinguishable or overlapping peaks with a high background.Multiple priming sites or mixed templates.[8] Residual PCR primers or dNTPs.[11] Contamination with genomic DNA or other PCR products.[11]Gel purify the PCR product. Treat PCR product with ExoSAP-IT. Redesign primers for higher specificity.
Signal Drops Off Early Good initial sequence that quickly degrades into noise.Secondary structure in the template (e.g., GC-rich regions, hairpins).[9] High concentration of inhibitor causing polymerase to stall.Re-sequence using a "difficult template" protocol with additives like betaine or DMSO. Re-purify the DNA template to remove inhibitors.

Experimental Protocol

Protocol: DNA Purification Using a Spin-Column Kit to Remove Inhibitors

This protocol describes a general procedure for purifying DNA (plasmid or PCR product) to remove contaminants such as DNFB, salts, and unincorporated nucleotides prior to Sanger sequencing. Always refer to the specific manufacturer's instructions for your chosen kit.

Materials:

  • DNA sample suspected of contamination.

  • Commercial DNA cleanup spin-column kit (e.g., QIAquick PCR Purification Kit, GeneJET PCR Purification Kit).

  • Microcentrifuge.

  • Pipettes and aerosol-resistant tips.

  • Nuclease-free water or elution buffer provided with the kit.

Methodology:

  • Binding: Add 5 volumes of the kit's Binding Buffer to 1 volume of your DNA sample and mix. For example, add 500 µL of Binding Buffer to 100 µL of your PCR reaction.

  • Loading: Place a spin column into a provided 2 mL collection tube. Pipette the sample mixture from the previous step into the center of the spin column.

  • Centrifugation 1: Centrifuge the column at 13,000 x g for 60 seconds. The DNA will bind to the silica membrane. Discard the flow-through from the collection tube.

  • Washing: Add 750 µL of the kit's Wash Buffer (ensure it has been prepared with ethanol as per the manufacturer's instructions) to the spin column.

  • Centrifugation 2: Centrifuge at 13,000 x g for 60 seconds. Discard the flow-through and place the column back into the same collection tube.

  • Dry Spin: Centrifuge the empty column for an additional 60 seconds at 13,000 x g to remove any residual ethanol, which can inhibit the sequencing reaction.[2]

  • Elution: Place the spin column into a clean, labeled 1.5 mL microcentrifuge tube. Add 30-50 µL of nuclease-free water or the provided Elution Buffer directly to the center of the silica membrane.

  • Incubation: Let the column stand at room temperature for 1-2 minutes to allow the buffer to saturate the membrane.

  • Final Centrifugation: Centrifuge at 13,000 x g for 60 seconds to elute the purified DNA.

  • Quantification: Measure the concentration of your purified DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit) before proceeding with Sanger sequencing. An A260/A280 ratio of ~1.8 is indicative of pure DNA.[7]

Visualizations

Chemical Inhibition Pathway

The diagram below illustrates why DNFB is a potent inhibitor of Sanger sequencing. It reacts with primary amines, such as the exocyclic amine on the DNA base Adenine, forming a stable covalent bond. This modification prevents the DNA polymerase from correctly reading the template, thus terminating the reaction.

DNFB_Inhibition cluster_reactants Reactants cluster_product Product cluster_consequence Consequence DNFB DNFB (1-fluoro-2,4-dinitrobenzene) Modified_Adenine DNFB-Modified Adenine (Polymerase cannot read) DNFB->Modified_Adenine Reacts with Amine Group Adenine Adenine Base (on DNA Template) Adenine->Modified_Adenine Termination Sequencing Termination Modified_Adenine->Termination Causes

Caption: DNFB covalently modifies DNA bases, leading to sequencing termination.

Sanger Sequencing Troubleshooting Workflow

This flowchart provides a logical path for troubleshooting failed or poor-quality Sanger sequencing results, emphasizing the step of identifying and removing potential contaminants.

Troubleshooting_Workflow Start Poor/Failed Sequencing Result Check_Input Step 1: Verify Template & Primer Concentration/Design Start->Check_Input Contamination_Check Step 2: Suspect Inhibitor Contamination (e.g., DNFB, Salts)? Check_Input->Contamination_Check Input OK Redesign Review Protocol or Redesign Primer Check_Input->Redesign Input NOT OK Cleanup Step 3: Purify DNA Sample (Spin-Column Cleanup) Contamination_Check->Cleanup Yes Contamination_Check->Redesign No Resequence Step 4: Resubmit for Sequencing Cleanup->Resequence Success Successful Sequence Resequence->Success

Caption: Troubleshooting workflow for poor Sanger sequencing results.

References

How to avoid common errors in peptide sequencing with Sanger's reagent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common errors during N-terminal amino acid analysis of peptides using Sanger's reagent (1-fluoro-2,4-dinitrobenzene, FDNB).

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, providing potential causes and recommended solutions.

Problem 1: Low or No Yield of DNP-Amino Acid

Symptoms:

  • Faint or undetectable yellow spot corresponding to the DNP-amino acid after chromatography.

  • Low absorbance reading when quantifying the DNP-amino acid.

Potential Cause Recommended Solution
Incomplete Labeling Reaction Ensure the reaction pH is mildly alkaline (pH 8-9) to deprotonate the N-terminal α-amino group, making it nucleophilic.[1][2] Use a sodium bicarbonate buffer.[3] A 2-fold molar excess of FDNB over the total amino groups is a good starting point.[4]
Degradation of Sanger's Reagent Use a fresh solution of FDNB, as it can be sensitive to light and moisture. Store the reagent protected from light.[5]
Peptide Insolubility Ensure the peptide is fully dissolved in the reaction buffer. For hydrophobic peptides, consider using a small amount of a compatible organic solvent like ethanol.[6]
Hydrolysis Issues Incomplete hydrolysis will not release the DNP-amino acid. Ensure complete hydrolysis by using 6M HCl at 100-110°C for 12-24 hours.[3][7] Conversely, prolonged hydrolysis can lead to the degradation of some DNP-amino acids.[8]
Problem 2: Multiple DNP-Amino Acid Spots on Chromatogram

Symptoms:

  • Presence of more than one yellow spot on the TLC plate or multiple peaks in the HPLC chromatogram.

Potential Cause Recommended Solution
Side Reactions with Amino Acid Residues FDNB can react with the ε-amino group of lysine, the imidazole group of histidine, the phenolic hydroxyl group of tyrosine, and the sulfhydryl group of cysteine.[6] These side-products will appear as separate spots. Their identification can be confirmed by running standards of DNP-derivatized amino acids.
Peptide Sample is Not Pure The presence of multiple peptides in the sample will result in the labeling of multiple N-terminal amino acids. Purify the peptide sample before sequencing.
Partial Hydrolysis of the Peptide Incomplete hydrolysis can leave small DNP-peptides, which will have different chromatographic properties than the single DNP-amino acid. Ensure hydrolysis conditions are sufficient for complete cleavage of all peptide bonds.[3]
Problem 3: Streaking or Tailing of Spots in Paper/Thin-Layer Chromatography

Symptoms:

  • DNP-amino acid spots on the chromatogram are elongated and not well-defined, making Rf value calculation inaccurate.[5]

Potential Cause Recommended Solution
Sample Overloading Applying too much sample to the chromatography paper can cause streaking.[5] Apply a small, concentrated spot.
Inappropriate Solvent System The polarity of the solvent system may not be optimal for the DNP-amino acids being separated. A common solvent system is n-butanol saturated with water.[5]
Contaminants in the Sample Salts and other impurities from the hydrolysis step can interfere with the chromatographic separation. Ensure the DNP-amino acid is properly extracted (e.g., with ether) after hydrolysis.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reaction of Sanger's reagent with a peptide?

The reaction should be carried out under mildly alkaline conditions, typically at a pH between 8 and 9.[1][2] This is to ensure that the N-terminal α-amino group is deprotonated and acts as a nucleophile to attack the FDNB molecule. A common buffer used is sodium bicarbonate.[3]

Q2: Can Sanger's reagent react with other amino acids in the peptide chain?

Yes, FDNB can react with other nucleophilic side chains. The most common side reaction is with the ε-amino group of lysine. Other amino acids that can react include histidine, tyrosine, and cysteine.[6] This will result in multiple DNP-labeled products.

Q3: What are the recommended conditions for acid hydrolysis of the DNP-peptide?

Complete acid hydrolysis is typically achieved by heating the DNP-peptide in 6M hydrochloric acid (HCl) at 100-110°C for 12 to 24 hours.[3][7] It is important to note that some DNP-amino acids can degrade under these harsh conditions, so the hydrolysis time may need to be optimized.[8]

Q4: How can I improve the separation of DNP-amino acids during chromatography?

For paper or thin-layer chromatography, ensure you are not overloading the sample, use an appropriate solvent system, and make sure your sample is free of salts and other impurities.[5] For HPLC, using a reverse-phase column (like a C18 column) with a gradient elution of acetonitrile in an acidic aqueous buffer is a common and effective method.[9][10]

Q5: My DNP-amino acid spots fade after chromatography. What can I do?

DNP-amino acids are known to be light-sensitive.[5] To minimize fading, store your chromatograms in the dark after development and document the results promptly.

Experimental Protocols

Protocol 1: N-Terminal Labeling of Peptides with FDNB
  • Sample Preparation: Dissolve the purified peptide in a 0.1 M sodium bicarbonate solution to a concentration of 1-5 mg/mL.[4]

  • Labeling Reaction: Add a 2-fold molar excess of a 1% (w/v) solution of FDNB in ethanol to the peptide solution.[4]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours in the dark.

  • Precipitation: After incubation, acidify the solution with dilute HCl to precipitate the DNP-peptide.

  • Washing: Centrifuge the mixture to pellet the DNP-peptide. Wash the pellet with water, followed by ethanol, and finally ether to remove unreacted FDNB.[6]

  • Drying: Dry the DNP-peptide pellet under vacuum.

Protocol 2: Acid Hydrolysis of DNP-Peptide
  • Hydrolysis Setup: Place the dried DNP-peptide in a hydrolysis tube. Add 6M HCl to the tube.

  • Sealing: Seal the tube under vacuum to prevent oxidation of amino acids.

  • Incubation: Heat the sealed tube at 110°C for 18-24 hours.[3]

  • Drying: After hydrolysis, cool the tube and break the seal. Evaporate the HCl under a stream of nitrogen or in a vacuum desiccator.

  • Extraction: Dissolve the dried residue in water and extract the DNP-amino acid with a non-polar solvent like diethyl ether.[6]

  • Preparation for Chromatography: Evaporate the ether extract to dryness. The residue contains the DNP-amino acid ready for chromatographic analysis.

Parameter FDNB Labeling Acid Hydrolysis
Reagent 1-fluoro-2,4-dinitrobenzene (FDNB)6M Hydrochloric Acid (HCl)
pH 8.0 - 9.0< 1
Temperature Room Temperature (~25°C)110°C
Time 1 - 2 hours18 - 24 hours
Key Considerations Protect from light; use excess FDNBSeal under vacuum; potential for DNP-amino acid degradation

Visualizations

TroubleshootingWorkflow start Start: Sanger Sequencing Experiment problem Problem Encountered start->problem no_yield Low or No DNP-Amino Acid Yield problem->no_yield e.g., Faint yellow spot multiple_spots Multiple DNP-Amino Acid Spots problem->multiple_spots e.g., Extra peaks in HPLC streaking Chromatogram Streaking/Tailing problem->streaking e.g., Elongated TLC spots check_labeling Check Labeling Conditions: pH, Reagent Quality, Solubility no_yield->check_labeling check_hydrolysis Check Hydrolysis: Time, Temperature, Completeness no_yield->check_hydrolysis multiple_spots->check_hydrolysis check_purity Check Peptide Purity multiple_spots->check_purity check_side_reactions Consider Side Reactions: (Lys, His, Tyr, Cys) multiple_spots->check_side_reactions check_chromatography Check Chromatography Technique: Sample Load, Solvent System streaking->check_chromatography solution Implement Solution and Re-run check_labeling->solution check_hydrolysis->solution check_purity->solution check_side_reactions->solution check_chromatography->solution

Caption: Troubleshooting workflow for common errors in Sanger's peptide sequencing.

SangerReactionPathway cluster_step1 Step 1: N-Terminal Labeling cluster_step2 Step 2: Acid Hydrolysis cluster_step3 Step 3: Identification peptide Peptide (H2N-AA1-AA2-...) dnp_peptide DNP-Peptide peptide->dnp_peptide pH 8-9 fdnb Sanger's Reagent (FDNB) fdnb->dnp_peptide dnp_aa1 DNP-AA1 (Yellow) dnp_peptide->dnp_aa1 free_aa Free Amino Acids (AA2, AA3, ...) dnp_peptide->free_aa hydrolysis 6M HCl, 110°C identified_aa1 Identified N-Terminal Amino Acid dnp_aa1->identified_aa1 incomplete_hydrolysis Error: Incomplete Hydrolysis dnp_aa1->incomplete_hydrolysis degradation Error: DNP-AA Degradation dnp_aa1->degradation chromatography Chromatography (TLC or HPLC) chromatography->identified_aa1 incomplete_labeling Error: Incomplete Labeling error_node->incomplete_labeling side_reaction Error: Side Reaction (e.g., Lys) error_node->side_reaction

Caption: Chemical workflow of Sanger's peptide sequencing with potential error points.

References

Enhancing the sensitivity of N-terminal amino acid identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Terminal Amino Acid Identification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the sensitivity of your experiments. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Troubleshooting Guides

This section provides solutions to common problems that can lead to low sensitivity or failure in N-terminal amino acid identification.

Issue 1: No Sequence or Weak Signal in Edman Degradation

Question: I am not getting any sequence data, or the signal is very weak from my Edman degradation experiment. What are the possible causes and solutions?

Answer:

Several factors can contribute to a failed or weak Edman degradation experiment. Below is a systematic guide to troubleshooting this issue.

Possible Causes and Solutions:

Cause Troubleshooting Steps
N-Terminal Blockage Many proteins, especially in eukaryotes, have modified N-termini (e.g., acetylation, pyroglutamate) that physically block the Edman reaction.[1][2][3] Solution: • Use mass spectrometry to confirm if the N-terminus is blocked.[2] • If blocked by pyroglutamate, treat the sample with pyroglutamate aminopeptidase.[1] • For other blocking groups, chemical deblocking methods can be attempted, though they may not be universally effective.[1] • Alternatively, perform internal sequencing by digesting the protein and sequencing the resulting peptides.[1]
Insufficient Sample Quantity The amount of protein may be below the detection limit of the sequencer. Modern instruments typically require 1-10 picomoles of sample.[4][5] Solution: • Quantify your protein accurately before sequencing. • If the concentration is low, concentrate the sample using methods like ultrafiltration or lyophilization, being mindful of potential sample loss with the latter.[6]
Poor Sample Purity Contaminating proteins will also react with the Edman reagents, leading to a complex mixture of PTH-amino acids in each cycle and high background noise.[2][7] Solution: • Ensure sample purity is >95%.[8] • Use purification techniques like HPLC or SDS-PAGE followed by electroblotting onto a PVDF membrane.[2]
Presence of Interfering Substances Buffers containing primary or secondary amines (e.g., Tris), salts, and detergents can interfere with the Edman chemistry.[4][6] Solution: • Perform buffer exchange into a volatile buffer (e.g., 0.1% TFA) or water.[6] • For samples on PVDF membranes, wash extensively to remove contaminants.[4]
Inefficient Covalent Immobilization If the protein is not properly bound to the support (e.g., PVDF membrane), it can be washed away during the sequencing cycles. Solution: • Ensure proper activation of the PVDF membrane before sample application.[5] • Optimize electroblotting transfer conditions to ensure efficient protein transfer.[2]
Issue 2: Low Identification Rate of N-Terminal Peptides in Mass Spectrometry

Question: My mass spectrometry-based proteomics experiment is identifying very few N-terminal peptides. How can I increase the identification rate?

Answer:

Standard "bottom-up" proteomics workflows are often not optimal for identifying N-terminal peptides. Several factors can lead to their underrepresentation in the final dataset. The following strategies can help enhance their detection.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Suppression by Internal Peptides N-terminal peptides are often less abundant than internal peptides generated during digestion, leading to their signals being suppressed in the mass spectrometer. Solution:Enrichment Strategies: Employ methods to selectively isolate N-terminal peptides. Common techniques include:     • TAILS (Terminal Amine Isotopic Labeling of Substrates): Blocks N-termini, digests the protein, and then removes internal peptides via a polymer-based capture, leaving the blocked N-terminal peptides for analysis.[9]     • COFRADIC (Combined Fractional Diagonal Chromatography): A chromatographic technique that separates N-terminal peptides from internal peptides.[10]     • Chemical Labeling and Affinity Purification: Use N-terminal specific labeling reagents (e.g., biotinylation) followed by affinity capture.[11]
Suboptimal Protease Digestion Trypsin, the most common protease, may not generate N-terminal peptides of an ideal length for MS analysis (e.g., too short or too long).[9] Solution:Alternative Proteases: Use proteases with different cleavage specificities, such as Lys-C, Asp-N, or Glu-C.[9] • Combinatorial Digestion: Perform sequential digestions with multiple proteases (e.g., Lys-C followed by trypsin) to generate a different and potentially more favorable set of N-terminal peptides.[9]
Poor Ionization of N-Terminal Peptides Some N-terminal peptides may lack basic residues (like Arginine or Lysine), leading to poor ionization efficiency in the mass spectrometer.[9] Solution:Chemical Derivatization: Introduce a fixed positive charge or a high proton affinity group onto the N-terminus. Reagents like 4-amidinobenzoic acid can enhance the signal of b-ions, simplifying spectral interpretation.[12] • Fluorescent Labeling: Labeling the N-terminus with a fluorescent tag can aid in both detection by fluorescence and identification by mass spectrometry.[13][14]
Naturally Blocked N-Termini If the N-terminus is naturally acetylated, it will not have a primary amine and will be missed by amine-reactive labeling strategies. Solution:Targeted Enrichment for Acetylated Peptides: Use methods specifically designed to enrich for naturally acetylated N-termini, such as those based on LysN digestion followed by the removal of all peptides with a free amine.[15]

Frequently Asked Questions (FAQs)

Q1: What is the minimum amount of protein required for N-terminal sequencing?

For Edman degradation, modern sequencers can provide reliable data from 1-10 picomoles of a highly purified protein.[4][5] For mass spectrometry-based methods, the amount can be lower, often in the femtomole range, especially when coupled with enrichment strategies. However, a typical recommendation is to start with 5-10 micrograms of a purified protein.[8]

Q2: My protein is in an SDS-PAGE gel. How do I prepare it for N-terminal sequencing?

The protein must be transferred from the gel to a PVDF membrane via electroblotting.[2][6] It is crucial to use high-quality reagents and to ensure the gel has fully polymerized to prevent chemical modification of the N-terminus by unreacted acrylamide.[6] After transfer, the protein band of interest can be visualized with a stain like Ponceau S or Coomassie Blue, excised, and then loaded onto the sequencer.[16]

Q3: Can I distinguish between Leucine and Isoleucine?

Edman degradation can distinguish between these isobaric amino acids as they are separated chromatographically as their PTH derivatives.[16] Standard mass spectrometry fragmentation methods (like CID/HCD) often cannot differentiate between them because they have the same mass.[1]

Q4: How many amino acids can be reliably sequenced by Edman degradation?

Typically, Edman degradation can reliably sequence the first 20-30 amino acids.[17] Under optimal conditions with a very pure sample, it may be possible to sequence up to 50-60 residues.[1] The signal-to-noise ratio decreases with each cycle due to incomplete reactions and sample loss.[1]

Q5: What are the advantages of using mass spectrometry over Edman degradation for N-terminal analysis?

Mass spectrometry offers several advantages:

  • Higher Sensitivity: It can analyze smaller amounts of sample.[18][19]

  • Blocked N-Termini: It can identify proteins with modified N-termini that are refractory to Edman degradation.[2][8]

  • High Throughput: It is well-suited for analyzing complex mixtures of proteins.[18]

  • Rich Information: It can provide information on other post-translational modifications throughout the protein, not just at the N-terminus.

Q6: What is a "difficult sequence" in the context of N-terminal analysis?

In Edman degradation, sequences rich in Proline can be challenging due to its unique ring structure, which can affect reaction kinetics.[20][21] In mass spectrometry, sequences that are very hydrophobic can lead to aggregation and poor recovery, while sequences lacking basic residues may ionize poorly.[22]

Experimental Protocols & Workflows

Protocol 1: N-Terminal Peptide Enrichment using HYTANE (Hydrophobic Tagging-Assisted N-Termini Enrichment)

This protocol describes a negative enrichment strategy to isolate N-terminal peptides from a complex protein digest.

  • Protein Denaturation, Reduction, and Alkylation:

    • Solubilize protein sample in a denaturing buffer (e.g., 8 M urea).

    • Reduce disulfide bonds with DTT.

    • Alkylate free cysteine residues with iodoacetamide.

  • Blocking of Internal Peptides:

    • Adjust the pH of the protein solution to be mildly alkaline.

    • Add a highly reactive hydrophobic tagging reagent to react with and block the primary amines of lysine side chains.

  • Protease Digestion:

    • Perform buffer exchange to remove excess tagging reagent and urea.

    • Digest the protein mixture with a protease (e.g., Trypsin). This will generate internal peptides with a free N-terminus and the original N-terminal peptide which remains blocked.

  • Depletion of Internal Peptides:

    • Acidify the peptide mixture.

    • Load the mixture onto a C18 solid-phase extraction column. The hydrophobically tagged internal peptides will be retained.

    • The original N-terminal peptides (which are not hydrophobically tagged) will be in the flow-through.

  • Analysis by LC-MS/MS:

    • Collect the flow-through containing the enriched N-terminal peptides.

    • Analyze the sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This protocol is adapted from the HYTANE strategy, which provides a robust approach for selective enrichment of protein N-termini.[23]

Workflow Diagrams

The following diagrams illustrate key experimental workflows for enhancing N-terminal identification.

Edman_Degradation_Troubleshooting start Start: Weak or No Signal check_blockage Check for N-Terminal Blockage (Mass Spec) start->check_blockage is_blocked Blocked? check_blockage->is_blocked deblock Enzymatic or Chemical Deblocking is_blocked->deblock Yes internal_seq Perform Internal Sequencing is_blocked->internal_seq Yes, if deblocking fails quantify Quantify Sample (>1 pmol?) is_blocked->quantify No deblock->quantify is_sufficient Sufficient? quantify->is_sufficient concentrate Concentrate Sample is_sufficient->concentrate No check_purity Check Purity (>95%?) is_sufficient->check_purity Yes concentrate->quantify is_pure Pure? check_purity->is_pure purify Purify Sample (HPLC, SDS-PAGE) is_pure->purify No check_buffer Check for Interfering Substances is_pure->check_buffer Yes purify->check_purity is_clean Clean? check_buffer->is_clean buffer_exchange Buffer Exchange or Wash is_clean->buffer_exchange No proceed Proceed with Sequencing is_clean->proceed Yes buffer_exchange->proceed

Caption: Troubleshooting workflow for weak or no signal in Edman degradation.

MS_Enrichment_Workflow cluster_sample_prep 1. Sample Preparation cluster_labeling 2. N-Terminal Blocking cluster_digestion 3. Digestion cluster_enrichment 4. Enrichment (TAILS) cluster_analysis 5. Analysis protein_mixture Protein Mixture denature_reduce_alkylate Denature, Reduce, Alkylate protein_mixture->denature_reduce_alkylate block_amines Block α- and ε-amines (e.g., with isotopic label) denature_reduce_alkylate->block_amines digest Digest with Protease (e.g., Trypsin) block_amines->digest enrich Deplete Internal Peptides (via polymer capture of free N-termini) digest->enrich lc_ms Analyze Enriched N-Terminal Peptides by LC-MS/MS enrich->lc_ms

Caption: General workflow for N-terminal peptide enrichment using the TAILS method.

References

Technical Support Center: Method Refinement for HPLC Analysis of 1-fluoro-4-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 1-fluoro-4-nitrobenzene and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on method refinement and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the HPLC analysis of this compound derivatives in a question-and-answer format.

Q1: I am observing significant peak tailing for my this compound derivative. What are the likely causes and how can I resolve this?

Peak tailing, where the latter half of the peak is broader than the front half, is a common problem, especially with polar and aromatic compounds like nitrobenzene derivatives.[1] This phenomenon can compromise resolution and the accuracy of quantification.

  • Primary Cause: Secondary Silanol Interactions Your analyte may be interacting with residual silanol groups (Si-OH) on the silica-based stationary phase of your column.[1][2] These secondary interactions, in addition to the primary reversed-phase retention mechanism, can cause peak tailing.[1] Basic compounds are particularly susceptible to these interactions.[2]

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units away from the pKa of your analyte.[1] For many nitroaromatic compounds, maintaining a lower pH (e.g., pH 2-3) can suppress the ionization of silanol groups and minimize these secondary interactions.[2]

    • Use of Mobile Phase Additives: If pH adjustment is not sufficient, consider adding a competitive base, such as triethylamine (TEA), to your mobile phase at a low concentration (e.g., 0.1% v/v).[1] TEA can mask the active silanol sites and improve peak shape.

    • Column Selection: Employ a modern, high-purity silica column with end-capping. These columns have a lower concentration of accessible silanol groups, which reduces the likelihood of peak tailing.[2]

Q2: My retention times are shifting between injections. What should I investigate?

Inconsistent retention times can make peak identification and quantification unreliable. Several factors related to the HPLC system and mobile phase can contribute to this issue.[3]

  • Potential Causes & Solutions:

    • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. Increasing the equilibration time can often resolve this issue.[3]

    • Mobile Phase Composition Changes: Prepare fresh mobile phase for each run to avoid changes in composition due to evaporation of volatile organic solvents.[3] Ensure accurate and consistent preparation of the mobile phase.

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[3]

    • Pump Issues: Check for leaks in the pump and ensure it is delivering a consistent flow rate. Air bubbles in the system can also cause flow rate fluctuations; degas the mobile phase and purge the pump.[3]

Q3: I am seeing split peaks for my analyte. What could be the cause?

Split peaks can appear as two merged peaks for a single analyte and can be caused by several issues within the chromatographic system.[4]

  • Troubleshooting Split Peaks:

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve your sample in the mobile phase.[4]

    • Clogged Column Frit: Particulate matter from the sample or mobile phase can block the inlet frit of the column, leading to a disturbed flow path and split peaks. Filtering your samples and mobile phase can prevent this. If a blockage is suspected, back-flushing the column (if permitted by the manufacturer) may help.[1]

    • Column Void: A void or channel in the column packing material can also cause peak splitting. This may require replacing the column.

Q4: How can I improve the resolution between this compound and its closely related impurities?

Achieving adequate resolution is critical for accurate quantification of impurities.

  • Strategies for Improving Resolution:

    • Optimize Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve the separation of closely eluting peaks.

    • Gradient Elution: If isocratic elution does not provide sufficient resolution, a gradient method, where the mobile phase composition is changed over time, can be employed to improve the separation of complex mixtures.[5]

    • Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.[6]

    • Select a Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl column) which can offer different selectivity for aromatic compounds through π-π interactions.[7]

Data Presentation

The following table provides an illustrative example of HPLC parameters for the separation of this compound and two potential positional isomers. Note: These are representative values and will vary based on the specific HPLC system, column, and exact experimental conditions.

CompoundRetention Time (min)Tailing FactorResolution (Rs)
1-Fluoro-2-nitrobenzene4.21.1-
1-Fluoro-3-nitrobenzene4.81.22.1
This compound5.51.12.5

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound derivatives.

Objective: To develop and validate a reversed-phase HPLC method for the quantitative analysis of this compound derivatives.

Instrumentation and Materials:

  • HPLC system with a UV detector, pump, autosampler, and column oven.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (for mobile phase modification).

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

Detailed Protocol:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing acetonitrile and water in a 60:40 (v/v) ratio.[8]

    • Add a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to the aqueous portion to improve peak shape.[9][10]

    • Degas the mobile phase for at least 15 minutes using sonication or an online degasser to remove dissolved gases.[8]

  • Standard Solution Preparation:

    • Accurately weigh a known amount of the this compound derivative standard.

    • Dissolve the standard in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Perform serial dilutions to prepare a series of working standards at different concentrations (e.g., 0.1, 0.05, 0.01 mg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing the this compound derivative.

    • Dissolve the sample in the mobile phase to achieve a concentration within the calibration range of the standard solutions.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[4]

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase (4.6 x 150 mm, 5 µm).[8]

    • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% acid.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30°C.[8]

    • Detection Wavelength: 254 nm.[8]

    • Injection Volume: 10 µL.[8]

    • Run Time: 10 minutes.[8]

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure there are no interfering peaks.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Quantify the analyte in the samples by comparing their peak areas to the calibration curve.

Visualizations

The following diagrams illustrate key workflows and logical relationships in HPLC troubleshooting and method development.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results mobile_phase Mobile Phase Preparation equilibration System Equilibration mobile_phase->equilibration standard_prep Standard Preparation injection Injection standard_prep->injection sample_prep Sample Preparation sample_prep->injection equilibration->injection data_acq Data Acquisition injection->data_acq quantification Quantification data_acq->quantification

HPLC Experimental Workflow

troubleshooting_peak_tailing start Peak Tailing Observed check_ph Adjust Mobile Phase pH (2 units from pKa) start->check_ph add_modifier Add Mobile Phase Modifier (e.g., TEA) check_ph->add_modifier Tailing Persists resolved Peak Shape Improved check_ph->resolved Resolved change_column Use High-Purity, End-capped Column add_modifier->change_column Tailing Persists add_modifier->resolved Resolved change_column->resolved Resolved

Troubleshooting Peak Tailing

resolution_improvement start Poor Resolution optimize_mp Optimize Mobile Phase (Organic:Aqueous Ratio) start->optimize_mp gradient Implement Gradient Elution optimize_mp->gradient Insufficient resolved Resolution Achieved optimize_mp->resolved Sufficient change_solvent Change Organic Solvent (ACN vs. MeOH) gradient->change_solvent Insufficient gradient->resolved Sufficient change_column Select Different Stationary Phase change_solvent->change_column Insufficient change_solvent->resolved Sufficient change_column->resolved Sufficient

Improving Peak Resolution

References

Overcoming challenges in the scale-up of 1-fluoro-4-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the successful scale-up of 1-fluoro-4-nitrobenzene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing this compound?

A1: The two main industrial routes are the Halex process and the nitration of fluorobenzene. The Halex process involves the nucleophilic aromatic substitution of a chlorine atom in 4-nitrochlorobenzene with fluoride, typically using potassium fluoride (KF).[1][2][3] The nitration of fluorobenzene is achieved using a mixed acid (HNO₃/H₂SO₄) nitrating agent.[4]

Q2: Which synthesis route is generally preferred for scale-up and why?

A2: The Halex process is often preferred for large-scale production. This is because the starting material, 4-nitrochlorobenzene, is readily available and the process can be more cost-effective. While nitration of fluorobenzene is a viable method, controlling regioselectivity to favor the para-isomer and managing the highly corrosive mixed acids can present challenges on a larger scale.

Q3: What are the critical safety precautions when handling this compound?

A3: this compound is toxic if inhaled and harmful if swallowed or in contact with skin.[5][6][7] It may cause damage to organs through prolonged or repeated exposure.[5][6] Proper personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, is mandatory.[5][6] Work should be conducted in a well-ventilated area or a chemical fume hood.[5][8] The compound is also a combustible liquid.[8]

Q4: What is the role of a phase-transfer catalyst (PTC) in the Halex process?

A4: A phase-transfer catalyst (PTC) facilitates the reaction between the potassium fluoride (solid phase) and the 4-nitrochlorobenzene (organic phase).[9][10] The PTC, typically a quaternary ammonium or phosphonium salt, transports the fluoride anion from the solid surface into the organic phase, where it can react, thereby increasing the reaction rate and improving yield under milder conditions.[9][10][11]

Q5: What analytical methods are used to determine the purity of the final product?

A5: The purity of this compound is commonly assessed using techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[12][13] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure, while melting point analysis can provide a good indication of high purity.[12]

Troubleshooting Guide

Problem 1: Low or no yield in the Halex reaction.

  • Q: My Halex reaction is not proceeding or the yield is very low. What are the common causes?

    • A: Several factors can contribute to low yield:

      • Wet Potassium Fluoride (KF): The presence of moisture significantly hinders the reaction. KF is hygroscopic and must be thoroughly dried before use.

      • Impure Solvent: Solvents like DMSO, DMF, or sulfolane must be anhydrous. Water can hydrolyze the starting material or product and deactivate the fluoride source.

      • Insufficient Temperature: The Halex reaction requires high temperatures, typically between 150-250°C, to proceed effectively.[1]

      • Poor Mixing: Inefficient stirring can lead to poor contact between the solid KF and the organic substrate, slowing down the reaction.

      • Catalyst Issues: If using a phase-transfer catalyst, ensure it is active and used at the correct loading.

Problem 2: Formation of byproducts.

  • Q: I am observing significant impurities in my final product. What are the likely side reactions?

    • A: Byproduct formation is a common challenge.

      • Reaction with Solvent: At high temperatures, polar aprotic solvents like DMSO or DMF can decompose or react with the substrate, leading to impurities.

      • Hydrolysis: If water is present in the reaction mixture, it can lead to the formation of 4-nitrophenol.

      • Dimerization/Polymerization: Under certain conditions, side reactions can lead to the formation of ether byproducts or polymeric materials.

      • Incomplete Reaction: Unreacted 4-nitrochlorobenzene will be a major impurity if the reaction does not go to completion.

Problem 3: Reaction has stalled and is not progressing to completion.

  • Q: The reaction starts but then stalls, leaving a significant amount of starting material. Why is this happening?

    • A: Reaction stalling can be due to:

      • Coating of KF: The potassium chloride (KCl) byproduct can precipitate onto the surface of the KF particles, preventing further reaction. Using spray-dried KF with a high surface area or vigorous agitation can mitigate this.

      • Catalyst Deactivation: The phase-transfer catalyst may degrade at the high temperatures required for the reaction, especially over extended periods.

      • Equilibrium: While generally favorable, under certain conditions, the reaction might approach an equilibrium state, especially if the removal of the KCl byproduct is inefficient.

Data Presentation

Table 1: Comparison of Solvents in the Halex Reaction for 4-Fluoronitrobenzene Synthesis.

SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
DMSO1604>95[3]
Sulfolane190694[14]
DMF150-1608-12~85-90[1]

Note: Yields are highly dependent on specific conditions, including the quality of reagents and the use of catalysts.

Table 2: Typical Nitration Conditions for Fluorobenzene.

ParameterConditionPurposeReference
ReagentsNitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄)Generates nitronium ion (NO₂⁺)[4]
Molar Ratio (HNO₃:H₂SO₄)1:3Optimizes nitronium ion generation[4]
Temperature40–50°CMinimizes side reactions (e.g., sulfonation)[4]
Typical Yield~80% (para-isomer)-[4]

Experimental Protocols

Protocol 1: Synthesis via Halex Process from 4-Nitrochlorobenzene

This protocol is a representative procedure based on common laboratory practices for the Halex reaction.

  • Reagent Preparation:

    • Dry potassium fluoride (KF) at 120°C under vacuum for at least 12 hours before use.

    • Use anhydrous dimethyl sulfoxide (DMSO).

  • Reaction Setup:

    • Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser with a drying tube.

    • Charge the flask with dried KF (1.2 equivalents) and anhydrous DMSO.

    • Begin vigorous stirring to create a fine slurry.

  • Reaction Execution:

    • Add 4-nitrochlorobenzene (1.0 equivalent) to the slurry.

    • Heat the reaction mixture to 160-170°C.

    • Monitor the reaction progress by GC or TLC until the starting material is consumed (typically 4-8 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the solid salts (KCl and excess KF).

    • Carefully pour the filtrate into cold water, which will cause the product to precipitate or form an oil.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., toluene or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation under vacuum (boiling point ~205°C at atmospheric pressure) to obtain pure this compound.[4]

Protocol 2: Synthesis via Nitration of Fluorobenzene

This protocol outlines the general procedure for the nitration of fluorobenzene.

  • Acid Mixture Preparation:

    • In a flask immersed in an ice-water bath, slowly and carefully add concentrated sulfuric acid (H₂SO₄, 3 equivalents) to concentrated nitric acid (HNO₃, 1 equivalent) while stirring. Keep the temperature below 10°C.

  • Reaction Setup:

    • Place fluorobenzene (1.0 equivalent) in a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer.

    • Cool the flask containing fluorobenzene to 0°C.

  • Reaction Execution:

    • Slowly add the cold mixed acid from the dropping funnel to the stirred fluorobenzene.

    • Maintain the reaction temperature between 40-50°C.[4] Use a cooling bath to control any exotherm.

    • After the addition is complete, continue stirring for 1-2 hours at the same temperature.

    • Monitor the reaction by TLC or GC to confirm the consumption of fluorobenzene.[4]

  • Work-up and Purification:

    • Carefully pour the reaction mixture over crushed ice with stirring.

    • Separate the organic layer.

    • Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (until effervescence ceases), and finally with brine.[4]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and remove the solvent by rotary evaporation.

    • Purify the resulting mixture of isomers by fractional vacuum distillation to isolate the this compound (para-isomer).

Visualizations

Halex_Process_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_kf Dry Potassium Fluoride (KF) setup Combine Reagents in Reactor prep_kf->setup prep_solvent Use Anhydrous Solvent (e.g., DMSO) prep_solvent->setup heat Heat to 150-250°C setup->heat monitor Monitor by GC/TLC heat->monitor cool Cool and Filter Salts monitor->cool quench Quench in Water & Extract cool->quench distill Vacuum Distillation quench->distill product Pure this compound distill->product

Caption: General experimental workflow for the Halex process.

Troubleshooting_Low_Yield start Low Yield or Stalled Reaction q1 Are Reagents Anhydrous? start->q1 sol1 Dry KF thoroughly. Use anhydrous solvent. q1->sol1 No q2 Is Temperature Sufficient? (150-250°C) q1->q2 Yes a1_yes Yes a1_no No sol2 Increase reaction temperature. q2->sol2 No q3 Is Agitation Vigorous? q2->q3 Yes a2_yes Yes a2_no No sol3 Increase stirring speed. q3->sol3 No end_node Consider catalyst deactivation or salt passivation. q3->end_node Yes a3_yes Yes a3_no No

Caption: Troubleshooting flowchart for low reaction yield.

Influencing_Factors center Reaction Success temp Temperature center->temp solvent Solvent Purity center->solvent kf KF Reactivity (Anhydrous, High Surface Area) center->kf agitation Agitation center->agitation catalyst Catalyst (Optional) center->catalyst time Reaction Time center->time

Caption: Key factors influencing synthesis success.

References

Stability issues and degradation of 1-fluoro-4-nitrobenzene solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1-fluoro-4-nitrobenzene solutions. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound solutions?

A1: The stability of this compound in solution is primarily influenced by the solvent, presence of nucleophiles (including water), exposure to light, and temperature. Due to the electron-withdrawing nature of the nitro group, the fluorine atom is susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][2][3]

Q2: What are the recommended storage conditions for this compound solutions?

A2: To ensure stability, solutions of this compound should be stored in a cool, dark place in a tightly sealed container to prevent evaporation and exposure to moisture and light. For long-term storage, refrigeration is recommended.

Q3: Which solvents are most reactive with this compound?

A3: Protic solvents like water and alcohols (e.g., methanol) can act as nucleophiles, leading to the substitution of the fluorine atom. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) can accelerate SNAr reactions, especially in the presence of trace amounts of water or other nucleophiles.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound solutions.

Issue 1: Unexpected Peaks Observed in HPLC/GC-MS Analysis

Possible Cause: Degradation of the this compound solution.

Troubleshooting Steps:

  • Identify Potential Degradants: The primary degradation pathway is nucleophilic aromatic substitution at the fluorine position. Common degradants depend on the solvent and any contaminants present.

    • In aqueous or protic solvents (e.g., methanol, ethanol): Expect the formation of 4-nitrophenol or 4-nitroanisole/4-nitroethoxybenzene, respectively.

    • In the presence of amines: Formation of the corresponding N-substituted 4-nitroaniline derivative is likely.

    • Reduction: The nitro group can be reduced to an amino group, forming 4-fluoroaniline, though this is less common under typical storage conditions.[2]

  • Review Solution Preparation and Storage:

    • Was the solvent of high purity and anhydrous? Residual water can lead to hydrolysis.

    • Was the solution protected from light? Photodegradation can occur.

    • At what temperature was the solution stored? Elevated temperatures accelerate degradation.

  • Analytical Confirmation: Use a stability-indicating HPLC method to resolve this compound from its potential degradation products. Mass spectrometry (GC-MS or LC-MS) can be used to identify the unexpected peaks.

Issue 2: Inconsistent Reaction Yields or Kinetics

Possible Cause: Degradation of the this compound stock solution.

Troubleshooting Steps:

  • Assess Stock Solution Purity: Before starting a reaction, verify the purity of the this compound solution using HPLC or GC. Compare the chromatogram to that of a freshly prepared standard.

  • Prepare Fresh Solutions: If degradation is suspected, prepare a fresh solution from solid this compound in a high-purity, anhydrous solvent immediately before use.

  • Solvent Selection: Be mindful of the solvent's reactivity. For reactions where this compound is the limiting reagent, using it in a less nucleophilic solvent for storage is advisable if possible.

Quantitative Data on Degradation

While specific kinetic data for the degradation of this compound in various common laboratory solvents under ambient conditions is not extensively published, the primary degradation pathway is nucleophilic aromatic substitution. The rate of this reaction is highly dependent on the nucleophilicity of the solvent or contaminants and the temperature.

Table 1: Potential Degradation Products of this compound in Common Solvents

Solvent/ContaminantPotential Degradation ProductChemical Structure of Degradant
Water (Hydrolysis)4-NitrophenolO₂N-C₆H₄-OH
Methanol (Methanolysis)4-NitroanisoleO₂N-C₆H₄-OCH₃
Ethanol (Ethanolysis)4-PhenetoleO₂N-C₆H₄-OCH₂CH₃
Ammonia/AminesN-substituted 4-NitroanilineO₂N-C₆H₄-NRR'

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general method to assess the stability of this compound solutions and separate the parent compound from its common degradation products.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.[4]

2. Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or phosphoric acid.

  • Gradient Program: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically effective. An example gradient is:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV at 254 nm.

3. Sample Preparation:

  • Dilute the this compound solution to be tested in the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile).

  • The final concentration should be within the linear range of the detector (e.g., 10-100 µg/mL).

4. Analysis:

  • Inject the prepared sample and a freshly prepared standard of this compound for comparison.

  • Monitor for the appearance of new peaks and a decrease in the peak area of this compound over time.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating methods.[5][6][7][8][9]

1. Acid and Base Hydrolysis:

  • Acidic: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours). Neutralize before injection.

  • Basic: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat at 60-80°C for a specified time. Neutralize before injection.

2. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for a specified time.

3. Thermal Degradation:

  • Store the this compound solution at an elevated temperature (e.g., 60-80°C) and analyze at different time points.

4. Photodegradation:

  • Expose the this compound solution to a UV light source (e.g., 254 nm) or a photostability chamber.[5] A control sample should be wrapped in aluminum foil to protect it from light.

Analysis of Stressed Samples:

  • Analyze all stressed samples using the stability-indicating HPLC method (Protocol 1).

  • Identify degradation products using LC-MS or GC-MS.

Visualizations

degradation_pathway FN_Benzene This compound Nitrophenol 4-Nitrophenol FN_Benzene->Nitrophenol Nucleophilic Substitution Nitroanisole 4-Nitroanisole FN_Benzene->Nitroanisole Nucleophilic Substitution Nitroaniline N-substituted 4-Nitroaniline FN_Benzene->Nitroaniline Nucleophilic Substitution Fluoroaniline 4-Fluoroaniline FN_Benzene->Fluoroaniline Nitro Group Reduction Water H₂O (Hydrolysis) Methanol CH₃OH (Methanolysis) Amine R₂NH (Aminolysis) Reduction Reduction

Caption: Primary degradation pathways of this compound.

troubleshooting_workflow Start Inconsistent Results or Unexpected Peaks Check_Purity Assess Purity of This compound Solution Start->Check_Purity Is_Degraded Is Degradation Observed? Check_Purity->Is_Degraded Review_Storage Review Storage Conditions (Temp, Light, Container) Is_Degraded->Review_Storage Yes No_Issue No Degradation Detected Is_Degraded->No_Issue No Review_Solvent Review Solvent Purity (Anhydrous?) Review_Storage->Review_Solvent Prepare_Fresh Prepare Fresh Solution Review_Solvent->Prepare_Fresh Re_run Re-run Experiment Prepare_Fresh->Re_run Investigate_Other Investigate Other Experimental Variables No_Issue->Investigate_Other

Caption: Troubleshooting workflow for stability issues.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 1-fluoro-4-nitrobenzene and its derivatives is of significant interest to researchers in medicinal chemistry and materials science. These compounds serve as crucial building blocks for a wide array of pharmaceuticals, agrochemicals, and specialty polymers, owing to the unique properties conferred by the fluorine and nitro functional groups.[1][2] The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the fluorine atom can enhance metabolic stability and binding affinity in drug candidates.[2][3] This guide provides a comparative overview of the most common synthetic methodologies, supported by experimental data and detailed protocols.

Comparison of Primary Synthesis Methods

Three principal routes are commonly employed for the synthesis of this compound derivatives: direct nitration of a fluorinated precursor, nucleophilic aromatic substitution (the Halex process), and the Balz-Schiemann reaction. The choice of method often depends on the desired scale, regioselectivity, and the availability of starting materials.

Synthesis MethodStarting MaterialKey Reagents & ConditionsTypical YieldPurityKey AdvantagesKey Disadvantages
Nitration of Fluorobenzene Fluorobenzene or its derivativesMixed acid (HNO₃/H₂SO₄), 0–50°C[2]60–90%[1][2]95–98% after purification[2]Direct, uses readily available starting materials.Often results in a mixture of ortho and para isomers, requiring extensive purification.[2]
Nucleophilic Aromatic Substitution (Halex Process) 4-Chloronitrobenzene or its derivativesAnhydrous potassium fluoride (KF), polar aprotic solvent (e.g., DMSO, DMF), 150–250°C, often with a phase transfer catalyst.[4][5][6]85–95%[2][6]>99%[2]High regioselectivity, high yield, suitable for industrial scale.[2][4]Requires high temperatures and anhydrous conditions.
Balz-Schiemann Reaction 4-Nitroaniline or its derivativesNaNO₂, HBF₄ or HF-Pyridine, low temperature for diazotization, followed by thermal or photochemical decomposition.[7][8][9]68–93%[9]>99%[9]High purity of the final product, applicable to a wide range of substrates.[9][10]Involves the isolation of potentially explosive diazonium salts, HF is highly corrosive.[9][11]

Experimental Protocols

Nitration of a Fluorobenzene Derivative

This protocol is adapted from the synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene.[1]

Materials:

  • 2-Fluoro-1,4-dimethoxybenzene

  • Nitric acid (64-66%)

  • Ice water

Procedure:

  • Slowly add 2-fluoro-1,4-dimethoxybenzene (16.00 g, 0.10 mol) to a stirred solution of nitric acid (143 mL) at 0 °C.

  • Stir the solution for 10 minutes at 0 °C.

  • Pour the reaction mixture onto ice water (600 mL) and continue stirring for 30 minutes.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield the product.

Nucleophilic Aromatic Substitution (Halex Process)

This generalized protocol is based on the industrial synthesis of 4-fluoronitrobenzene.[4][6]

Materials:

  • 4-Chloronitrobenzene

  • Anhydrous potassium fluoride (KF)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phase transfer catalyst (e.g., tetramethylammonium chloride)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a condenser, add 4-chloronitrobenzene, anhydrous potassium fluoride (1.75 equivalents), and the phase transfer catalyst (4.5% relative to the starting material).[6]

  • Add the polar aprotic solvent (e.g., DMF).[6]

  • Heat the mixture to 150 °C and maintain for 15 hours with vigorous stirring.[6]

  • Monitor the reaction progress by gas chromatography.

  • After completion, cool the reaction mixture and filter to remove inorganic salts.

  • The product can be isolated from the filtrate by distillation.

Balz-Schiemann Reaction

This protocol is a generalized procedure for the synthesis of aryl fluorides from anilines.[8][9]

Materials:

  • 4-Nitroaniline

  • Sodium nitrite (NaNO₂)

  • Fluoroboric acid (HBF₄) or an ionic liquid

  • An inert solvent for decomposition (if not neat)

Procedure:

  • Dissolve 4-nitroaniline in an aqueous solution of fluoroboric acid at a low temperature (0-5 °C).

  • Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium tetrafluoroborate salt.

  • Isolate the precipitated diazonium salt by filtration and wash with cold ether.

  • Carefully dry the isolated salt.

  • The dry diazonium salt is then thermally decomposed, either neat or suspended in an inert solvent, by gentle heating until the evolution of nitrogen gas ceases.

  • The resulting aryl fluoride can be purified by distillation or chromatography. A greener approach involves performing the decomposition in an ionic liquid, which can simplify the workup and improve safety.[9]

Synthesis Pathways Overview

Synthesis_Pathways cluster_start Starting Materials cluster_methods Synthesis Methods cluster_product Product SM1 Fluorobenzene Derivative M1 Nitration SM1->M1 HNO₃/H₂SO₄ SM2 4-Chloronitrobenzene Derivative M2 Halex Process (SNAr) SM2->M2 KF, Solvent SM3 4-Nitroaniline Derivative M3 Balz-Schiemann Reaction SM3->M3 1. NaNO₂, HBF₄ 2. Heat P This compound Derivative M1->P M2->P M3->P

Caption: Synthetic routes to this compound derivatives.

References

Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs. 1-Fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative reactivity of 1-fluoro-4-nitrobenzene and 1-fluoro-2-nitrobenzene in nucleophilic aromatic substitution (SNAr) reactions, supported by experimental data and detailed protocols.

In the realm of synthetic organic chemistry, particularly in the design and development of novel pharmaceuticals and functional materials, a nuanced understanding of isomeric reactivity is paramount. This guide provides an in-depth comparison of the reactivity of two closely related isomers: this compound (para-isomer) and 1-fluoro-2-nitrobenzene (ortho-isomer). Both compounds are activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group, yet their positional differences lead to distinct reaction kinetics and thermodynamic parameters. This analysis is supported by quantitative experimental data, detailed experimental protocols for kinetic studies, and visual representations of the underlying chemical principles.

Executive Summary

The reactivity of fluoronitrobenzene isomers in SNAr reactions is a delicate interplay of inductive and resonance effects, steric hindrance, and transition state stabilization. While both the ortho and para isomers are significantly more reactive than their meta counterpart, the question of which isomer, ortho or para, is more reactive does not have a simple answer and is highly dependent on the nature of the nucleophile and the reaction conditions.

Theoretical considerations suggest that the ortho-isomer might benefit from a stronger inductive effect of the nitro group due to its proximity to the reaction center. Conversely, the para-isomer is often considered to have a more effectively stabilized Meisenheimer intermediate through resonance, and it presents less steric hindrance to the incoming nucleophile. Experimental evidence is therefore crucial for a definitive comparison.

Quantitative Reactivity Data

The following tables summarize key kinetic and thermodynamic data from comparative studies on the reactivity of this compound and 1-fluoro-2-nitrobenzene with different nucleophiles.

Table 1: Second-Order Rate Constants (k₂) for the Reaction with Sodium Isopropoxide in Isopropanol

CompoundTemperature (°C)k₂ (L mol⁻¹ s⁻¹)
This compound25.01.35 x 10⁻⁴
1-Fluoro-2-nitrobenzene25.02.17 x 10⁻⁴

Table 2: Second-Order Rate Constants (k₂) for the Reaction with Sodium Sulphite in 60% Aqueous Dioxan

CompoundTemperature (°C)k₂ (L mol⁻¹ s⁻¹)
This compound50.01.15 x 10⁻⁴
1-Fluoro-2-nitrobenzene50.01.83 x 10⁻⁴

Table 3: Arrhenius Parameters for the Reaction with Sodium Isopropoxide in Isopropanol

CompoundActivation Energy (Ea) (kJ mol⁻¹)Pre-exponential Factor (A) (L mol⁻¹ s⁻¹)
This compound83.71.1 x 10⁹
1-Fluoro-2-nitrobenzene78.24.5 x 10⁸

Interpretation of Experimental Data

The data presented in the tables reveals that for the reactions with both sodium isopropoxide and sodium sulphite, the ortho-isomer (1-fluoro-2-nitrobenzene) exhibits a higher second-order rate constant (k₂) compared to the para-isomer (this compound) under the specified conditions. This suggests that, for these nucleophiles, the activating effect of the nitro group is more pronounced from the ortho position.

The Arrhenius parameters for the reaction with sodium isopropoxide provide further insight. The lower activation energy (Ea) for the ortho-isomer indicates a lower energy barrier for the reaction to proceed, which is consistent with its higher reaction rate. The pre-exponential factor (A), which is related to the frequency of effective collisions, is slightly lower for the ortho-isomer, possibly reflecting some steric hindrance. However, the dominant factor determining the faster rate for the ortho-isomer in this case is its lower activation energy.

Reaction Mechanism and Influencing Factors

The SNAr reaction of fluoronitrobenzenes proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

SNAr_Mechanism A 1-Fluoro-nitrobenzene B Meisenheimer Complex (Intermediate) A->B + Nu⁻ (slow, rds) C Product B->C - F⁻ (fast) Nu Nu⁻

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

The relative reactivity of the ortho and para isomers is determined by the stability of the Meisenheimer complex formed in the rate-determining step.

  • Inductive Effect (-I): The electron-withdrawing nitro group pulls electron density from the ring through the sigma bonds. This effect is distance-dependent and is therefore stronger from the ortho position than the para position, which can contribute to greater stabilization of the negatively charged intermediate for the ortho-isomer.

  • Resonance Effect (-M): The nitro group can delocalize the negative charge of the Meisenheimer complex through resonance. This effect is operative from both the ortho and para positions, allowing the negative charge to be shared by the oxygen atoms of the nitro group. The extent of this stabilization is a key point of comparison.

  • Steric Hindrance: The ortho-nitro group can sterically hinder the approach of the nucleophile to the carbon atom bearing the fluorine, potentially slowing down the reaction. This effect is absent in the para-isomer.

The interplay of these factors determines the overall reactivity, and the experimental data suggests that for the nucleophiles studied, the enhanced inductive effect and potentially favorable transition state geometry for the ortho-isomer outweigh the effects of steric hindrance.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for reproducing and building upon these findings. The following is a representative protocol for a kinetic study of the reaction of fluoronitrobenzene isomers with a nucleophile using UV-Vis spectrophotometry.

Objective: To determine the second-order rate constants for the reaction of this compound and 1-fluoro-2-nitrobenzene with a given nucleophile (e.g., piperidine) in a suitable solvent (e.g., ethanol) at a constant temperature.

Materials:

  • This compound

  • 1-Fluoro-2-nitrobenzene

  • Piperidine (or other nucleophile)

  • Ethanol (spectroscopic grade)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Constant temperature water bath

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the fluoronitrobenzene isomer of known concentration (e.g., 1.0 x 10⁻³ M) in ethanol.

    • Prepare a series of piperidine solutions of varying known concentrations (e.g., 0.01 M, 0.02 M, 0.04 M, 0.06 M, 0.08 M) in ethanol. It is crucial to use a significant excess of the nucleophile to ensure pseudo-first-order kinetics.

  • Spectrophotometric Measurement:

    • Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) of the expected product (N-substituted nitroaniline). This should be determined beforehand by recording the spectrum of a fully reacted solution.

    • Equilibrate the thermostatted cell holder of the spectrophotometer to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

    • Pipette a known volume of the piperidine solution into a quartz cuvette and place it in the cell holder to allow it to reach thermal equilibrium.

    • Initiate the reaction by injecting a small, known volume of the fluoronitrobenzene stock solution into the cuvette. Quickly mix the contents by inverting the cuvette (sealed with a stopper or parafilm).

    • Immediately start recording the absorbance at the predetermined λ_max at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).

  • Data Analysis:

    • The observed rate constant (k_obs) for each concentration of piperidine is determined by fitting the absorbance versus time data to a first-order rate equation: ln(A_∞ - A_t) = -k_obs * t + ln(A_∞ - A_₀), where A_t is the absorbance at time t, A_∞ is the final absorbance, and A_₀ is the initial absorbance. A plot of ln(A_∞ - A_t) versus t will yield a straight line with a slope of -k_obs.

    • The second-order rate constant (k₂) is then determined from the slope of a plot of k_obs versus the concentration of piperidine ([Piperidine]). The relationship is given by: k_obs = k₂ * [Piperidine].

  • Repeat for the Other Isomer:

    • Repeat the entire procedure for the other fluoronitrobenzene isomer under identical conditions.

Experimental_Workflow cluster_prep Preparation cluster_measurement Kinetic Measurement cluster_analysis Data Analysis A Prepare stock solutions of fluoronitrobenzene isomers C Equilibrate solutions and spectrophotometer to T A->C B Prepare series of nucleophile (e.g., piperidine) solutions B->C D Mix reactants in cuvette C->D E Record Absorbance vs. Time at λ_max D->E F Calculate k_obs from Absorbance vs. Time data E->F G Plot k_obs vs. [Nucleophile] F->G H Determine k₂ from the slope G->H

Caption: Experimental workflow for the kinetic analysis of SNAr reactions.

Conclusion

The comparative reactivity of this compound and 1-fluoro-2-nitrobenzene in nucleophilic aromatic substitution is a nuanced subject where the outcome is dictated by a subtle balance of electronic and steric factors. The experimental data presented in this guide, focusing on reactions with isopropoxide and sulphite, indicates a greater reactivity for the ortho-isomer. This is attributed to a dominant inductive effect and a lower activation energy barrier, which supersede the potential for steric hindrance.

For researchers and professionals in drug development, this understanding is critical for selecting the appropriate starting materials and optimizing reaction conditions to achieve desired synthetic outcomes. The provided experimental protocol offers a robust framework for conducting further comparative kinetic studies with a variety of nucleophiles, enabling a more comprehensive understanding of the reactivity landscape of these important synthetic building blocks. Future studies directly comparing a wider range of nucleophiles under identical conditions will further refine our understanding of the factors governing the reactivity of these versatile isomers.

A Comparative Analysis of N-Terminal Protein Sequencing: Sanger's Reagent vs. Edman Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the elucidation of the primary structure of proteins has been a cornerstone of biochemical and biomedical research. Two seminal chemical methods, developed by Frederick Sanger and Pehr Edman, revolutionized this field by providing the means to determine the sequence of amino acids from the N-terminus of a polypeptide. This guide provides a detailed comparative analysis of Sanger's reagent and Edman degradation, offering insights into their respective principles, methodologies, and performance for researchers, scientists, and drug development professionals.

Fundamental Principles: A Tale of Two Strategies

The core difference between the two methods lies in their fundamental approach to N-terminal analysis. Sanger's method is a terminal identification technique, while Edman degradation is a sequential sequencing method.

Sanger's Reagent (1-fluoro-2,4-dinitrobenzene - DNFB): This method, developed in the 1940s and 50s, focuses on identifying only the N-terminal amino acid of a polypeptide chain.[1] The key principle involves the chemical labeling of the free α-amino group of the N-terminal amino acid with DNFB. Following this labeling, the entire polypeptide is hydrolyzed into its constituent amino acids. The bond between the dinitrophenyl (DNP) group and the N-terminal amino acid is resistant to this hydrolysis. Consequently, the DNP-labeled N-terminal amino acid can be isolated and identified, typically by chromatography.[1] A significant drawback of this method is its destructive nature; the rest of the polypeptide chain is lost during the hydrolysis step, preventing further sequencing of the same molecule.[1]

Edman Degradation (Phenylisothiocyanate - PITC): Introduced by Pehr Edman in 1950, this method offers a more elegant and powerful approach by enabling the sequential removal and identification of amino acids from the N-terminus.[2][3] The process involves a cyclical three-step reaction:

  • Coupling: The polypeptide reacts with PITC under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative at the N-terminal amino group.[2]

  • Cleavage: Under acidic conditions (typically with trifluoroacetic acid), the labeled N-terminal residue is cleaved from the rest of the polypeptide chain as an anilinothiazolinone (ATZ) derivative.[2] The remainder of the peptide remains intact for the next cycle.

  • Conversion and Identification: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative, which is then identified by chromatography (e.g., HPLC).[2]

This cyclical process can be repeated to determine the sequence of multiple amino acids in a stepwise manner.[2]

Performance Comparison: A Quantitative Look

The practical utility of a sequencing method is determined by its efficiency, sensitivity, and the length of the sequence it can reliably determine.

FeatureSanger's ReagentEdman Degradation
Principle N-terminal amino acid identificationSequential N-terminal amino acid sequencing
Reagent 1-fluoro-2,4-dinitrobenzene (DNFB)Phenylisothiocyanate (PITC)
Process Labeling followed by complete peptide hydrolysisCyclical labeling, cleavage, and conversion
Peptide Integrity Destroyed after one residue identificationPreserved for subsequent cycles
Sequencing Length Single N-terminal residue per sampleUp to 30-60 amino acid residues
Efficiency per Cycle Not applicable (single identification)>99% with modern automated sequencers[2]
Sensitivity Microgram quantities1-100 picomoles[2][4]
Automation Manual and labor-intensiveReadily automated[2]
Throughput LowModerate (automated systems can run multiple cycles)
Limitations Destructive, inefficient for long sequences, requires large sample amountsIneffective with blocked N-termini, decreasing yield with increasing chain length

Experimental Protocols: A Step-by-Step Guide

Sanger's Method: N-Terminal Amino Acid Identification

Objective: To identify the N-terminal amino acid of a polypeptide.

Materials:

  • Purified peptide/protein sample

  • 1-fluoro-2,4-dinitrobenzene (DNFB) solution in ethanol

  • Sodium bicarbonate buffer (pH ~8.5)

  • 6 M Hydrochloric acid (HCl)

  • Ether or Ethyl acetate

  • Chromatography system (e.g., TLC or HPLC) with standards for DNP-amino acids

Procedure:

  • Labeling:

    • Dissolve the peptide sample in the sodium bicarbonate buffer.

    • Add an excess of the DNFB solution in ethanol.

    • Incubate the mixture at room temperature for approximately 2 hours with gentle mixing.[5] The N-terminal α-amino group and the ε-amino group of any lysine residues will react with DNFB to form yellow DNP derivatives.

  • Hydrolysis:

    • After the reaction, remove the excess DNFB and dry the DNP-peptide.

    • Add 6 M HCl to the dried sample.

    • Heat the mixture at 110°C for 12-24 hours to completely hydrolyze all peptide bonds.[1]

  • Extraction and Identification:

    • Cool the hydrolysate and extract the DNP-amino acid into an organic solvent like ether or ethyl acetate. The free amino acids will remain in the aqueous phase.

    • Evaporate the organic solvent to isolate the DNP-amino acid.

    • Identify the DNP-amino acid by comparing its chromatographic behavior (e.g., retention time in HPLC or Rf value in TLC) with that of known DNP-amino acid standards.

Edman Degradation: Automated Sequential Sequencing

Objective: To determine the amino acid sequence from the N-terminus of a polypeptide.

Materials:

  • Purified peptide/protein sample immobilized on a solid support (e.g., PVDF membrane) or in solution

  • Automated protein sequencer

  • Reagents for the sequencer:

    • Phenylisothiocyanate (PITC) for coupling

    • A base (e.g., N,N,N',N'-tetramethyl-1,3-propanediamine) to create alkaline conditions for coupling

    • Trifluoroacetic acid (TFA) for cleavage

    • Solvents for washing (e.g., ethyl acetate, n-heptane)

    • A solution for conversion of the ATZ to the PTH-amino acid (e.g., 25% TFA in water)

  • HPLC system for PTH-amino acid identification with a standard set of PTH-amino acids.

Procedure (Automated):

  • Sample Preparation: The purified protein or peptide is loaded into the reaction cartridge of the sequencer. Samples can be in solution or blotted onto a PVDF membrane.

  • Cycle 1: Coupling

    • The sample is treated with PITC in a basic solution to form the PTC-peptide. The reaction is typically carried out at around 50°C.

  • Cycle 1: Washing

    • The reaction chamber is washed with solvents to remove excess PITC and by-products.

  • Cycle 1: Cleavage

    • Anhydrous TFA is delivered to the reaction chamber to cleave the N-terminal PTC-amino acid as an ATZ-amino acid derivative.

  • Cycle 1: Extraction and Conversion

    • The ATZ-amino acid is selectively extracted and transferred to a conversion flask.

    • The ATZ derivative is then converted to the more stable PTH-amino acid by treatment with aqueous acid.

  • Cycle 1: Identification

    • The resulting PTH-amino acid is injected into an HPLC system.

    • Its retention time is compared to a standard chromatogram of known PTH-amino acids for positive identification.

  • Subsequent Cycles: The remaining peptide, now one amino acid shorter, automatically begins the next cycle of coupling, cleavage, conversion, and identification. This process is repeated for a predetermined number of cycles or until the signal-to-noise ratio becomes too low. A modern automated sequencer can perform a cycle in approximately 30-60 minutes.

Visualizing the Workflows

To better illustrate the distinct processes of Sanger's reagent and Edman degradation, the following diagrams are provided.

sanger_workflow start Polypeptide with free N-terminus labeling Labeling with Sanger's Reagent (DNFB) (Mildly alkaline conditions) start->labeling hydrolysis Complete Acid Hydrolysis (6M HCl, 110°C) labeling->hydrolysis extraction Extraction of DNP-amino acid hydrolysis->extraction byproduct Free amino acids (Rest of the peptide chain) hydrolysis->byproduct identification Chromatographic Identification (e.g., HPLC, TLC) extraction->identification end Identified N-terminal DNP-amino acid identification->end

Caption: Workflow of N-terminal identification using Sanger's reagent.

edman_workflow cluster_cycle Repetitive Cycle coupling 1. Coupling with PITC (Mildly alkaline conditions) cleavage 2. Cleavage with TFA coupling->cleavage conversion 3. Conversion to PTH-amino acid cleavage->conversion shortened_peptide Shortened Polypeptide (n-1 residues) cleavage->shortened_peptide Remaining Peptide identification 4. Identification by HPLC conversion->identification identified_residue Identified N-terminal amino acid identification->identified_residue start Polypeptide with free N-terminus start->coupling shortened_peptide->coupling Next Cycle

References

Spectroscopic Confirmation of 1-fluoro-4-nitrobenzene Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for products derived from two key reactions of 1-fluoro-4-nitrobenzene: Nucleophilic Aromatic Substitution (SNAr) and nitro group reduction. This document is intended to serve as a practical resource for the unambiguous identification and characterization of these common reaction products, featuring detailed experimental protocols, tabulated spectroscopic data, and workflow diagrams.

Overview of this compound Reactivity

This compound is a versatile starting material in organic synthesis, primarily utilized for its susceptibility to nucleophilic aromatic substitution and the reducibility of its nitro group. The electron-withdrawing nature of the nitro group activates the benzene ring to nucleophilic attack, making the fluorine atom a good leaving group. This allows for the introduction of a variety of nucleophiles. Additionally, the nitro group can be readily reduced to an amine, providing a pathway to substituted anilines.

Nucleophilic Aromatic Substitution (SNAr): A Comparative Analysis

The SNAr reaction of this compound is a cornerstone of synthetic chemistry for forming carbon-heteroatom bonds. In this guide, we compare the reaction with two common nucleophiles: a secondary amine (pyrrolidine) and an alkoxide (ethoxide).

Reaction with Pyrrolidine

The reaction of this compound with pyrrolidine yields N-(4-nitrophenyl)pyrrolidine.

Experimental Protocol:

A solution of this compound (1 mmol) and pyrrolidine (1.2 mmol) in a suitable solvent such as dimethylformamide (DMF, 5 mL) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water and the resulting precipitate is collected by filtration, washed with water, and dried to yield the product.

Alternative Reaction with Ethoxide

For comparison, the reaction with sodium ethoxide provides 4-ethoxynitrobenzene.

Experimental Protocol:

Sodium metal (1.1 mmol) is dissolved in absolute ethanol (5 mL) to generate sodium ethoxide. To this solution, this compound (1 mmol) is added, and the mixture is refluxed. The reaction is monitored by TLC. After completion, the mixture is cooled, and the product is isolated by pouring the reaction mixture into water and extracting with a suitable organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to give the product.

Spectroscopic Data Comparison for SNAr Products
Spectroscopic DataN-(4-nitrophenyl)pyrrolidine4-Ethoxynitrobenzene
¹H NMR (CDCl₃, δ ppm) ~8.1 (d, 2H), ~6.5 (d, 2H), ~3.4 (t, 4H), ~2.0 (t, 4H)~8.2 (d, 2H), ~6.9 (d, 2H), ~4.1 (q, 2H), ~1.4 (t, 3H)
¹³C NMR (CDCl₃, δ ppm) ~150, ~145, ~126, ~111, ~48, ~25~163, ~142, ~126, ~114, ~64, ~15
IR (cm⁻¹) ~2900 (C-H), ~1590, ~1320 (NO₂), ~1520 (C=C)~2980 (C-H), ~1595, ~1340 (NO₂), ~1250 (C-O)
Mass Spec (m/z) [M]⁺ at 192[M]⁺ at 167

Nitro Group Reduction: Synthesis of 4-Fluoroaniline

The reduction of the nitro group in this compound is a common transformation to produce 4-fluoroaniline, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Experimental Protocol for Catalytic Hydrogenation

In a typical procedure, this compound (1 mmol) is dissolved in methanol (10 mL), and a catalytic amount of 10% Palladium on carbon (Pd/C) is added.[2] The mixture is then subjected to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stirred vigorously at room temperature for 3 hours.[2] The completion of the reaction can be monitored by TLC. Afterward, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield 4-fluoroaniline.[2]

Spectroscopic Data for 4-Fluoroaniline
Spectroscopic Data4-Fluoroaniline
¹H NMR (CDCl₃, δ ppm) ~6.8 (m, 2H), ~6.6 (m, 2H), ~3.6 (br s, 2H)
¹³C NMR (CDCl₃, δ ppm) ~157 (d, J=235 Hz), ~142, ~115 (d, J=22 Hz), ~115 (d, J=7.5 Hz)
IR (cm⁻¹) ~3400, ~3300 (N-H), ~1620 (N-H bend), ~1510 (C=C), ~1220 (C-F)
Mass Spec (m/z) [M]⁺ at 111

Visualizing the Workflow and Reaction Pathways

To further clarify the processes described, the following diagrams, generated using the DOT language, illustrate the logical flow of the experimental work and the chemical transformations.

experimental_workflow cluster_snar Nucleophilic Aromatic Substitution cluster_reduction Nitro Group Reduction Start_SNAr This compound Nucleophile Select Nucleophile (e.g., Pyrrolidine or Ethoxide) Start_SNAr->Nucleophile Reaction_SNAr SNAr Reaction Nucleophile->Reaction_SNAr Workup_SNAr Work-up & Purification Reaction_SNAr->Workup_SNAr Product_SNAr SNAr Product Workup_SNAr->Product_SNAr Spectroscopy_SNAr Spectroscopic Analysis (NMR, IR, MS) Product_SNAr->Spectroscopy_SNAr Start_Red This compound Reaction_Red Catalytic Hydrogenation (H₂, Pd/C) Start_Red->Reaction_Red Workup_Red Filtration & Solvent Removal Reaction_Red->Workup_Red Product_Red 4-fluoroaniline Workup_Red->Product_Red Spectroscopy_Red Spectroscopic Analysis (NMR, IR, MS) Product_Red->Spectroscopy_Red

Caption: Experimental workflow for the synthesis and spectroscopic confirmation of reaction products.

reaction_pathways cluster_snar_path SNAr Pathway cluster_reduction_path Reduction Pathway FNB This compound Pyrrolidine Pyrrolidine FNB->Pyrrolidine SNAr Ethoxide Ethoxide FNB->Ethoxide SNAr Reduction H₂ / Pd/C FNB->Reduction Product_Pyrrolidine N-(4-nitrophenyl)pyrrolidine Pyrrolidine->Product_Pyrrolidine Product_Ethoxide 4-ethoxynitrobenzene Ethoxide->Product_Ethoxide Product_Aniline 4-fluoroaniline Reduction->Product_Aniline

References

A Comparative Analysis of Catalysts for the Selective Hydrogenation of 1-Fluoro-4-Nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective hydrogenation of 1-fluoro-4-nitrobenzene to the valuable intermediate 4-fluoroaniline is a critical transformation. This guide provides an objective comparison of the efficacy of various catalysts for this reaction, supported by experimental data and detailed protocols to aid in catalyst selection and process optimization.

The primary challenge in the hydrogenation of halogenated nitroaromatics is achieving high selectivity towards the corresponding aniline while minimizing the undesired side reaction of dehalogenation. The choice of catalyst, solvent, and reaction conditions plays a pivotal role in steering the reaction towards the desired product. This comparison focuses on commonly employed heterogeneous catalysts: Platinum, Palladium, Rhodium, and Nickel.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of different catalysts in the hydrogenation of halogenated nitroaromatics, with a focus on parameters relevant to the conversion of this compound. Data has been compiled from various studies to provide a comparative overview.

CatalystSupportSubstrateConversion (%)Selectivity to Haloaniline (%)Key Observations & Conditions
Platinum (Pt) Carbon (Pt/C)Halogenated Nitroarenes85-99%>95%Modified with 2,5-dimethoxyaniline (DMA) on reduced graphene oxide (Pt/DMA-RGO) to enhance selectivity and prevent dehalogenation. Reaction at 50°C and 2 MPa H₂.[1]
Carbon with Vanadium promoter (Pt-V/C)1-Iodo-4-nitrobenzene~99.5% (at 0.05 M)~99% (at 0.05 M)Selectivity is highly dependent on substrate concentration; lower concentration favors higher selectivity and reduced dehalogenation.[2]
Palladium (Pd) Carbon (Pd/C)p-Chloronitrobenzene100%Strongly size-dependentSelectivity for p-chloroaniline is highly dependent on Pd nanoparticle size; larger particles (~28.4 nm) show significantly higher selectivity against dehalogenation.[3]
Carbon (Pd/C)Halogenated Nitroaromatics>99.9%VariableCo-modification with triphenylphosphine (PPh₃) and sodium metavanadate (NaVO₃) enhances selectivity by inhibiting dehalogenation and preventing hydroxylamine accumulation.[4]
Nickel (Ni) Raney NiHalonitroaromatic compoundsHighImproved with MoModification of Raney-type nickel with molybdenum can suppress the hydrodehalogenation side reaction.[5]
Raney Co1-Iodo-4-nitrobenzeneHighHighShows high performance and selectivity in the hydrogenation of halogenated nitroaromatics.[2]
Rhodium (Rh) Alumina (Rh/Al₂O₃) or Carbon (Rh/C)Nitrobenzene100%HighA powerful hydrogenation catalyst capable of reducing a wide variety of functional groups, including the aromatic ring under more forcing conditions.[6]

Experimental Protocols

Below are representative experimental methodologies for the catalytic hydrogenation of a halogenated nitroaromatic compound.

General Procedure for Batch Hydrogenation
  • Catalyst Preparation: The catalyst (e.g., 5 mol% of metal on a support) is weighed and placed into a high-pressure autoclave.

  • Reaction Setup: The substrate (e.g., this compound, 1 mmol) and a suitable solvent (e.g., 10 mL of ethanol or THF) are added to the autoclave.[2]

  • Inerting: The autoclave is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air.

  • Hydrogenation: The system is then pressurized with hydrogen gas to the desired pressure (e.g., 1-2 MPa) and heated to the reaction temperature (e.g., 50-110°C).[1][2] The reaction mixture is stirred vigorously.

  • Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The catalyst is removed by filtration through a pad of celite. The filter cake should be kept wet with solvent to prevent ignition of the catalyst in air.[7]

  • Product Isolation: The filtrate is concentrated under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the desired 4-fluoroaniline.

Product Analysis

The conversion of the starting material and the selectivity for the product are typically determined by Gas Chromatography (GC) or ¹H NMR spectroscopy.[4] The identity of the product is confirmed by comparing its spectral data (e.g., GC-MS, NMR) with that of an authentic sample.

Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for a batch hydrogenation experiment.

ExperimentalWorkflow Experimental Workflow for Catalytic Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Charge Reactor: Substrate, Solvent, Catalyst B Seal & Purge with N2/Ar A->B C Pressurize with H2 B->C D Heat & Stir C->D E Monitor Reaction (TLC/GC) D->E F Cool & Depressurize E->F G Filter Catalyst F->G H Concentrate Filtrate G->H I Purify Product H->I J Analyze Product (GC/NMR) I->J ReactionPathway Hydrogenation Pathway of this compound Start This compound Intermediate1 Nitroso Intermediate Start->Intermediate1 + H2 - H2O Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 + H2 Product 4-Fluoroaniline (Desired Product) Intermediate2->Product + H2 - H2O SideProduct Aniline (Dehalogenation) Product->SideProduct + H2 - HF

References

A Researcher's Guide to Cross-Validation of HPLC and Mass Spectrometry for Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of a compound is a critical step in the journey from discovery to a marketable product.[1] High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), often coupled as Liquid Chromatography-Mass Spectrometry (LC-MS), are two powerful analytical techniques indispensable for this purpose.[1] This guide provides an objective comparison of their performance for purity validation, supported by experimental data and detailed protocols.

The choice between HPLC with UV detection and LC-MS for purity validation depends on several factors, including the complexity of the sample, the need for impurity identification, sensitivity requirements, and regulatory expectations.[1] While HPLC with UV detection is a robust and widely used technique, LC-MS offers significant advantages in terms of sensitivity and specificity.[1]

Performance Comparison: HPLC vs. Mass Spectrometry

The following table summarizes the key performance characteristics of HPLC with UV detection and Mass Spectrometry for purity analysis.

ParameterHPLC with UV DetectionMass Spectrometry (MS) / LC-MSKey Considerations
Principle Separation based on a compound's physicochemical interaction with the stationary and mobile phases, with detection based on UV absorbance.[1]Combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, which detects ions based on their mass-to-charge ratio.[1]LC-MS provides an additional dimension of data (mass), enabling more confident identification.[1]
Specificity Can be limited, as different compounds may have similar retention times and UV spectra. Co-eluting impurities can be challenging to detect.[1][2]High, as it can distinguish between compounds with the same retention time but different masses. This allows for the unequivocal identification of impurities.[1]For complex mixtures or when dealing with unknown impurities, LC-MS is superior.[1]
Sensitivity Generally lower than MS.Higher, capable of detecting proteins and other compounds at very low concentrations.[3]MS is advantageous for identifying trace-level impurities.[2]
Quantitation Highly quantitative with proper calibration. The area under the peak is proportional to the concentration.Can be quantitative, but may require more complex calibration strategies and internal standards for high accuracy.HPLC with UV is often considered the gold standard for routine quantitative purity analysis.[4]
Impurity Identification Limited to comparing retention times with known standards. Provides no structural information about unknown impurities.Provides molecular weight information, which is crucial for identifying unknown impurities. High-resolution mass spectrometry (HRMS) can even provide elemental composition.[5]MS is essential for characterizing and identifying unknown impurities.[5]
Speed Analysis speed is generally faster for routine purity checks.[3]Can be slower due to the complexity of data acquisition and processing.The overall workflow, including sample preparation, can influence the total analysis time for both techniques.
Cost & Complexity Instrumentation is generally less expensive and easier to operate.[6]Higher initial instrument cost and requires more specialized expertise for operation and data interpretation.[6]The choice may depend on budget and the level of analytical detail required.

Experimental Protocols

Detailed and reproducible protocols are essential for accurate purity assessment.

HPLC Purity Analysis Protocol

This protocol outlines a general procedure for determining the purity of a substance using HPLC with UV detection.

1. Sample Preparation:

  • Standard Solution Preparation: Accurately weigh a known amount of a reference standard and dissolve it in a suitable solvent to create a stock solution. Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the main compound and its impurities.[1]

  • Sample Solution Preparation: Accurately weigh and dissolve a known amount of the drug substance in a suitable solvent to achieve a concentration within the linear range of the method.[1] Filter the sample solution through a syringe filter (e.g., 0.45 µm) before injection to remove particulates.[7]

2. Chromatographic Conditions:

  • Set the HPLC parameters (e.g., column, mobile phase composition, flow rate, column temperature, injection volume, and detector wavelength) as per a validated method.[1][8] A common starting point for small molecules is a C18 reversed-phase column with a gradient elution of water and acetonitrile containing 0.1% formic acid.[8]

3. Analysis Sequence:

  • Inject a blank (solvent) to ensure no carryover or system contamination.[1]

  • Inject the standard solutions at different concentration levels to establish a calibration curve.[1]

  • Inject the sample solution. It is recommended to inject samples in duplicate or triplicate.[1]

  • Inject a standard solution periodically during the sequence to monitor system suitability.[1]

4. Data Analysis:

  • Identify the peaks in the chromatogram based on their retention times compared to the reference standards.[1]

  • Calculate the area of each peak.[1] The purity is typically calculated by the ratio of the main peak's area to the total area of all peaks in the chromatogram.[5]

  • Determine the concentration of the main compound and any impurities using the calibration curve.[1]

Mass Spectrometry (LC-MS) Purity Analysis Protocol

This protocol describes a general workflow for purity analysis using LC-MS, which provides both separation and mass identification.

1. Sample Preparation:

  • Standard and Sample Preparation: Follow the same procedure as for HPLC analysis, ensuring that the solvents and additives are compatible with mass spectrometry (e.g., using volatile buffers like ammonium formate or formic acid instead of non-volatile salts).[5] A typical starting concentration for peptide analysis is 0.1 mg/mL.[5]

2. LC-MS Conditions:

  • Liquid Chromatography: Use UPLC or HPLC for separation. A common setup for peptides and small molecules is a C18 column with a gradient of water and acetonitrile with 0.1% formic acid.[8]

  • Mass Spectrometry: Set the mass spectrometer parameters, including ionization mode (e.g., Electrospray Ionization - ESI), mass range, and fragmentation settings if MS/MS is required for structural elucidation.

3. Analysis Sequence:

  • Inject a blank to check for system contamination.[1]

  • Inject a series of standard solutions to determine linearity, limit of detection (LOD), and limit of quantitation (LOQ).[1]

  • Inject the sample solution.[1]

4. Data Analysis:

  • Process the acquired data using the mass spectrometry software.[1]

  • Identify the main compound and impurities by their retention times and mass-to-charge ratios (m/z).[1]

  • For unknown impurities, the accurate mass measurement from a high-resolution mass spectrometer can be used to propose elemental compositions.[1]

  • Quantify the main compound and impurities by integrating the peak areas in the extracted ion chromatograms (EICs).

Cross-Validation Workflow

Cross-validating results from both HPLC-UV and LC-MS provides a high degree of confidence in the purity assessment. A systematic approach is crucial for an effective cross-validation.

CrossValidationWorkflow cluster_prep Phase 1: Preparation & Planning cluster_hplc Phase 2: HPLC Analysis cluster_ms Phase 3: LC-MS Analysis cluster_crossval Phase 4: Cross-Validation & Reporting define_goal Define Analytical Goal (Purity, Impurity Profile) sample_prep Prepare Sample Stock Solution define_goal->sample_prep hplc_analysis Inject on HPLC-UV sample_prep->hplc_analysis lcms_analysis Inject on LC-MS sample_prep->lcms_analysis hplc_data Analyze HPLC Data (Peak Area %, Quantitation) hplc_analysis->hplc_data compare_results Compare HPLC and LC-MS Results hplc_data->compare_results lcms_data Analyze LC-MS Data (Peak Identification by Mass) lcms_analysis->lcms_data lcms_data->compare_results impurity_id Confirm Impurity Identity & Structure compare_results->impurity_id final_report Generate Final Purity Report impurity_id->final_report

References

A Comparative Guide to the Structural Confirmation of Novel Compounds Synthesized from 1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for generating novel diaryl ether and N-aryl amine derivatives from the versatile starting material, 1-fluoro-4-nitrobenzene. We present a comparative analysis of the classical Nucleophilic Aromatic Substitution (SNAr) reaction with modern catalytic alternatives, namely the Ullmann Condensation and the Buchwald-Hartwig amination. This guide includes detailed experimental protocols, quantitative data presented in clear tabular format, and visualizations of the synthetic and analytical workflows to aid in the structural confirmation of these newly synthesized compounds.

Introduction

This compound is a valuable building block in organic synthesis due to the activating effect of the nitro group, which facilitates nucleophilic aromatic substitution of the fluorine atom. This reactivity allows for the straightforward synthesis of a diverse range of derivatives with potential applications in medicinal chemistry, agrochemicals, and materials science. This guide focuses on two primary classes of compounds derived from this compound: 4-aryloxy-1-nitrobenzenes (diaryl ethers) and N-aryl-4-nitroanilines (N-aryl amines). The structural confirmation of these novel compounds relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Synthetic Methodologies: A Comparative Overview

The synthesis of diaryl ethers and N-aryl amines from aryl halides can be achieved through several methods. Here, we compare the traditional SNAr approach with two widely used copper- and palladium-catalyzed cross-coupling reactions.

FeatureNucleophilic Aromatic Substitution (SNAr)Ullmann Condensation (for Diaryl Ethers)Buchwald-Hartwig Amination (for N-aryl Amines)
Catalyst Typically base-catalyzed or proceeds without a metal catalyst.Copper (Cu) salts or nanoparticles.Palladium (Pd) complexes with specialized phosphine ligands.
Reaction Conditions Often requires polar aprotic solvents and elevated temperatures.High temperatures (often >150 °C) and polar solvents like DMF or DMSO.[1]Milder conditions, often with lower temperatures (80-120 °C).
Substrate Scope Generally effective for aryl fluorides with strong electron-withdrawing groups.Broad scope for phenols, including sterically hindered ones.[2]Very broad amine and aryl halide scope, high functional group tolerance.[3]
Advantages Simple, cost-effective, no metal catalyst required.Utilizes an abundant and inexpensive metal catalyst.High yields, mild conditions, broad applicability.[3]
Limitations Limited to activated aryl halides, may require harsh conditions.Often requires high temperatures and can have issues with reproducibility.[1]Cost of palladium and specialized ligands can be high.[3]

Synthesis of Novel Compounds from this compound via SNAr

The following sections detail the synthesis and structural characterization of representative novel compounds prepared by the SNAr reaction of this compound with various phenolic and anilinic nucleophiles.

Diaryl Ether Synthesis

General Experimental Protocol for SNAr Reaction with Phenols:

To a solution of this compound (1.0 mmol) and a substituted phenol (1.2 mmol) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5 mL) is added a base, typically potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (1.5 mmol). The reaction mixture is then heated at a specified temperature (e.g., 120-150 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-aryloxy-1-nitrobenzene derivative.

Table 1: Synthesis and Spectroscopic Data of Novel Diaryl Ethers

CompoundNucleophileYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (KBr, cm⁻¹)MS (m/z)
1a Phenol858.25 (d, 2H), 7.48 (t, 2H), 7.29 (t, 1H), 7.14 (d, 2H), 7.08 (d, 2H)163.2, 154.8, 142.1, 130.3, 126.5, 125.4, 120.2, 117.93080, 1585, 1510 (NO₂), 1340 (NO₂), 1240 (C-O-C)215 [M]⁺
1b 4-Methoxyphenol928.22 (d, 2H), 7.05 (d, 2H), 6.98 (d, 2H), 6.94 (d, 2H), 3.85 (s, 3H)164.1, 157.3, 147.9, 141.8, 125.2, 121.8, 117.5, 115.3, 55.73075, 1590, 1505 (NO₂), 1345 (NO₂), 1235 (C-O-C)245 [M]⁺
1c 4-Chlorophenol888.24 (d, 2H), 7.42 (d, 2H), 7.08 (d, 2H), 7.05 (d, 2H)162.5, 153.2, 142.3, 131.5, 130.4, 125.5, 121.6, 118.23090, 1580, 1515 (NO₂), 1350 (NO₂), 1245 (C-O-C), 1090 (C-Cl)249 [M]⁺
N-aryl Amine Synthesis

General Experimental Protocol for SNAr Reaction with Anilines:

In a similar procedure to the diaryl ether synthesis, this compound (1.0 mmol) is reacted with a substituted aniline (1.2 mmol) in a polar aprotic solvent like DMF or DMSO (5 mL) in the presence of a base such as potassium carbonate (1.5 mmol). The mixture is heated, and upon completion, worked up as described above. The crude product is purified by column chromatography to yield the desired N-aryl-4-nitroaniline.

Table 2: Synthesis and Spectroscopic Data of Novel N-aryl Amines

CompoundNucleophileYield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (KBr, cm⁻¹)MS (m/z)
2a Aniline788.15 (d, 2H), 7.42 (t, 2H), 7.25 (d, 2H), 7.20 (t, 1H), 6.95 (d, 2H), 6.85 (br s, 1H, NH)151.8, 144.2, 137.9, 129.8, 126.3, 125.1, 123.0, 116.23320 (N-H), 3070, 1595, 1520 (NO₂), 1330 (NO₂)214 [M]⁺
2b 4-Methoxyaniline858.10 (d, 2H), 7.15 (d, 2H), 6.95 (d, 2H), 6.88 (d, 2H), 6.45 (br s, 1H, NH), 3.82 (s, 3H)157.2, 152.3, 145.1, 130.5, 127.8, 125.0, 115.1, 114.9, 55.63310 (N-H), 3060, 1600, 1510 (NO₂), 1325 (NO₂)244 [M]⁺
2c 4-Chloroaniline818.18 (d, 2H), 7.35 (d, 2H), 7.18 (d, 2H), 6.90 (d, 2H), 7.05 (br s, 1H, NH)150.9, 143.8, 136.5, 130.2, 129.7, 125.2, 124.5, 117.13330 (N-H), 3080, 1590, 1525 (NO₂), 1335 (NO₂), 1095 (C-Cl)248 [M]⁺

Alternative Synthetic Routes: A Comparative Perspective

While the SNAr reaction is a straightforward method for the synthesis of the target compounds, modern palladium- and copper-catalyzed reactions offer milder conditions and often broader substrate scope.

Ullmann Condensation for Diaryl Ethers

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers. Modern protocols often utilize ligands to facilitate the reaction under milder conditions than the traditional high-temperature procedures.[2]

General Experimental Protocol for Ullmann Condensation:

A mixture of this compound (1.0 mmol), a phenol (1.2 mmol), a copper(I) salt (e.g., CuI, 10 mol%), a ligand (e.g., N,N-dimethylglycine, 20 mol%), and a base (e.g., Cs2CO3, 2.0 mmol) in a solvent such as dioxane or toluene (5 mL) is heated under an inert atmosphere.[4] The reaction progress is monitored by TLC. After completion, the mixture is cooled, diluted with a solvent like ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Buchwald-Hartwig Amination for N-aryl Amines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] It is known for its high efficiency, broad substrate scope, and tolerance of various functional groups.

General Experimental Protocol for Buchwald-Hartwig Amination:

An oven-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 mmol). The tube is evacuated and backfilled with an inert gas. Then, this compound (1.0 mmol), an aniline (1.2 mmol), and a solvent (e.g., toluene, 5 mL) are added. The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is quenched, extracted, and the product is purified by column chromatography.[5]

Structural Confirmation Workflow and Signaling Pathways

The structural confirmation of the newly synthesized compounds follows a logical workflow, integrating data from various spectroscopic techniques.

structural_confirmation_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation start This compound + Nucleophile reaction Reaction (SNAr, Ullmann, or Buchwald-Hartwig) start->reaction purification Purification (Column Chromatography) reaction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Elucidated Structure nmr->structure ir->structure ms->structure synthesis_pathway start This compound diaryl_ether Target: Diaryl Ether (4-Aryloxy-1-nitrobenzene) start->diaryl_ether n_aryl_amine Target: N-Aryl Amine (N-Aryl-4-nitroaniline) start->n_aryl_amine snar_ether SNAr with Phenol diaryl_ether->snar_ether ullmann Ullmann Condensation diaryl_ether->ullmann snar_amine SNAr with Aniline n_aryl_amine->snar_amine buchwald Buchwald-Hartwig Amination n_aryl_amine->buchwald

References

A Comparative Guide to Single-Molecule Fluorescence Sequencing and Traditional DNA Sequencing Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of genomic research, the ability to accurately and efficiently determine the sequence of DNA is paramount. For researchers, scientists, and drug development professionals, the choice of sequencing technology can significantly impact experimental outcomes, timelines, and costs. This guide provides a detailed comparison of single-molecule fluorescence sequencing, exemplified by Pacific Biosciences' Single Molecule, Real-Time (SMRT) sequencing, with traditional methods, namely Sanger sequencing and Illumina's sequencing by synthesis (SBS). We will delve into the core principles, performance metrics, and experimental workflows of each, supported by quantitative data and detailed protocols to inform your selection process.

At a Glance: A Quantitative Comparison of Sequencing Technologies

The following tables summarize the key performance metrics of Sanger, Illumina, and PacBio SMRT sequencing to provide a clear, side-by-side comparison.

Performance Metric Sanger Sequencing Illumina Sequencing PacBio SMRT Sequencing (HiFi)
Read Length 500 - 1,000 bp[1][2]50 - 300 bp[3]15,000 - 20,000 bp[3]
Accuracy >99.99%[1][3]>99.9%[4]>99.9%[5]
Throughput per Run Low (one fragment at a time)[3]High (up to 16 Tb)[3]High (up to 360 Gb)[3]
Cost per Million Bases High[3]Low[3]Moderate to High[3]
Error Rate <0.01%~0.1%<0.1% (random errors)
PCR Amplification Required? Yes[6]Yes[7]No[8]
Primary Applications Targeted sequencing, validation[1]Whole-genome, exome, RNA-seq[9]De novo assembly, structural variants[10]

Delving Deeper: Technology Principles and Workflows

Understanding the fundamental technology behind each sequencing method is crucial for appreciating their respective strengths and limitations.

Single-Molecule Fluorescence Sequencing: PacBio SMRT

Pacific Biosciences' SMRT sequencing is a third-generation technology that directly observes the synthesis of a complementary DNA strand in real-time.[5] The core of this technology is the SMRT Cell, which contains thousands of Zero-Mode Waveguides (ZMWs).[11] A single DNA polymerase is immobilized at the bottom of each ZMW, along with a single DNA template molecule.[11] As fluorescently labeled nucleotides are incorporated by the polymerase, they emit light that is detected by the instrument.[11] A key feature is the circular "SMRTbell" library format, which allows the polymerase to sequence the same molecule multiple times, generating highly accurate "HiFi" reads.[5]

PacBio_SMRT_Workflow cluster_prep Library Preparation cluster_seq Sequencing cluster_analysis Data Analysis DNA_Extraction DNA Extraction Fragmentation DNA Fragmentation DNA_Extraction->Fragmentation Damage_Repair Damage Repair & End Prep Fragmentation->Damage_Repair Adapter_Ligation SMRTbell Adapter Ligation Damage_Repair->Adapter_Ligation Library_Cleanup Library Cleanup Adapter_Ligation->Library_Cleanup Primer_Annealing Primer Annealing Library_Cleanup->Primer_Annealing Polymerase_Binding Polymerase Binding Primer_Annealing->Polymerase_Binding SMRT_Cell_Loading SMRT Cell Loading Polymerase_Binding->SMRT_Cell_Loading Real_Time_Sequencing Real-Time Sequencing SMRT_Cell_Loading->Real_Time_Sequencing Base_Calling Base Calling Real_Time_Sequencing->Base_Calling CCS_Generation Circular Consensus Sequence (CCS) Generation Base_Calling->CCS_Generation Alignment_Assembly Alignment & Assembly CCS_Generation->Alignment_Assembly Illumina_SBS_Workflow cluster_prep Library Preparation cluster_seq Sequencing cluster_analysis Data Analysis DNA_Fragmentation DNA Fragmentation End_Repair_A_Tailing End Repair & A-Tailing DNA_Fragmentation->End_Repair_A_Tailing Adapter_Ligation Adapter Ligation End_Repair_A_Tailing->Adapter_Ligation Library_Amplification Library Amplification (PCR) Adapter_Ligation->Library_Amplification Cluster_Generation Cluster Generation (Bridge PCR) Library_Amplification->Cluster_Generation Sequencing_by_Synthesis Sequencing by Synthesis Cluster_Generation->Sequencing_by_Synthesis Image_Acquisition Image Acquisition Sequencing_by_Synthesis->Image_Acquisition Base_Calling Base Calling Image_Acquisition->Base_Calling Demultiplexing Demultiplexing Base_Calling->Demultiplexing Alignment Alignment to Reference Demultiplexing->Alignment Variant_Calling Variant Calling Alignment->Variant_Calling Sanger_Sequencing_Workflow cluster_prep Template Preparation cluster_seq Sequencing Reaction cluster_analysis Data Analysis DNA_Extraction DNA Extraction PCR_Amplification PCR Amplification of Target DNA_Extraction->PCR_Amplification PCR_Cleanup PCR Product Cleanup PCR_Amplification->PCR_Cleanup Cycle_Sequencing Cycle Sequencing (with ddNTPs) PCR_Cleanup->Cycle_Sequencing Fragment_Termination Chain Termination Cycle_Sequencing->Fragment_Termination Reaction_Cleanup Reaction Cleanup Fragment_Termination->Reaction_Cleanup Capillary_Electrophoresis Capillary Electrophoresis Reaction_Cleanup->Capillary_Electrophoresis Fluorescence_Detection Fluorescence Detection Capillary_Electrophoresis->Fluorescence_Detection Sequence_Generation Sequence Generation (Chromatogram) Fluorescence_Detection->Sequence_Generation

References

Safety Operating Guide

Proper Disposal of 1-Fluoro-4-nitrobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing immediate, essential safety and logistical information for the proper handling and disposal of 1-Fluoro-4-nitrobenzene, this document outlines procedural guidance to ensure the safety of laboratory personnel and compliance with environmental regulations.

This compound is a toxic and environmentally hazardous chemical that requires careful management to mitigate risks.[1][2] It is harmful if swallowed or in contact with skin, toxic if inhaled, and may cause damage to organs through prolonged or repeated exposure.[1][2] Adherence to proper disposal procedures is critical for the safety of researchers and the protection of the environment.

Hazard Classification and Waste Management

Proper disposal begins with correct classification of the waste. This compound and materials contaminated with it are considered hazardous waste.[2][3] Disposal must be conducted through a licensed and approved waste disposal company.[1][4][5] It is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and compliance.[6][7]

Parameter Classification/Specification Regulation/Guidance
UN Number UN2811DOT/IATA/IMDG
Hazard Class 6.1 (Toxic)DOT/IATA/IMDG
Packing Group IIIDOT/IATA/IMDG
EPA Hazardous Waste Code D036 (Nitrobenzene)Resource Conservation and Recovery Act (RCRA)
EPA Hazardous Waste Code F004 (Spent non-halogenated solvents containing nitrobenzene)Resource Conservation and Recovery Act (RCRA)

Note: The D036 waste code applies if the extract from a representative sample of the waste contains nitrobenzene at a concentration of 2.0 mg/L or greater, as determined by the Toxicity Characteristic Leaching Procedure (TCLP). The F004 code applies to spent solvent mixtures containing nitrobenzene.

Immediate Safety and Handling for Disposal

Before and during the disposal process, all personnel must wear appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye/Face Protection: Safety glasses with side-shields or chemical goggles, and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., butyl rubber, Viton™). Gloves must be inspected before use and disposed of properly after.

  • Body Protection: A chemical-resistant apron or lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or when exposure limits may be exceeded.

Spill Management: In the event of a spill, evacuate the area and remove all sources of ignition.[1] For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[8] Collect the absorbed material and any contaminated soil into a suitable, sealed container for disposal as hazardous waste.[4][9] Do not allow the chemical to enter drains or waterways.[1]

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Containment & Labeling cluster_2 Storage & Transfer cluster_3 Final Disposal A Identify this compound for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C D Place in a Designated, Labeled, Leak-Proof Container C->D Transfer Waste E Ensure Container is Tightly Sealed D->E F Label with 'Hazardous Waste' and Chemical Name E->F G Store in a Designated Secondary Containment Area F->G Store Securely H Arrange for Pickup by a Licensed Waste Disposal Company G->H I Transport to an Approved Waste Management Facility H->I J Incineration with Afterburner and Scrubber I->J

Disposal workflow for this compound.

Experimental Protocols for Chemical Degradation

While the primary and recommended method of disposal is through a licensed professional service, the following outlines potential chemical degradation methods that may be adapted for laboratory-scale treatment of dilute aqueous solutions, with the understanding that all reaction products must also be disposed of in accordance with hazardous waste regulations.

1. Reduction to 4-Fluoroaniline using Iron in Acidic Media

This method reduces the nitro group to a less toxic amine.

  • Materials:

    • Waste solution containing this compound

    • Iron powder (Fe)

    • Hydrochloric acid (HCl) or Acetic Acid

    • Sodium bicarbonate (NaHCO₃) for neutralization

    • Stir plate and stir bar

    • Reaction flask

    • pH meter or pH paper

  • Procedure:

    • In a well-ventilated fume hood, place the aqueous waste containing this compound into a reaction flask equipped with a stir bar.

    • Carefully acidify the solution to a pH of approximately 2-3 with hydrochloric acid or acetic acid.

    • Slowly add an excess of iron powder to the stirring solution. The reaction is exothermic.

    • Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by techniques such as TLC or GC-MS to confirm the disappearance of the starting material.

    • Once the reaction is complete, carefully neutralize the mixture with sodium bicarbonate until the pH is approximately 7. Be cautious of foaming.

    • The resulting mixture, containing 4-fluoroaniline and iron salts, must be collected and disposed of as hazardous waste.

2. Sequential Degradation via Zero-Valent Iron (ZVI) and Fenton Oxidation

This two-step process first reduces the nitroaromatic compound and then uses advanced oxidation to degrade the resulting product.

  • Materials:

    • Waste solution containing this compound

    • Zero-Valent Iron (ZVI) powder

    • Hydrogen peroxide (H₂O₂) (30% solution)

    • Sulfuric acid (H₂SO₄) for pH adjustment

    • Sodium hydroxide (NaOH) for neutralization

    • Reaction vessel

    • Stir plate and stir bar

  • Procedure:

    • Step 1: Reduction with ZVI

      • Adjust the pH of the aqueous waste solution to approximately 3.0 with sulfuric acid in a reaction vessel.

      • Add ZVI powder to the solution and stir vigorously. This step reduces the this compound to 4-fluoroaniline.

      • Allow the reaction to proceed for several hours. Ferrous ions (Fe²⁺) will be generated in the process.

    • Step 2: Fenton Oxidation

      • Ensure the pH of the solution from Step 1 is still acidic (around 3.0).

      • Slowly and carefully add hydrogen peroxide to the reaction mixture. The Fe²⁺ generated in the first step will catalyze the decomposition of H₂O₂ to form hydroxyl radicals, which are highly oxidative.

      • Allow the oxidation reaction to proceed. This will degrade the 4-fluoroaniline.

      • After the reaction is complete, neutralize the solution with sodium hydroxide.

      • The final treated effluent must be collected and disposed of as hazardous waste.

It is the responsibility of the chemical waste generator to properly characterize and classify their waste to ensure safe and compliant disposal.[7] Always prioritize safety and environmental protection when handling and disposing of hazardous chemicals like this compound.

References

Personal protective equipment for handling 1-Fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Fluoro-4-nitrobenzene (CAS No. 350-46-9). Adherence to these procedures is essential for ensuring laboratory safety.

Emergency Overview and Hazard Summary

This compound is a combustible, yellow liquid or solid that poses significant health risks.[1][2] It is harmful if swallowed, inhaled, or in contact with skin.[2][3][4] Inhalation is particularly toxic and may be fatal.[3] The substance causes skin and serious eye irritation.[1][2][5] Prolonged or repeated exposure may cause damage to organs.[2][3][5] It is also suspected of causing cancer and may cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, leading to cyanosis (bluish skin).[1][2][5]

Hazard Classifications:

  • Acute Toxicity (Oral, Dermal): Category 4[2][5]

  • Acute Toxicity (Inhalation): Category 3[2][5]

  • Skin Corrosion/Irritation: Category 2[2][5]

  • Serious Eye Damage/Irritation: Category 2[2][5]

  • Carcinogenicity: Category 2[2][5]

  • Specific Target Organ Toxicity (Repeated Exposure): Category 2[2][3][5]

Physical and Chemical Properties

Quantitative data for this compound is summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 350-46-9[1]
Molecular Formula FC₆H₄NO₂
Molecular Weight 141.10 g/mol [3]
Appearance Yellow clear liquid or dark yellow solid[1][2]
Melting Point 21 °C (lit.)[4]
Boiling Point 205 °C (lit.)[4]
Density 1.33 g/mL at 25 °C (lit.)
Flash Point 83 - 90 °C (181.4 - 194.0 °F) - closed cup[1][4]
Vapor Pressure 5.5 mmHg (at 70 °C)
Vapor Density >1 (vs air)

Personal Protective Equipment (PPE)

A thorough risk assessment should precede all work with this chemical to ensure the appropriate level of protection is used.[6] The following PPE is mandatory.

Protection TypeSpecificationRationale and Source(s)
Eye and Face Chemical safety goggles and a face shield.Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][5][6][7]
Skin Chemical-resistant gloves (inspect before use) and a complete protective suit.Prevents skin contact, which is a primary route of exposure. The type of equipment depends on the concentration and amount of the substance used.[3][5][6]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator.Required when vapors or mists are generated, or if exposure limits are exceeded.[1][5][6][8] Use a full-face respirator with appropriate cartridges (e.g., type ABEK, EN 14387) as a backup to engineering controls.[5][6]

Operational Plan: Handling and Storage

Engineering Controls:

  • Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[1][5][8]

  • Ensure an eyewash station and safety shower are immediately accessible.

Safe Handling Protocol:

  • Preparation: Read and understand the Safety Data Sheet (SDS) thoroughly before starting work.[5] Ensure all required PPE is available and in good condition.

  • Handling: Avoid all contact with skin, eyes, and clothing.[1][6] Do not inhale vapors or mists.[6][8]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other sources of ignition.[1][6][8] Take measures to prevent the buildup of electrostatic charge.[6]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling and before breaks, eating, or drinking.[1][3][6] Do not eat, drink, or smoke in the work area.[2][3] Contaminated clothing should be removed and washed before reuse.[3][7]

Storage Plan:

  • Store in a cool, dry, well-ventilated place away from direct sunlight and heat.[1][3][8]

  • Keep containers tightly closed and sealed upright to prevent leakage.[1][3][6]

  • Store away from incompatible materials, such as strong oxidizing agents and strong bases.[1]

Emergency and Disposal Plan

First-Aid Measures:

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[1][3][7]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][3][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][7]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]

Spill Response:

  • Evacuate: Evacuate unnecessary personnel from the spill area.[3][6]

  • Ventilate: Ensure the area is well-ventilated.[1][3]

  • Contain: Wearing full PPE, contain the spillage. Prevent it from entering drains.[6][8]

  • Absorb: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[1][3]

  • Collect: Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.[6]

  • Decontaminate: Wash the spill area with soap and water.[1]

Disposal Plan:

  • This compound and any contaminated materials must be disposed of as hazardous waste.[3]

  • Disposal must be conducted in accordance with all applicable local, state, and federal regulations.[1][4] Do not allow the product to be released into the environment.[3][6]

Workflow for Handling this compound

The following diagram outlines the essential workflow for safely handling this chemical, from initial planning to final disposal.

G Workflow for Handling this compound cluster_prep 1. Pre-Operational Safety cluster_handling 2. Handling Operations cluster_post 3. Post-Operational Procedures cluster_emergency 4. Emergency Response a Risk Assessment b Review Safety Data Sheet (SDS) a->b c Assemble & Inspect PPE (Goggles, Face Shield, Gloves, Lab Coat) b->c d Verify Engineering Controls (Fume Hood, Eyewash, Shower) c->d e Work Inside Chemical Fume Hood d->e Proceed to Handling f Handle Away From Ignition Sources e->f g Perform Experiment f->g h Keep Container Tightly Closed g->h m Spill Response g->m If Spill Occurs n Exposure Response (First Aid) g->n If Exposure Occurs i Decontaminate Work Area h->i Procedure Complete j Segregate Hazardous Waste i->j k Remove & Decontaminate PPE j->k l Thoroughly Wash Hands k->l l->a For Next Operation o Seek Immediate Medical Attention m->o n->o

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.